molecular formula C17H15NO5 B091644 Disperse Red 59 CAS No. 17869-10-2

Disperse Red 59

Cat. No.: B091644
CAS No.: 17869-10-2
M. Wt: 313.3 g/mol
InChI Key: DVCMHLZPRDGHKK-UHFFFAOYSA-N
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Description

Disperse Red 59 is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disperse Red 59 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Red 59 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-6-7-23-12-8-11(19)13-14(15(12)18)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8,19H,6-7,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMHLZPRDGHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066272
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)-
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Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17869-10-2
Record name 1-Amino-4-hydroxy-2-(2-methoxyethoxy)-9,10-anthracenedione
Source CAS Common Chemistry
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Record name Disperse Red 59
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Record name Disperse Red 59
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135512
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)-
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Record name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE RED 59
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJB515PJ62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Part 1: Molecular Identity and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Disperse Red 59: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of C.I. Disperse Red 59 (CAS No. 17869-10-2), a key member of the anthraquinone class of disperse dyes. Designed for researchers, chemists, and professionals in the coloration and material science industries, this document synthesizes structural characteristics, physicochemical properties, synthesis pathways, and application methodologies. The narrative emphasizes the causal relationships behind its chemical behavior and provides field-proven insights into its use.

Disperse Red 59 is a non-ionic monoanthraquinone dye valued for its brilliant bluish-red hue on synthetic fibers, particularly polyester. Its molecular architecture is the foundation of its color, solubility, and affinity for hydrophobic substrates.

A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources report C₁₈H₁₇NO₅ (327.33 g/mol ), authoritative databases like PubChem list C₁₇H₁₅NO₅ with a corresponding molecular weight of 313.30 g/mol .[1][2][3][4] This guide will proceed with the latter, acknowledging that variations may exist due to different salt forms or manufacturing nuances.[1]

IdentifierValueSource(s)
C.I. Name Disperse Red 59[2]
CAS Registry No. 17869-10-2[1][2][3][4]
IUPAC Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione[1][4]
Molecular Formula C₁₇H₁₅NO₅[1][3][4][5]
Molecular Weight 313.30 g/mol [4]
Chemical Class Anthraquinone Dye[1][2]
Canonical SMILES COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N[1][5]

The structure of Disperse Red 59 is built upon a rigid anthraquinone core, which functions as the primary chromophore. The vibrant color is modulated by the presence of electron-donating auxochromes: an amino group (-NH₂) at the C1 position and a hydroxyl group (-OH) at the C4 position. These groups intensify and deepen the color. The 2-(2-methoxyethoxy) side chain at the C2 position enhances the dye's lipophilicity, which is critical for its affinity towards hydrophobic polyester fibers, and influences its solubility in organic media.

G cluster_anthraquinone Anthraquinone Core (Chromophore) cluster_groups Functional Groups (Auxochromes & Modifiers) A Fused Aromatic Rings B C=O (9,10-dione) NH2 1-Amino (-NH2) A->NH2 C1 OH 4-Hydroxy (-OH) A->OH C4 SideChain 2-(2-Methoxyethoxy) Side Chain A->SideChain C2

Caption: Conceptual structure of Disperse Red 59.

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of Disperse Red 59 dictate its behavior during the dyeing process and determine the performance of the final colored article. As a disperse dye, its low aqueous solubility is its most defining characteristic.

PropertyValue / DescriptionSource(s)
Appearance Deep red powder. Exhibits color variation under different light sources: brilliant blue-light red to pink.[1][2]
Solubility Water: Low solubility, characteristic of disperse dyes. Organic Solvents: Moderately soluble. Other: Slightly soluble in methanol and DMSO; enhanced solubility in Deep Eutectic Solvents (DES).[1]
Melting Point Specific experimental data not readily available. Expected to be a high-melting solid typical of anthraquinone derivatives.
UV-Vis λmax Specific experimental data not readily available. Similar red anthraquinone and azo dyes absorb in the 480-530 nm range.[6]
Solubility Insights

The non-ionic and hydrophobic nature of Disperse Red 59 necessitates its application from a fine aqueous dispersion. The dye particles are kept suspended with the aid of dispersing agents. This system allows the individual dye molecules to diffuse from the "solid solution" of the dye particle into the aqueous phase and subsequently into the hydrophobic fiber. Recent research has highlighted the potential of Deep Eutectic Solvents (DES), such as choline chloride/ethylene glycol mixtures, to significantly improve the dissolution of disperse dyes, offering a pathway to more environmentally benign dyeing processes.[1]

Part 3: Industrial Synthesis Workflow

The manufacturing of Disperse Red 59 is a multi-step process representative of anthraquinone dye synthesis, which is distinct from the diazotization and coupling reactions used for azo dyes. The process is designed for high purity and consistent product quality.

The synthesis pathway begins with 1-aminoanthraquinone, which is first halogenated (e.g., brominated or chlorinated) to introduce a leaving group at the C2 position. This intermediate then undergoes hydrolysis to replace the halogen at the C4 position with a hydroxyl group. The final step is a condensation reaction where the remaining halogen at C2 is displaced by 2-methoxyethanol (ethylene glycol monomethyl ether) to yield the final Disperse Red 59 product.[1][2][3]

G start 1-Aminoanthracene-9,10-dione step1 Halogenation (e.g., Bromination) start->step1 step2 Hydrolysis step1->step2 step3 Condensation (with 2-Methoxyethanol) step2->step3 end Disperse Red 59 (Filtration, Grinding, Drying) step3->end

Caption: Industrial synthesis workflow for Disperse Red 59.

Part 4: Application in High-Temperature Polyester Dyeing

Disperse Red 59 is primarily used for the exhaust dyeing of polyester fibers and their blends. The dyeing mechanism relies on the transfer of the non-polar dye from the aqueous phase into the amorphous regions of the hydrophobic polyester. This process is highly dependent on temperature.

At elevated temperatures (typically 130°C), the polymer chains in the polyester fiber gain sufficient mobility, causing the fiber structure to swell and open.[7][8] This creates transient voids that allow the small, hydrophobic dye molecules to diffuse from the surface into the fiber's interior. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix. The color is then held firmly by van der Waals forces and hydrophobic interactions, resulting in good wash fastness.[7][8]

ParameterTypical Value / ConditionRationaleSource(s)
Dyeing Method High-Temperature, High-Pressure (HT-HP) ExhaustTo achieve the necessary fiber swelling (Tg of PET is ~70-80°C, dyeing occurs well above this).[9][10]
Temperature 130°COptimal for dye diffusion rate without causing significant fiber degradation.[9][10]
Time 30-60 minutes at 130°CAllows for sufficient dye penetration and leveling.[10]
pH 4.5 - 5.5 (maintained with acetic acid)Ensures the stability of the disperse dye and prevents alkaline hydrolysis of the polyester fiber.[9][10]
Auxiliaries Dispersing agent, Leveling agentTo maintain a stable dye dispersion and ensure uniform dye uptake, preventing spotting.[7][10]

Part 5: Safety and Toxicological Profile

Specific toxicological data for Disperse Red 59 is not extensively available. However, the safety profile can be inferred from the broader class of anthraquinone dyes and general data for disperse dyes.

  • General Toxicity: Some anthraquinone dyes have been studied for inhalation toxicity, with high concentrations showing potential for liver and nasal olfactory epithelium damage in animal studies.[1][3][5] The toxicological influence of organic dyes in pyrotechnic smoke compositions is a recognized concern due to their polycyclic aromatic hydrocarbon-like structures.[2]

  • Carcinogenicity & Mutagenicity: Data for the anthraquinone class is mixed and often insufficient.[11] Unlike many azo dyes, anthraquinone dyes do not degrade to form regulated aromatic amines.[1]

  • Skin/Eye Irritation: Like many industrial colorants, Disperse Red 59 powder may cause skin, eye, and respiratory irritation upon contact.[12] Some disperse dyes are known sensitizers and may cause allergic skin reactions.[13][14]

Standard Safety Precautions:

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[12][14]

  • Contact: Avoid all personal contact, including inhalation and skin/eye contact.[14] In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[12]

  • Storage: Store in a cool, dry place in a tightly-sealed container away from strong oxidizing agents.[12]

Part 6: Experimental Protocols

The following protocols are standardized, self-validating methodologies for the laboratory-scale application of Disperse Red 59.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes the standard method for achieving a deep, level dyeing on polyester fabric.

  • Fabric Preparation: Scour a 10g sample of polyester fabric by washing at 60-70°C for 15-20 minutes with a solution containing 1 g/L of a non-ionic detergent to remove any sizing agents or oils. Rinse thoroughly.[10][15]

  • Dye Dispersion Preparation: Weigh 0.2g of Disperse Red 59 powder (for a 2% on-weight-of-fabric dyeing). Create a smooth, lump-free paste with a small amount of water and 0.2g of a dispersing agent. Gradually add warm water (40-50°C) while stirring to create a fine dispersion.[7]

  • Dye Bath Preparation: In a high-temperature dyeing vessel, prepare a dye bath with a liquor-to-goods ratio of 10:1 (100 mL total volume for 10g fabric). Add the prepared dye dispersion.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using a few drops of dilute acetic acid.[7]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at 60°C.

    • Seal the vessel and run for 10 minutes to ensure even wetting.

    • Raise the temperature to 130°C at a controlled rate of 2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes with continuous circulation.

    • Cool the dye bath down to 70°C at a rate of 2.5°C per minute before draining.[7]

Protocol 2: Post-Dyeing Reduction Clearing

This step is critical for removing unfixed surface dye, thereby maximizing wash and crocking fastness.

  • Rinsing: After the dyeing cycle, rinse the fabric sample first with hot water (60-70°C), followed by a cold water rinse.[7]

  • Reduction Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio containing:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

  • Clearing Process: Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes.[7][10]

  • Neutralization and Final Rinse: Drain the reduction clearing bath. Rinse the fabric thoroughly with hot water, then neutralize with a dilute solution of acetic acid. Finally, perform a final cold water rinse and dry the fabric.

Conclusion

Disperse Red 59 stands as a technically significant colorant within the anthraquinone class, offering a unique combination of a brilliant bluish-red shade and high performance on polyester. Its molecular structure, characterized by a stable anthraquinone core and tailored functional groups, dictates its physicochemical properties and dyeing behavior. Understanding its synthesis, application mechanics at high temperatures, and proper handling procedures is essential for leveraging its full potential in research and industrial applications. While specific toxicological data remains limited, adherence to safety protocols for the broader class of disperse dyes ensures responsible handling.

References

  • Vulcanchem. Disperse Red 59.
  • World dye variety. (2012). Disperse Red 59.
  • ChemBK. (2024). Disperse Red 59.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87342, Disperse Red 59.
  • PubChemLite. Disperse red 59 (C17H15NO5).
  • National Technical Reports Library. Anthraquinone Dye Toxicological Profiles.
  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes.
  • World dye variety. (2012). Disperse Red 59.
  • AUTUMN COLOR CO.,LTD. (2025). How to Dye Polyester with Disperse Dyes: Step-by-Step.
  • George Weil. (2015). Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics.
  • Evans Vanodine. SAFETY DATA SHEET DISPERSE.
  • Benchchem. Protocol for dyeing polyester fibers with Disperse Red 4.
  • Colourinn. The Polyester Carrier Dyeing Process Using Disperse Dyes.
  • Santa Cruz Biotechnology. Disperse Red 1.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Disperse red 1.
  • ResearchGate. (2015). Safety Data Sheet of a Red Disperse Dye.
  • AK Scientific, Inc. Disperse Red 9.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17886, Disperse Red 1.
  • Benchchem. A Technical Guide to the Spectroscopic Profile of Disperse Red 50.
  • Benchchem. Technical Guide to the Physicochemical Properties of Disperse Red 73 (CAS No. 16889).
  • Journal of Biomedical Research & Environmental Sciences. Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. Retrieved from Journal of Biomedical Research & Environmental Sciences website.
  • PubMed. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis.
  • ResearchGate. UV-vis spectra of six disperse dyes.
  • ResearchGate. Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA.

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A Comprehensive Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway for 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone, a significant compound within the class of anthraquinone dyes. With a focus on the underlying chemical principles and practical experimental considerations, this document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction and Significance

1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone is a substituted anthraquinone, a class of aromatic compounds with a distinctive tricyclic structure. These molecules are renowned for their vibrant colors, making them valuable as dyes and pigments. The specific functional groups of the target molecule—an amino group, a hydroxyl group, and a methoxyethoxy side chain—impart unique properties related to its color, solubility, and affinity for various substrates. Beyond its use as a dye, the anthraquinone scaffold is also of interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

This guide will focus on a prevalent and logical synthetic route, breaking down each stage to provide a clear understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions.

Primary Synthesis Pathway: A Step-by-Step Analysis

The most common and direct synthesis of 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone proceeds through a multi-step route starting from 1-aminoanthraquinone. This pathway is advantageous as it allows for the sequential and controlled introduction of the desired functional groups onto the anthraquinone core.

The overall transformation can be visualized as follows:

Synthesis_Pathway A 1-Aminoanthraquinone B 1-Amino-2-halo-4-hydroxyanthraquinone A->B Halogenation & Hydrolysis C 1-Amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone B->C Etherification Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge reactor with 1-amino-2-bromo-4-hydroxyanthraquinone, 2-methoxyethanol, and K2CO3 in DMF B Heat the mixture to 120-130°C with stirring A->B C Monitor reaction progress by TLC (approx. 6-8 hours) B->C D Cool the reaction mixture to room temperature C->D E Pour the mixture into ice-cold water to precipitate the product D->E F Filter the crude product and wash with water E->F G Recrystallize the crude product from methanol or ethanol F->G H Dry the purified product under vacuum G->H

Caption: A step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1-amino-2-bromo-4-hydroxyanthraquinone (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous dimethylformamide (DMF) as the solvent.

  • Addition of Reagent: Add 2-methoxyethanol (3-4 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 120-130°C with constant stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., toluene:ethyl acetate). The reaction is typically complete within 6-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the purified 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed:

  • Melting Point: Determination of the melting point provides a preliminary assessment of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the methoxyethoxy group.

    • FT-IR: To identify the characteristic functional groups such as N-H, O-H, C=O, and C-O-C stretches.

    • Mass Spectrometry: To determine the molecular weight of the compound. [1]* Chromatography:

    • HPLC: To assess the purity of the final product. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of acetonitrile and water. [2]

Safety Considerations

  • Anthraquinone derivatives should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant and should be handled with caution.

Conclusion

The synthesis of 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone is a well-established process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions at each step, from halogenation and hydrolysis to the final etherification, high yields of the pure product can be achieved. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals working with this important class of compounds.

References

  • Google Patents. CN102212029B - The synthetic method of disperse blue 60 intermediate.
  • Google Patents. CN101817989A - Method for preparing disperse blue 60 and homologues thereof.
  • Google Patents. ES8305396A1 - Process for the preparation of 1-amino-4-hydroxy anthraquinones.
  • Google Patents. US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones.
  • SIELC Technologies. 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone. Available at: [Link].

  • Google Patents. US2112258A - Preparation of amino anthraquinone compounds.
  • Google Patents. US3174983A - 1-amino-4-hydroxy-2-substituted aryloxy-anthraquinone.

Sources

An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Red 59 (CAS 17869-10-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Disperse Red 59 is a synthetic organic compound belonging to the anthraquinone class of disperse dyes.[1] Identified by the CAS Registry Number 17869-10-2, its IUPAC name is 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione.[2] This dye is primarily utilized in the textile industry for imparting a brilliant bluish-red hue to hydrophobic synthetic fibers, most notably polyester, through high-temperature dyeing processes.[1][2]

The performance, stability, and safety of Disperse Red 59 are intrinsically linked to its physicochemical properties. For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of these characteristics is paramount for quality control, process optimization, and the development of new applications. This technical guide provides a detailed examination of the key physicochemical data for Disperse Red 59, the experimental methodologies for their determination, and the scientific rationale underpinning these analytical choices.

Chemical and Physical Data Summary

The fundamental physicochemical properties of C.I. Disperse Red 59 are summarized in the table below. It is important to note that slight variations in reported values, such as for molecular weight and formula, may exist in literature due to different salt forms or manufacturing variations.[3]

PropertyValueSource(s)
CAS Registry Number 17869-10-2[1][2]
IUPAC Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione[2]
Synonyms C.I. 62145, Disperse Red 59, Latyl Cerise B, Serisol Fast Pink RFL[2][4]
Molecular Formula C₁₇H₁₅NO₅ or C₁₈H₁₇NO₅[1][2]
Molecular Weight 313.3 g/mol or 327.33 g/mol [1][2]
Appearance Deep red powder[3]
Melting Point (°C) Decomposes before melting; data for similar anthraquinone dyes suggest a high melting point (e.g., Disperse Red 60: 185°C)[5]
Boiling Point (°C) Decomposes at elevated temperatures before boiling.[6]
Solubility Low solubility in water; soluble in organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[3][7]

Structural Elucidation and Spectroscopic Profile

The molecular structure of Disperse Red 59 is foundational to its properties. The anthraquinone core, a three-ring aromatic system with two ketone groups, acts as the primary chromophore. The amino, hydroxy, and methoxyethoxy substituents modulate the electronic properties of the molecule, influencing its color and affinity for synthetic fibers.[3]

Caption: Molecular structure of C.I. Disperse Red 59.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes. It provides quantitative information on the concentration of the dye in a solution and qualitative data on its electronic structure. For Disperse Red 59, the absorption in the visible region is due to π → π* electronic transitions within the conjugated system of the anthraquinone chromophore. The position of the maximum absorbance (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism.

Experimental Protocol:

  • Solvent Selection: Due to its low aqueous solubility, a suitable organic solvent such as methanol, ethanol, or dimethylformamide (DMF) must be used. The solvent must be transparent in the analytical wavelength range (typically 200-800 nm).[8]

  • Sample Preparation: Prepare a stock solution of Disperse Red 59 of known concentration (e.g., 100 mg/L) in the chosen solvent. Create a series of standards by serial dilution of the stock solution.

  • Analysis: Record a baseline spectrum of the pure solvent. Measure the absorbance of each standard solution across the UV-Vis spectrum to determine the λmax.

  • Data Interpretation: A plot of absorbance versus concentration at λmax should yield a linear relationship, confirming adherence to the Beer-Lambert law. The λmax for red disperse dyes typically falls within the 480-520 nm range.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule, thereby confirming its structure. For Disperse Red 59, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol:

  • Sample Preparation: The solid dye sample is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. This ensures that the sample is sufficiently transparent to infrared radiation.

  • Analysis: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[9]

  • Data Interpretation: The resulting spectrum is analyzed for characteristic peaks. Key expected absorptions for Disperse Red 59 include:

    • O-H stretch (hydroxyl group): Broad band around 3300-3500 cm⁻¹

    • N-H stretch (amino group): Peaks in the region of 3300-3500 cm⁻¹

    • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹

    • C=O stretch (ketone groups): Strong absorption around 1630-1680 cm⁻¹

    • C=C stretch (aromatic rings): Peaks in the 1450-1600 cm⁻¹ region

    • C-O stretch (ether linkage): Absorption in the 1000-1300 cm⁻¹ range

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While obtaining high-quality NMR spectra for disperse dyes can be challenging due to their limited solubility, it is a powerful tool for unambiguous structure confirmation.

Experimental Protocol:

  • Solvent Selection: A deuterated solvent in which the dye is sufficiently soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), is required.

  • Sample Preparation: A small amount of the dye is dissolved in the deuterated solvent in an NMR tube.

  • Analysis: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to assign them to specific protons and carbons in the Disperse Red 59 molecule.

Thermal Analysis

Expertise & Experience: The thermal stability of disperse dyes is a critical parameter, as the dyeing process for synthetic fibers is often conducted at high temperatures (e.g., 120-130°C).[3] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the temperature at which the dye begins to degrade.

cluster_0 Thermal Analysis Workflow prep Sample Preparation (5-10 mg of dye) tga TGA Analysis (Heat at 10°C/min in N₂) prep->tga dsc DSC Analysis (Heat at 10°C/min in N₂) prep->dsc data_acq Data Acquisition (Mass loss vs. Temp Heat flow vs. Temp) tga->data_acq dsc->data_acq analysis Data Analysis (Determine T_onset, T_peak, T_m) data_acq->analysis interp Interpretation (Assess Thermal Stability) analysis->interp

Caption: Experimental workflow for the thermal analysis of disperse dyes.

Thermogravimetric Analysis (TGA)

Trustworthiness: TGA provides a quantitative measure of the change in mass of a sample as a function of temperature, allowing for the determination of decomposition temperatures.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of Disperse Red 59 is placed in a TGA pan (e.g., alumina or platinum).[1]

  • Instrument Setup: The sample is placed in the TGA furnace, which is then purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[1]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).[1]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_peak).

Differential Scanning Calorimetry (DSC)

Trustworthiness: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal transitions such as melting and crystallization. For many disperse dyes, a distinct melting point is not observed before decomposition.

Experimental Protocol:

  • Sample Preparation: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[1]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle under a nitrogen atmosphere. A typical heating rate is 10°C/min.[1]

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic (melting) or exothermic (decomposition) peaks.

Solubility Determination

Expertise & Experience: As a disperse dye, Disperse Red 59 has inherently low water solubility, a defining characteristic for its application. Determining its solubility in various organic solvents is crucial for applications such as ink formulation and for developing analytical methods. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol:

  • Equilibrium Saturation: An excess amount of Disperse Red 59 is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm syringe filter) to remove any undissolved solid.[10]

  • Quantification: The concentration of the dissolved dye in the filtrate is determined using a suitable analytical technique, typically UV-Vis spectrophotometry, by comparing its absorbance to a pre-established calibration curve.[10]

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mg/mL.

Chromatographic Analysis

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of dyes like Disperse Red 59 and for their quantification in various matrices. When coupled with a mass spectrometer (LC-MS), it provides a high degree of sensitivity and specificity for identification.

Trustworthiness: A validated HPLC method ensures the accurate and precise determination of the dye's purity and concentration.

cluster_1 HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution in mobile phase) injection Injection onto HPLC System sample_prep->injection separation Separation on C18 Column (Gradient elution) injection->separation detection Detection (PDA and/or MS) separation->detection data_analysis Data Analysis (Peak integration, Purity calculation) detection->data_analysis

Caption: General workflow for the HPLC analysis of Disperse Red 59.

Experimental Protocol (General):

  • Mobile Phase Preparation: A typical mobile phase for the analysis of disperse dyes consists of a mixture of an aqueous component (e.g., water with a buffer or acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard and Sample Preparation: Standard solutions of Disperse Red 59 are prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase and filtered.

  • Chromatographic Conditions: A reversed-phase C18 column is commonly used. A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the main dye from any impurities.

  • Detection: A Photodiode Array (PDA) detector is used to acquire UV-Vis spectra of the eluting peaks, aiding in their identification. A mass spectrometer can be used for definitive mass-to-charge ratio determination.

  • Data Analysis: The purity of the dye is calculated based on the relative peak areas in the chromatogram.

Conclusion

The physicochemical properties of C.I. Disperse Red 59 (CAS 17869-10-2) are integral to its function as a high-performance dye for synthetic textiles. A thorough understanding of its structure, spectroscopic profile, thermal stability, solubility, and chromatographic behavior is essential for researchers and industry professionals. The application of robust analytical techniques, underpinned by sound experimental design and a clear understanding of the underlying scientific principles, ensures the quality, consistency, and safety of this important industrial chemical.

References

  • Disperse Red 59 - 17869-10-2. Vulcanchem.

  • Disperse Red 59 | C17H15NO5 | CID 87342. PubChem, National Institutes of Health.

  • A new method for the determination of the solubility of disperse dyes. ResearchGate.

  • Disperse Red 59. World dye variety.

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.

  • Chromatographic methods applied for the analysis of disperse dyes in extracts. ResearchGate.

  • The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI.

  • FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. PubMed.

  • Disperse Red 1 Dye content 95 2872-52-8. Sigma-Aldrich.

  • A Comparative Guide to HPLC Purity Validation of Disperse Red 1. Benchchem.

  • Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem. J-Stage.

  • Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.

  • Application Note: Quantitative Analysis of Disperse Dyes in Textiles and Environmental Water Samples. Benchchem.

  • Forensic Dye Analysis by Direct Analysis in Real Time Mass Spectrometry and Raman Spectroscopy by Miquellie Bonner. JEWLScholar@MTSU.

  • A Technical Guide to the Spectroscopic Profile of Disperse Red 50. Benchchem.

  • Disperse red 1 - All data taken at Pacific Northwest National Laboratory (PNNL) Operators: Jerome C. Birnbaum, Tyler O. Danby, Timothy J. Johnson. PNNL.

  • Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.

  • Disperse Red 1. TargetMol.

  • Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. PubMed Central.

  • Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. Semantic Scholar.

  • A Comparative Analysis of HPLC and Spectrophotometric Methods for the Quantification of Disperse Red 82. Benchchem.

  • Disperse Red 59. World dye variety.

  • Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. ACS Publications.

  • Disperse Red 60 CAS#: 17418-58-5. ChemicalBook.

  • Disperse Red 59. ChemBK.

  • Solubilities of C.I. Disperse Red 1 and C.I. Disperse Red 13 in supercritical carbon dioxide. ResearchGate.

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs.

  • Technical Guide: Solubility of Disperse Red 11 in Organic Solvents. Benchchem.

  • A Technical Guide to the Spectroscopic Analysis of Disperse Red 73. Benchchem.

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central.

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. MDPI.

  • High perfomance liquid chromatography in pharmaceutical analyses. PubMed.

  • FTIR spectrum of original dyes (red) and their degraded metabolites... ResearchGate.

  • HPLC/HRMS analysis—Example of first stage identification of Disperse... ResearchGate.

  • What is the boiling point of Disperse Red 73?. E-TOWN.

  • What is the solubility of Disperse Red in different solvents?. E-TOWN.

  • From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. MDPI.

  • UV-vis spectra of six disperse dyes (A; C.I. Disperse Blue 183 (10 mg L... ResearchGate.

  • An In-depth Technical Guide to the Solubility of Disperse Red 73 in Organic Solvents. Benchchem.

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

  • Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA. ResearchGate.

  • Absorption [Disperse Red 19]. AAT Bioquest.

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.

  • Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide. ResearchGate.

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An In-Depth Technical Guide to the Characterization of a C17H15NO5 Isomer: A Case Study in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the definitive characterization of a novel chemical entity is a cornerstone of innovation. The molecular formula C17H15NO5, with a degree of unsaturation of 11, suggests a complex aromatic structure, potentially harboring a range of functionalities that could impart significant biological activity. This guide presents a comprehensive workflow for the structural elucidation and characterization of a representative isomer of C17H15NO5, which we will designate as 5-methoxy-2-nitro-7-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid . This hypothetical compound serves as a practical model to illustrate the synergistic application of modern analytical techniques.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and apply these methodologies to their own compounds of interest.

Proposed Structure and Rationale

The proposed structure, 5-methoxy-2-nitro-7-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid , was conceived to satisfy the molecular formula C17H15NO5 and its high degree of unsaturation. This structure incorporates several key functional groups that are amenable to spectroscopic characterization: a dihydrobenzofuran core, an aromatic nitro group, a methoxy group, a phenyl substituent, and a carboxylic acid. The dihydrobenzofuran scaffold is a common motif in biologically active natural products and synthetic compounds.

Caption: Proposed structure of 5-methoxy-2-nitro-7-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid.

Analytical Workflow: A Multi-faceted Approach

The comprehensive characterization of our target molecule necessitates a multi-pronged analytical strategy. This workflow is designed to provide orthogonal data points, ensuring a high degree of confidence in the final structural assignment and purity assessment.

a_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_elucidation Structure Elucidation & Validation synthesis Synthesis of C17H15NO5 Isomer purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis (Purity & Quantification) purification->hplc elucidation Structure Elucidation nmr->elucidation ftir->elucidation ms->elucidation validation Data Validation hplc->validation elucidation->validation

Caption: Analytical workflow for the characterization of a C17H15NO5 isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our proposed structure, we anticipate a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5br s1H-COOH
7.8 - 7.9m2HAr-H
7.5 - 7.6m3HAr-H
7.2d1HAr-H
6.9d1HAr-H
5.4d1HO-CH-CH
4.6dd1HCH-COOH
3.9s3H-OCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
175.0-COOH
158.0Ar-C-O
145.0Ar-C-NO₂
142.0Ar-C
130.0Ar-CH
129.5Ar-CH
128.0Ar-CH
125.0Ar-C
115.0Ar-CH
110.0Ar-CH
85.0O-CH
56.0-OCH₃
55.0CH-COOH

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons, between protons and their directly attached carbons, and long-range correlations between protons and carbons, respectively. These are crucial for unambiguous assignment of all signals.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted FTIR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1710StrongC=O stretch (carboxylic acid)
1550-1475StrongAsymmetric N-O stretch (nitro group)[3][4]
1360-1290StrongSymmetric N-O stretch (nitro group)[3][4]
1250StrongC-O stretch (aryl ether)

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern in the mass spectrum can also provide structural information.

Predicted Mass Spectrometry Data (ESI-HRMS):

  • [M-H]⁻: Calculated for C₁₇H₁₄NO₅⁻: 312.0872, Found: [A value very close to the calculated mass]

Predicted Fragmentation Pattern (EI-MS):

Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[5][6] Fragmentation may occur via the loss of small molecules like CO, NO₂, and through cleavages of the dihydrobenzofuran ring.

fragmentation_pathway M C17H15NO5 (m/z 313) F1 Loss of -COOH (m/z 268) M->F1 F2 Loss of -NO2 (m/z 267) M->F2 F3 Loss of -OCH3 (m/z 282) M->F3 F4 Benzofuran core fragment F1->F4 F2->F4

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: For ESI-HRMS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI-MS, a solid probe or direct injection can be used.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes for ESI to identify the most stable molecular ion.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound and can also be used for quantification. The analysis of nitroaromatic compounds is well-established.[7][8][9][10]

Proposed HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity and limit of detection/quantification determination.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Method Development: Optimize the gradient profile to achieve good separation of the main peak from any impurities.

  • Validation: Validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The systematic application of the analytical techniques detailed in this guide provides a robust framework for the comprehensive characterization of a novel compound with the molecular formula C17H15NO5. By integrating data from NMR, FTIR, mass spectrometry, and HPLC, researchers can confidently elucidate the structure, confirm the molecular formula, and assess the purity of their target molecules. This rigorous approach is fundamental to advancing drug discovery and development, ensuring the quality and integrity of new chemical entities.

References

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate. Retrieved from [Link]

  • Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved from [Link]

  • Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • MASS SPECTRUM OF ETHERS. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • GCMS Section 6.13. (n.d.). Whitman College. Retrieved from [Link]

  • Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. (1984). PubMed. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics... (n.d.). Agilent. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Disperse Red 59 (C.I. 60756), an anthraquinone-based dye critical to the textile industry.[1][2] Aimed at researchers, scientists, and quality control professionals, this document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification, characterization, and quantification of this analyte. The methodologies presented herein are grounded in established analytical principles, offering robust and reproducible protocols. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Chemical and Physical Profile of Disperse Red 59

Disperse Red 59, chemically identified as 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione, is a synthetic organic colorant with the molecular formula C₁₇H₁₅NO₅ and a molecular weight of approximately 313.30 g/mol .[2][3][4] Its molecular structure is centered around an anthraquinone core, which is functionalized with amino, hydroxy, and methoxyethoxy groups.[2] These functional groups are the primary determinants of its chromophoric properties and its affinity for hydrophobic fibers like polyester.[2]

As a disperse dye, it exhibits low solubility in water but is soluble in various organic solvents, a characteristic that is fundamental to its application in dyeing processes.[2] The compound typically appears as a deep red powder.[2] A thorough understanding of its spectroscopic profile is essential for quality assurance, regulatory compliance, and research and development in the fields of textile chemistry and material science.

Table 1: Chemical and Physical Properties of Disperse Red 59

PropertyValueSource(s)
IUPAC Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione[3]
CAS Number 17869-10-2[1][3]
Molecular Formula C₁₇H₁₅NO₅[2][3][4]
Molecular Weight 313.30 g/mol [2][3]
Appearance Deep red powder[2]
Solubility Low in water; soluble in organic solvents like methanol and DMSO.[2][2]
Chemical Class Anthraquinone Dye[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying Color and Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes, as it directly probes the electronic transitions that give rise to color.[5] For Disperse Red 59, this method is invaluable for determining its concentration in solution and characterizing its chromophoric system.

Theoretical Basis and Rationale

The color of Disperse Red 59 is a consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption promotes electrons from a lower energy molecular orbital (π) to a higher energy one (π). The extensive conjugation within the anthraquinone core, coupled with the electron-donating effects of the amino and hydroxy groups, lowers the energy gap for this π → π transition, shifting the maximum absorption wavelength (λmax) into the visible range. The intensity of this absorption is directly proportional to the dye's concentration, a relationship described by the Beer-Lambert Law.

Experimental Protocol

Objective: To determine the λmax and quantify the concentration of Disperse Red 59 in a given solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer with a scanning range of 200-800 nm is required.[6]

Materials:

  • Disperse Red 59 standard

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Choose a solvent in which Disperse Red 59 is readily soluble and that is transparent in the analytical wavelength range.[5] Methanol or ethanol are common choices.

  • Preparation of Stock Solution: Accurately weigh a precise amount of Disperse Red 59 and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.[7]

  • Spectral Acquisition: Record the absorption spectrum of each standard solution from 200 to 800 nm.

  • Data Analysis: Identify the λmax from the spectrum of the most concentrated standard. Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

Data Interpretation

The UV-Vis spectrum of Disperse Red 59 is expected to exhibit a strong absorption band in the visible region, characteristic of its red color. While specific literature values for Disperse Red 59 are not abundant, analogous red anthraquinone and azo dyes show λmax values typically in the range of 450-550 nm.[5] The exact λmax will be influenced by the solvent used (solvatochromism). The calibration curve should be linear, and its equation can be used to determine the concentration of unknown samples of Disperse Red 59.

Table 2: Expected UV-Vis Spectral Data for Disperse Red 59

ParameterExpected Value/CharacteristicRationale
λmax (Visible) ~450 - 550 nmCorresponds to the π → π* electronic transition within the conjugated anthraquinone system, resulting in the absorption of green-blue light and the perception of red color.[5][7]
Molar Absorptivity (ε) HighThe extensive chromophore leads to a high probability of light absorption, resulting in a high molar absorptivity value.

Fourier-Transform Infrared (FTIR) Spectroscopy: Elucidating Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] For Disperse Red 59, FTIR provides a unique spectral fingerprint, confirming the presence of its key structural features.

Causality of Experimental Choice

The rationale for using FTIR is to obtain a rapid and non-destructive confirmation of the dye's chemical identity. Each functional group (e.g., N-H, O-H, C=O, C-O, aromatic C-H) vibrates at a characteristic frequency. By analyzing the absorption bands in the FTIR spectrum, we can verify that the synthesized or procured material possesses the expected chemical architecture of Disperse Red 59.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Solid Dye Sample Grind Grind with KBr Sample->Grind 1 Press Press into Pellet Grind->Press 2 Measurement Record Sample Spectrum Press->Measurement 3 Background Record Background Spectrum (Air) Background->Measurement Analysis Analyze Spectrum Measurement->Analysis 4

Caption: Workflow for FTIR analysis using the KBr pellet method.

Detailed Protocol (KBr Pellet Method)
  • Sample Preparation: Dry a small amount (1-2 mg) of the Disperse Red 59 sample to remove any moisture. Finely grind the dye with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption peaks and assign them to their corresponding functional groups.

Spectral Interpretation

The FTIR spectrum of Disperse Red 59 will display a series of absorption bands that confirm its molecular structure.

Table 3: Expected Characteristic FTIR Peaks for Disperse Red 59

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3500 - 3300N-H StretchAmino group (-NH₂)
3400 - 3200O-H StretchHydroxyl group (-OH)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (from methoxyethoxy group)
1670 - 1630C=O StretchCarbonyl groups of the anthraquinone core
1620 - 1580N-H BendAmino group (-NH₂)
1590 - 1450C=C StretchAromatic ring stretching
1250 - 1000C-O StretchEther linkage (methoxyethoxy group)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9] For Disperse Red 59, NMR analysis provides definitive evidence of the connectivity of atoms and the overall molecular framework.

Rationale for NMR Analysis

While UV-Vis and FTIR confirm color and functional groups, NMR provides a complete structural map. ¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular structure.

Experimental Protocol

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of Disperse Red 59.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Disperse Red 59 sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) of Disperse Red 59 in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical; the dye must be sufficiently soluble.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals to assign them to specific atoms in the molecule.

Predicted Spectral Data and Interpretation

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons on the anthraquinone core, the protons of the methoxyethoxy side chain, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing carbonyl groups and electron-donating amino and hydroxyl groups.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the anthraquinone will appear far downfield (typically >180 ppm). The aromatic carbons and the carbons of the side chain will have characteristic chemical shifts.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Rationale and Application

The primary purpose of using MS for Disperse Red 59 analysis is to confirm its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation.

Experimental Workflow

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Spectrometry Sample Dissolved Sample Inject Inject into LC or Direct Infusion Sample->Inject Ionize Ionization (e.g., ESI) Inject->Ionize 1 Analyze Mass Analyzer (m/z measurement) Ionize->Analyze 2 Detect Detector Analyze->Detect 3 Data Data System: Mass Spectrum Detect->Data 4

Caption: Generalized workflow for Mass Spectrometry analysis.

Detailed Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for the analysis of dyes, as the LC system can separate the dye from impurities before it enters the mass spectrometer.[11][12]

  • Sample Preparation: Dissolve the Disperse Red 59 sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is often used to separate the analyte from any related substances.

  • Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan experiment is performed to detect the molecular ion.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the ionized Disperse Red 59 molecule. In positive ion mode, this will likely be the protonated molecule [M+H]⁺.

Data Interpretation

Given the molecular formula C₁₇H₁₅NO₅, the exact mass of Disperse Red 59 is 313.0950 Da.[3]

  • Expected Ion: In positive mode ESI-MS, the primary ion observed would be [M+H]⁺ at an m/z of approximately 314.1023.[13]

  • Other Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 336.0842 or the potassium adduct [M+K]⁺ at m/z 352.0582.[13]

  • High-Resolution Data: HRMS data would confirm the elemental composition by matching the measured accurate mass to the theoretical mass within a few parts per million (ppm).

Conclusion

The spectroscopic analysis of Disperse Red 59 requires a multi-technique approach for comprehensive characterization. UV-Vis spectroscopy provides essential quantitative data and insight into its color properties. FTIR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups. NMR spectroscopy delivers an unambiguous determination of the molecular structure. Finally, mass spectrometry confirms the molecular weight and elemental composition with high certainty. The integrated application of these techniques, guided by the protocols and interpretive principles outlined in this guide, provides a robust framework for the quality control, research, and development related to Disperse Red 59.

References

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The Toxicological Profile of Anthraquinone Dyes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anthraquinone dyes, a major class of colorants second only to azo dyes, are characterized by their core anthraquinone structure.[1] Their vibrant colors and excellent stability have led to their widespread use in textiles, cosmetics, food, and pharmaceuticals.[2][3] However, their complex aromatic nature also raises significant toxicological concerns, including mutagenicity, carcinogenicity, and allergenicity, making a thorough understanding of their toxicological profile imperative for researchers, scientists, and drug development professionals.[2][4] This guide provides an in-depth analysis of the toxicological properties of anthraquinone dyes, focusing on their mechanisms of action, metabolic fate, and the state-of-the-art methodologies for their evaluation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological impact of anthraquinone dyes is intrinsically linked to their journey through the body. Generally, these compounds can enter the body through oral, dermal, and inhalation routes.[5] Their metabolism is a critical determinant of their toxicity, as it can lead to either detoxification or bioactivation into more harmful substances.

Metabolic processes primarily occur in the liver and involve Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 enzymes, can introduce or expose functional groups on the anthraquinone structure.[6] For instance, hydroxylation of the anthraquinone core can occur, forming metabolites like 1- and 2-hydroxyanthraquinones.[7] These metabolites are of particular concern as some have been shown to be mutagenic.[7]

Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, to increase their water solubility and facilitate their excretion. The interplay between these metabolic pathways dictates the residence time and potential for toxicity of the parent dye and its metabolites. Bacterial degradation in the gut can also play a role in the metabolism of ingested anthraquinone dyes.[3][8]

Mechanisms of Toxicity

The toxicity of anthraquinone dyes is multifaceted, stemming from several interconnected molecular mechanisms. Understanding these pathways is crucial for predicting and mitigating their adverse effects.

Oxidative Stress and Redox Cycling

A key mechanism underlying the toxicity of many anthraquinone derivatives is their ability to undergo redox cycling.[5] The quinone structure can accept electrons from cellular reductases to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This process can initiate a cascade of reactive oxygen species (ROS) generation, including hydrogen peroxide and the highly reactive hydroxyl radical.[9][10] This induced oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[5]

G cluster_Cell Cellular Environment Anthraquinone Anthraquinone Dye Semiquinone Semiquinone Radical Anthraquinone->Semiquinone Reduction Semiquinone->Anthraquinone Oxidation Superoxide Superoxide (O2•-) Semiquinone->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Leads to Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Reductases->Anthraquinone Oxygen Molecular Oxygen (O2) Oxygen->Superoxide

Caption: Redox cycling of anthraquinone dyes leading to oxidative stress.

Genotoxicity and Carcinogenicity

A significant concern with anthraquinone dyes is their potential to cause genetic damage (genotoxicity), which can lead to cancer (carcinogenicity). Several anthraquinone dyes have tested positive in mutagenicity assays.[2][11] The mechanisms of genotoxicity are varied and can include:

  • DNA Intercalation: The planar structure of the anthraquinone ring system allows some derivatives to intercalate between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to mutations.

  • DNA Adduct Formation: Reactive metabolites of anthraquinone dyes can covalently bind to DNA, forming DNA adducts.[12][13] These adducts can distort the DNA helix and lead to mispairing during replication, resulting in mutations.[12] The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis.[13]

  • Chromosomal Aberrations: Some anthraquinone dyes have been shown to induce both structural and numerical chromosomal aberrations, as detected by micronucleus tests.[11][14]

The International Agency for Research on Cancer (IARC) has classified anthraquinone as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[7] Specific dyes such as C.I. Disperse Orange 11 and 2-aminoanthraquinone have also been identified as having positive carcinogenicity results.[2]

Specific Toxicological Endpoints

Hypersensitivity and Allergic Reactions

Certain anthraquinone dyes can act as haptens, small molecules that can elicit an immune response when bound to a protein. This can lead to allergic contact dermatitis and other hypersensitivity reactions.[15][16][17] For some commercial dyes, impurities from the synthesis process, such as quinizarin, have been identified as the causative agent for the observed hypersensitivity.[15] Structure-activity relationship studies suggest that the presence of hydroxyl groups at the 1 and 4 positions of the anthraquinone structure may be key factors in inducing hypersensitivity.[15]

Organ-Specific Toxicity

Exposure to anthraquinone dyes can lead to toxicity in specific organs. The liver is a primary target due to its central role in metabolism.[6][18] Inhalation exposure to certain dye mixtures has been shown to cause centrilobular degeneration and necrosis of liver cells in animal models.[6][18] The kidneys are also susceptible to damage, with some studies observing cytotoxicity and increased cell proliferation in the urinary tract.[7]

Toxicological Evaluation: Methodologies and Protocols

A robust toxicological assessment of anthraquinone dyes requires a combination of in vitro and in vivo testing strategies.[19][20][21]

In Vitro Assays

In vitro methods provide a rapid and cost-effective means for initial toxicity screening and mechanistic studies.[22]

Table 1: Common In Vitro Assays for Anthraquinone Dye Toxicology

Toxicological EndpointAssayPrinciple
Cytotoxicity MTT/MTS AssayMeasures mitochondrial reductase activity as an indicator of cell viability.
Neutral Red UptakeAssesses cell membrane integrity by measuring the uptake of the neutral red dye into lysosomes of viable cells.
Genotoxicity Ames Test (Bacterial Reverse Mutation Assay)Detects the ability of a substance to induce mutations in different strains of Salmonella typhimurium.
In Vitro Micronucleus TestIdentifies substances that cause chromosomal damage by detecting the formation of micronuclei in cultured cells.[14]
Comet Assay (Single Cell Gel Electrophoresis)Detects DNA strand breaks in individual cells.[23]
Oxidative Stress Dihydroethidium (DHE) AssayMeasures the production of superoxide radicals within cells.[23]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6, HepG2) to a logarithmic growth phase.

  • Treatment: Expose the cells to a range of concentrations of the test anthraquinone dye, along with positive and negative controls. Include a metabolic activation system (e.g., S9 mix) to assess the genotoxicity of metabolites.

  • Incubation: Incubate the cells for a short (e.g., 3-6 hours) or extended (e.g., 24 hours) period.

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Analysis: Analyze the cells using flow cytometry or microscopy to quantify the frequency of micronucleated cells. An increase in micronuclei indicates clastogenic or aneugenic effects.[14]

G cluster_Workflow In Vitro Micronucleus Test Workflow Start Start: Log-phase Cell Culture Treatment Treatment with Anthraquinone Dye (± S9 activation) Start->Treatment Incubation Incubation (Short or Extended) Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest Staining Nuclear Staining (e.g., DAPI) Harvest->Staining Analysis Analysis: Flow Cytometry or Microscopy Staining->Analysis Result Result: Quantification of Micronuclei Frequency Analysis->Result

Caption: Workflow for the in vitro micronucleus test.

In Vivo Studies

In vivo studies in animal models are essential for evaluating the systemic toxicity and carcinogenicity of anthraquinone dyes.[24]

Table 2: Key In Vivo Studies for Anthraquinone Dye Toxicology

Study TypeAnimal ModelKey Endpoints
Acute Oral Toxicity (OECD 423) RodentsLD50, clinical signs of toxicity
Repeated Dose Toxicity (OECD 407/408) RodentsOrgan weight changes, histopathology, clinical chemistry, hematology
Carcinogenicity Bioassay (NTP) RodentsTumor incidence and latency
Local Lymph Node Assay (LLNA) MiceSkin sensitization potential

Regulatory Landscape and Future Directions

Regulatory bodies worldwide have taken steps to control the use of certain anthraquinone dyes in consumer products. For instance, some anthraquinone derivatives are restricted in cosmetics in the European Union and are subject to delisting by the U.S. Food and Drug Administration (FDA) for drug and cosmetic use.[25] California has also banned anthraquinone in cosmetics, effective January 2027.

Future research should focus on developing a more comprehensive understanding of the structure-activity relationships that govern the toxicity of anthraquinone dyes. This will enable the design of safer alternatives. Additionally, the development and validation of new approach methodologies (NAMs), such as high-throughput in vitro screening and computational modeling, will be crucial for more efficient and ethical toxicological assessment.[26][27]

Conclusion

The toxicological profile of anthraquinone dyes is complex, with concerns ranging from genotoxicity and carcinogenicity to hypersensitivity and organ-specific damage. A thorough understanding of their mechanisms of toxicity, particularly oxidative stress and DNA damage, is paramount for risk assessment. A multi-pronged approach, combining robust in vitro and in vivo testing methodologies, is essential for ensuring the safety of products containing these dyes. As regulatory scrutiny intensifies, the development of safer, sustainable alternatives will be a key priority for the chemical and pharmaceutical industries.

References

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  • Spiliotopoulou, A., et al. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 54(4), 2093–2108. [Link]

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  • Brinkmann, J., et al. (2024). Genotoxicity testing of the anthraquinone dye Alizarin Red S. Toxicology in Vitro, 94, 105713. [Link]

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A Technical Guide to the Photostability and Thermal Degradation of C.I. Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the photostability and thermal degradation characteristics of C.I. Disperse Red 59 (CAS: 17869-10-2), an anthraquinone-based dye.[1][2][3][4] Primarily utilized in the dyeing of synthetic textiles such as polyester, the stability of Disperse Red 59 under electromagnetic radiation (light) and thermal stress is paramount to its performance, colorfastness, and the longevity of the dyed material. This document synthesizes fundamental principles with field-proven analytical methodologies to offer researchers and drug development professionals a thorough understanding of the dye's degradation pathways, influencing factors, and evaluative techniques. Protocols for key analytical methods, including spectrophotometry, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC), are detailed to provide a self-validating framework for experimental design.

Introduction to Disperse Red 59: Chemical and Physical Profile

Disperse Red 59 is a synthetic colorant belonging to the anthraquinone class of dyes.[2][3] Its core structure, 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione, provides the basis for its chromophoric properties.[1] The molecule consists of a central anthraquinone skeleton substituted with an amino (-NH2), a hydroxyl (-OH), and a methoxyethoxy (-OCH2CH2OCH3) group.[1][2] These functional groups are critical to the dye's color, solubility, and affinity for synthetic fibers.[2]

As is characteristic of disperse dyes, Disperse Red 59 has low solubility in water but is soluble in organic solvents and can be finely dispersed in an aqueous medium for dyeing applications.[2] Its primary application is in the high-temperature dyeing of polyester fibers, where its stability is a critical performance parameter.

Table 1: Chemical and Physical Properties of Disperse Red 59

PropertyValueSource
IUPAC Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dionePubChem[1]
CAS Number 17869-10-2Vulcanchem, World Dye Variety[2][3]
Molecular Formula C₁₇H₁₅NO₅PubChem[1]
Molecular Weight 313.30 g/mol PubChem[1]
Appearance Deep red powderVulcanchem[2]
Molecular Structure AnthraquinoneWorld Dye Variety[3]

Photostability and Photodegradation

Photodegradation, or photofading, is the irreversible destruction of dye molecules upon exposure to light, primarily in the UV and visible spectra. For disperse dyes, this process is a critical determinant of the colorfastness of dyed textiles.

General Mechanism of Photodegradation

The photodegradation of organic dyes is a complex process initiated by the absorption of photons. This elevates the dye molecule to an electronically excited state. From this state, several pathways can lead to degradation:

  • Direct Photolysis: The excited dye molecule undergoes direct cleavage of its weakest chemical bonds. For anthraquinone dyes, this can involve reactions on the substituent groups or, under high energy, the aromatic core.

  • Photo-oxidation: The excited dye can react with atmospheric oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[5] These ROS then attack and degrade the dye molecule. This is often the predominant pathway.[6]

  • Photoreduction: In an oxygen-depleted environment, the excited dye can be reduced, leading to the cleavage of bonds, such as the azo-bond in azo dyes.[7]

The rate and pathway of photodegradation are significantly influenced by external factors including light intensity, temperature, humidity, pH, and the chemical nature of the substrate to which the dye is applied.[8]

Assessing Photostability: Experimental Protocol

The internationally recognized standard for assessing lightfastness is the Blue Wool Scale (ISO 105-B02).[9] However, for quantitative analysis of degradation kinetics, a spectrophotometric approach is employed.

Protocol: Spectrophotometric Analysis of Photodegradation

  • Objective: To quantify the rate of color loss of Disperse Red 59 when exposed to a controlled light source.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Controlled light exposure chamber equipped with a Xenon arc lamp (to simulate natural daylight).[9]

  • Procedure:

    • Sample Preparation: Prepare a solution of Disperse Red 59 in a suitable solvent (e.g., DMSO, methanol) at a known concentration.[2] Alternatively, use a uniformly dyed polyester fabric swatch.

    • Initial Measurement: Measure the initial absorbance spectrum of the solution at its maximum wavelength (λ_max) or the initial color coordinates (CIELAB Lab*) of the fabric.

    • Light Exposure: Place the sample in the light exposure chamber under controlled conditions of temperature and humidity.[9]

    • Time-Interval Measurements: At regular intervals, remove the sample and re-measure its absorbance or color coordinates.

    • Data Analysis:

      • For solutions, calculate the percentage of degradation using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

      • For fabrics, calculate the total color difference (ΔE*) to quantify fading.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Dye Solution or Dyed Fabric Initial_Scan Measure Initial Absorbance / Color (t=0) Prep->Initial_Scan Start Exposure Expose to Controlled Light Source (Xenon Arc) Initial_Scan->Exposure Timed_Scan Measure Absorbance / Color at Intervals (t=1, 2, 3...) Exposure->Timed_Scan Loop Timed_Scan->Exposure Calc Calculate % Degradation or Color Difference (ΔE*) Timed_Scan->Calc Kinetics Plot Degradation vs. Time to Determine Kinetics Calc->Kinetics G cluster_workflow Thermal Analysis Workflow cluster_results Data Output Sample Disperse Red 59 Sample TGA TGA Analysis (Heat at 10°C/min in N₂) Sample->TGA DSC DSC Analysis (Heat at 10°C/min in N₂) Sample->DSC PyGCMS Py-GC-MS Analysis (Identify Fragments) Sample->PyGCMS TGA_Out Mass Loss vs. Temp Curve (T_onset, T_peak) TGA->TGA_Out DSC_Out Heat Flow vs. Temp Curve (Melting Point, T_m) DSC->DSC_Out PyGCMS_Out Mass Spectra (Degradation Products) PyGCMS->PyGCMS_Out

Caption: Integrated workflow for the thermal analysis of Disperse Red 59.

Hypothetical Thermal Degradation Pathway

Based on the structure of Disperse Red 59 and known degradation mechanisms of similar compounds, a hypothetical pyrolysis pathway can be proposed. The initial cleavage is likely to occur at the ether linkage of the side chain, followed by further fragmentation of the substituents and eventual breakdown of the anthraquinone core at higher temperatures.

G cluster_pathway Hypothetical Thermal Degradation Pathway (Inert Atmosphere) DR59 Disperse Red 59 Step1 Initial Cleavage (250-350°C) DR59->Step1 Heat Step2 Further Fragmentation (>350°C) Step1->Step2 Products Volatile Fragments (e.g., methoxyethanol, phenolic compounds, nitrogenous species) Step2->Products Residue Char Residue Step2->Residue

Sources

Allergenic Potential of Disperse Dyes in Textiles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Disperse Dyes in Modern Textiles

Disperse dyes are a class of synthetic colorants integral to the textile industry, prized for their efficacy in dyeing hydrophobic fibers such as polyester, acetate, and nylon.[1] These non-ionic dyes, typically small polar molecules based on anthraquinone or azo structures, are finely dispersed in an aqueous medium for application.[1][2] Their low water solubility and affinity for synthetic fibers make them a mainstay for producing vibrant, durable colors in a wide range of consumer goods, from clothing and footwear to upholstery.[3]

However, the very properties that make disperse dyes effective also contribute to a significant clinical challenge: allergic contact dermatitis (ACD).[4][5] A growing body of evidence has identified several disperse dyes as potent sensitizers, with Disperse Red 59 being a notable example. This guide provides an in-depth technical overview of the allergenic potential of Disperse Red 59 and related disperse dyes in textiles, aimed at researchers, scientists, and professionals in drug development. We will explore the chemical properties, the immunological mechanisms of sensitization, analytical methods for detection, and the clinical diagnosis of textile dye-induced ACD.

Chemical Profile of Disperse Red 59

Disperse Red 59, identified by CAS Registry Number 17869-10-2, is an anthraquinone-based dye.[6] Its molecular formula is C18H17NO5, with a molecular weight of 327.33.[6] The manufacturing process involves the halogenation, hydrolysis, and condensation of 1-Aminoanthracene-9,10-dione with glycol single ethyl ether.[6] It is known for producing a brilliant, blue-toned red color on textiles.[6]

PropertyValue
Chemical Name C.I. Disperse Red 59
CAS Number 17869-10-2
Molecular Structure Anthraquinone
Molecular Formula C18H17NO5
Molecular Weight 327.33 g/mol

The Immunological Basis of Allergic Contact Dermatitis to Disperse Dyes

Allergic contact dermatitis to textile dyes is a Type IV delayed hypersensitivity reaction, a cell-mediated immune response.[7] The process unfolds in two distinct phases: sensitization and elicitation.

1. The Sensitization Phase:

  • Hapten Formation: Disperse dyes, including Disperse Red 59, are small molecules known as haptens. By themselves, they are not immunogenic. However, due to their lipophilic nature, they can penetrate the stratum corneum of the skin.

  • Protein Binding: Once in the epidermis, these haptens covalently bind to endogenous skin proteins, forming hapten-protein complexes. This process is crucial as it creates a complete antigen that can be recognized by the immune system.

  • Antigen Presentation: Langerhans cells, the resident antigen-presenting cells of the epidermis, recognize and internalize these hapten-protein complexes.

  • T-Cell Priming: The Langerhans cells then migrate to regional lymph nodes where they present the processed antigen to naive T-lymphocytes. This interaction leads to the clonal expansion and differentiation of allergen-specific memory T-cells.

2. The Elicitation Phase:

Upon subsequent exposure to the same disperse dye, even at much lower concentrations, the elicitation phase is triggered.

  • Re-exposure and Antigen Presentation: The hapten again penetrates the skin and forms complexes with skin proteins, which are then presented by antigen-presenting cells.

  • T-Cell Activation: Circulating memory T-cells recognize the hapten-protein complex, leading to their activation and the release of pro-inflammatory cytokines and chemokines.

  • Inflammatory Cascade: This cascade of inflammatory mediators results in the clinical manifestations of allergic contact dermatitis, which typically appear 24 to 72 hours after re-exposure. Symptoms include erythema (redness), edema (swelling), papules, vesicles, and pruritus (itching).[7]

Allergen_Sensitization_Pathway cluster_skin Epidermis cluster_lymph Lymph Node Disperse_Dye Disperse Dye (Hapten) Hapten_Protein_Complex Hapten-Protein Complex (Antigen) Disperse_Dye->Hapten_Protein_Complex Penetrates skin & binds Skin_Protein Skin Protein Skin_Protein->Hapten_Protein_Complex Langerhans_Cell Langerhans Cell Hapten_Protein_Complex->Langerhans_Cell Uptake Naive_T_Cell Naive T-Cell Langerhans_Cell->Naive_T_Cell Migration & Presentation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Priming & Differentiation

Caption: The sensitization pathway for disperse dye-induced allergic contact dermatitis.

Prevalence and Clinical Significance

Textile dye allergy is a significant cause of contact dermatitis, and disperse dyes are the most frequently implicated culprits.[7][8][9] Studies have shown varying prevalence rates for sensitization to a textile dye mix (TDM) in patch-tested populations, ranging from 1.5% to 3.7%.[9] Disperse dyes are responsible for approximately two-thirds of all textile-related allergy cases.[5][10] The clinical relevance of a positive patch test to textile dyes can be high, with one study reporting that over half of patients with a positive reaction had a clinically relevant allergy.[9]

Regulatory Landscape

Regulatory bodies have taken steps to address the health concerns associated with allergenic and carcinogenic disperse dyes. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation restricts the use of certain carcinogenic disperse dyes in textiles to a maximum concentration of 50 mg/kg.[3] While there are no EU-wide restrictions specifically for allergenic disperse dyes, some member states have their own regulations.[3] Additionally, many brands and retailers maintain their own Restricted Substances Lists (RSLs) that limit the use of known allergenic disperse dyes in their products.[11]

Analytical Detection of Disperse Red 59 in Textiles

The accurate identification and quantification of Disperse Red 59 and other disperse dyes in textile products are crucial for both regulatory compliance and clinical diagnosis. The standard method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]

Experimental Protocol: Quantification of Disperse Dyes by LC-MS/MS

This protocol is based on established methods such as DIN 54231 and SATRA TM459.[12][14]

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample in a suitable extraction vessel.

  • Add 20 mL of methanol.

  • Extract the sample using ultrasonication at 50°C for 30 minutes.[13]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[13]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[13]

  • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.[13]

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reverse-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.

3. Quantification:

  • An external calibration curve is constructed using certified reference standards of Disperse Red 59 and other target dyes at various concentrations.

  • The concentration of the dye in the sample extract is determined by comparing its peak area to the calibration curve.

  • The final concentration in the textile is calculated and expressed in mg/kg.

Analytical_Workflow Start Textile Sample Weighing Weighing (1g) Start->Weighing Extraction Methanol Extraction (Ultrasonication, 50°C, 30 min) Weighing->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis LC-MS/MS Analysis (MRM Mode) Filtration->Analysis Quantification Quantification (External Calibration) Analysis->Quantification End Result (mg/kg) Quantification->End

Caption: Workflow for the analytical detection of disperse dyes in textiles.

Clinical Diagnosis: The Role of Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis.[5] It involves the epicutaneous application of suspected allergens to the skin under occlusion to elicit a localized allergic reaction in sensitized individuals.

Experimental Protocol: Patch Testing for Disperse Dye Allergy

This protocol is based on guidelines from the European Society of Contact Dermatitis (ESCD).[15]

1. Patient Selection and Pre-assessment:

  • Patients with a clinical history suggestive of textile dermatitis are candidates for patch testing.

  • A thorough history should be taken, including the type of clothing worn, the location of the dermatitis, and any correlation with new or specific garments.

  • The skin on the upper back, where the patches are typically applied, should be free of active dermatitis.[16]

2. Allergen Preparation and Application:

  • A standardized textile dye mix (TDM) is often used for screening. The European baseline series includes a TDM containing eight different disperse dyes.[9][15]

  • Individual disperse dyes, including Disperse Red 1 (a component of the TDM), can also be tested.[15] Allergens are typically prepared in petrolatum at a specific concentration (e.g., 1.0%).[15]

  • Small amounts of the allergen preparations are applied to specialized patch test chambers, which are then affixed to the patient's back with adhesive tape.

3. Reading and Interpretation:

  • The patches are left in place for 48 hours.[16]

  • The initial reading is performed after the patches are removed.

  • A second reading is typically done at 72 or 96 hours (Day 3 or 4).[16] A late reading at Day 7 may capture additional positive reactions.[16]

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction (often sharply demarcated erythema, sometimes with a "glazed" appearance)

4. Assessment of Clinical Relevance:

  • A positive patch test indicates sensitization to a specific allergen.

  • The clinical relevance of a positive test is determined by correlating the finding with the patient's clinical history and the location of their dermatitis.

Conclusion and Future Perspectives

Disperse Red 59 and other disperse dyes are significant contact allergens in textiles, posing a considerable diagnostic and public health challenge. A comprehensive understanding of their chemical properties, the immunological mechanisms of sensitization, and robust analytical and clinical diagnostic methods is essential for researchers and healthcare professionals. The continued development of more sensitive analytical techniques and a deeper understanding of the cross-reactivity patterns between different dyes will be crucial for improving patient outcomes and guiding the formulation of safer textile products. Further research into the development of non-allergenic, high-performance dyes is also a critical area for future innovation in the textile industry.

References

  • BSI. (n.d.). Disperse dyes and footwear.
  • World Dye Variety. (2012, February 28). Disperse Red 59.
  • EARP. (2025, October 16). Which disperse dyes are prohibited in textiles under REACH regulation?
  • Danish Environmental Protection Agency. (n.d.). Survey of Selected Allergenic, Disperse Dyes in Clothes.
  • European Commission. (n.d.). EUR-Lex - 52013DC0656 - EN.
  • European Commission. (n.d.). FINAL REPORT Study on the Link Between Allergic Reactions and Chemicals in Textile Products.
  • TÜV Rheinland. (n.d.). Proposal for restriction of skin sensitizing substances in textile, leather, hide and fur articles.
  • SATRA. (2024, November). SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS.
  • National Institutes of Health. (2023, May 22). Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches.
  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method.
  • Wikipedia. (n.d.). Disperse dye.
  • ResearchGate. (2025, August 6). Contact allergy from disperse dyes in textiles: A review.
  • Agilent. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • National Institutes of Health. (n.d.). The prevalence and relevance of patch testing with textile dyes - PMC.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Disperse Dyes in Textiles and Environmental Water Samples.
  • SpecialChem. (n.d.). Disperse Red 1: Properties and Applications in Textile Manufacturing.
  • AccedaCRIS. (2024, March 4). Sensitisation to textile dyes in Spain: Epidemiological situation (2019–2022).
  • British Dermatological Nursing Group. (n.d.). PATCH TESTING: A BEST PRACTICE GUIDE.

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Disperse Red 59 (C.I. 62035), an anthraquinone-based dye prevalent in the textile industry for dyeing synthetic fibers. Given the regulatory scrutiny and potential health concerns associated with certain disperse dyes, such as skin sensitization, reliable analytical methods are crucial for quality control and safety assessment.[1] This protocol employs a reversed-phase HPLC system with a C18 column and a Diode Array Detector (DAD), ensuring high selectivity and sensitivity. The methodology described herein is designed for researchers, quality control analysts, and professionals in the textile and chemical industries, providing a comprehensive guide from sample preparation to data analysis and method validation.

Introduction: The Analytical Imperative for Disperse Red 59

Disperse Red 59, chemically known as 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone, is a synthetic dye valued for its coloring properties on polyester and other synthetic fabrics.[2][3] Its molecular structure, based on the anthraquinone core, imparts a brilliant bluish-red hue.[4] However, the lipophilic nature and small molecular size of disperse dyes facilitate their potential migration from textiles, raising concerns about consumer exposure and environmental impact.[1]

Accurate quantification of Disperse Red 59 is essential for several reasons:

  • Quality Control: Ensuring consistency and adherence to specifications in dye manufacturing and textile processing.

  • Safety and Regulatory Compliance: Monitoring for residual dye levels in finished textiles to meet safety standards.

  • Environmental Monitoring: Assessing the presence of the dye in industrial wastewater and its potential environmental fate.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the necessary resolution and sensitivity to separate and quantify the dye in complex matrices.[5][6] This note presents a method optimized for the specific properties of Disperse Red 59.

Methodological Framework

The presented method is founded on the principles of reversed-phase chromatography, where the analyte (Disperse Red 59) is separated based on its hydrophobicity. A C18 stationary phase provides a nonpolar environment, while a polar mobile phase gradient elutes the components.

Chemical and Physical Properties of Disperse Red 59

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)-9,10-anthracenedionePubChem[2]
CAS Number 17869-10-2ChemBK[3]
Molecular Formula C₁₇H₁₅NO₅PubChem[2]
Molecular Weight 313.30 g/mol PubChem[2]
Structure Type AnthraquinoneWorld Dye Variety[4]
Experimental Workflow

The entire analytical process, from sample receipt to final data reporting, follows a systematic and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (e.g., Textile Extraction) Sample_Prep->HPLC_System Inject Separation C18 Column Separation (Gradient Elution) HPLC_System->Separation Detection DAD Detection (at λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: Overall workflow for the HPLC analysis of Disperse Red 59.

Detailed Protocols

This section provides step-by-step instructions for performing the analysis. Adherence to these protocols is essential for achieving reproducible and reliable results.

Materials and Reagents
  • Disperse Red 59 Analytical Standard: Purity ≥ 98%

  • HPLC Grade Methanol: (MeOH)

  • HPLC Grade Acetonitrile: (ACN)

  • Ultrapure Water: (e.g., Milli-Q or equivalent)

  • Formic Acid: (Analytical Grade)

  • Syringe Filters: 0.45 µm PTFE or equivalent

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.[6]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition Software: Software capable of instrument control, data acquisition, and processing (e.g., Empower).[7]

Preparation of Solutions

Causality: The preparation of accurate standard solutions is the cornerstone of quantitative analysis. Methanol is chosen as the solvent due to the good solubility of disperse dyes in it.[6] Sonication ensures complete dissolution.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Disperse Red 59 standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 15 minutes. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Sample Preparation (Textile Extraction)

Causality: The goal is to efficiently extract the dye from the solid matrix into a solvent compatible with the HPLC system. Methanol is an effective extraction solvent, and sonication at an elevated temperature enhances extraction efficiency.[8]

  • Accurately weigh approximately 1 gram of the textile sample, cut into small pieces.

  • Place the sample into a 50 mL conical flask and add 20 mL of methanol.

  • Sonicate in a water bath at 50°C for 30 minutes.

  • Allow the solution to cool, then centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

Causality: A gradient elution is employed to ensure efficient separation of the analyte from potential matrix interferences and to maintain a sharp peak shape. The C18 column is the standard for separating moderately nonpolar compounds like disperse dyes.[9] The detection wavelength is selected based on the maximum absorbance (λmax) of Disperse Red 59 to ensure maximum sensitivity. While a specific spectrum for Disperse Red 59 is not provided in the search results, anthraquinone dyes typically absorb in the visible range. A DAD allows for the determination of the optimal wavelength, which is expected to be in the 450-550 nm range.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection DAD, monitor at λmax of Disperse Red 59 (determine via scan)

Method Validation and System Suitability

A validated method provides assurance of its reliability.[5][9] Key validation parameters should be assessed according to established guidelines.

Validation_Process cluster_params Key Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation.

System Suitability

Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Quantitative Performance Characteristics

The following table summarizes typical performance data expected from a validated HPLC method for dye analysis.[10][11]

ParameterTypical Acceptance Criteria / Value
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) ≤ 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Data Analysis

  • Calibration Curve: Plot the peak area of the Disperse Red 59 standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Using the peak area obtained from the sample chromatogram, calculate the concentration of Disperse Red 59 in the sample extract using the regression equation.

  • Final Calculation: Adjust the calculated concentration to report the final amount of dye in the original sample (e.g., in mg/kg of textile), accounting for the initial sample weight and extraction volume.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and selective means for the quantitative analysis of Disperse Red 59. The use of a C18 column with a gradient elution and DAD detection ensures robust performance. Proper method validation is paramount to guarantee the integrity of the analytical results, which are critical for quality assurance, regulatory compliance, and safety assessment in the textile and chemical industries.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87342, Disperse Red 59. Retrieved from [Link].

  • ChemBK (2024). Disperse Red 59. Retrieved from [Link].

  • He, K., et al. (2010). Development and Validation of a Confirmatory HPLC Method for Simultaneous Determination of Sudan Dyes in Animal Tissues and Eggs. Journal of Chromatographic Science, 48(7), 573-577. (Note: While this reference is for Sudan dyes, the validation principles are broadly applicable).
  • Kiseleva, M. G., et al. (2021). Development and validation of the HPLC-DAD method for the quantification of 16 synthetic dyes in various foods. Open Chemistry, 19(1), 1-13.
  • World Dye Variety (2012). Disperse Red 59. Retrieved from [Link].

  • de Souza, S. A., et al. (2004). VALIDATION OF THE METHODOLOGY TO DETERMINE SYNTHETIC DYES IN FOODS AND BEVERAGES BY HPLC. Ciência e Tecnologia de Alimentos, 24(4), 544-549.
  • Lee, S., et al. (2023). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 88(9), 3568-3578.
  • SIELC Technologies. HPLC Method for Analysis of Dyes. Retrieved from [Link].

  • Waters Corporation (2016). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Application Note 720005552en. Retrieved from [Link].

  • Waters Corporation. ACQUITY Arc System Brochure. Retrieved from [Link].

  • Zatar, N. A., & Abu-Eid, M. A. (2005). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique.
  • Twohig, M., O'Leary, M., & Cooper, J. (2016). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software.
  • Waters Corporation. Consumer Products Testing Application Notebook. Retrieved from [Link].

  • Cooper, J., & Marchand, J. (2015). Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Products.
  • Kuwabara, K., et al. (2014). Analysis of Disperse Dyes Using Liquid Chromatography/Linear Ion Trap Mass Spectrometry (LC/LIT-MSn) and Database Construction. Analytical Sciences, 30(5), 595-602.

Sources

Application Note: Quantification of Disperse Red 59 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a detailed, robust, and validated protocol for the quantification of Disperse Red 59, an anthraquinone-based dye, using UV-Visible (UV-Vis) spectrophotometry. This method is crucial for quality control in the textile industry, environmental monitoring, and various research applications. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from principle to practice. It emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. All procedures are grounded in established analytical principles and adhere to guidelines comparable to those set by the International Council for Harmonisation (ICH) for method validation.[1][2][3][4][5]

Introduction and Scientific Principles

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance.[6][7][8] The principle is based on the interaction between light and the electronic structure of molecules. When a molecule absorbs light of a specific wavelength, its electrons are promoted from a ground state to a higher energy state.[7] The amount of light absorbed is directly proportional to the concentration of the absorbing species in a solution, a relationship described by the Beer-Lambert Law.[9][10][11][12]

The Beer-Lambert Law

The Beer-Lambert Law is the fundamental principle underpinning quantitative analysis by UV-Vis spectrophotometry.[9][10][11][12] The law states that the absorbance of a solution is directly proportional to the concentration of the analyte, the path length of the light through the solution, and the molar absorptivity of the analyte at a specific wavelength.[9][10][11][12] The mathematical expression of the Beer-Lambert Law is:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to each molecule at a specific wavelength.[11]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol L⁻¹)

Disperse Red 59

Disperse Red 59, with the chemical name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone, is a synthetic dye used primarily for coloring polyester and other synthetic fibers.[13][14] Its molecular structure, containing an anthraquinone chromophore, is responsible for its characteristic absorption of light in the visible region of the electromagnetic spectrum.[14][15] Accurate quantification of Disperse Red 59 is essential to ensure product quality, assess environmental impact, and comply with regulatory standards.

Chemical Structure of Disperse Red 59:

  • Molecular Formula: C₁₇H₁₅NO₅[13][16]

  • Molar Mass: 313.3 g/mol [13][16]

  • CAS Number: 17869-10-2[13][14]

Materials and Methods

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for enhanced stability and accuracy.[10] The instrument should be capable of scanning across the UV-Vis range (typically 200-800 nm).

  • Quartz Cuvettes: 1 cm path length matched quartz cuvettes are required for accurate measurements.

  • Analytical Balance: For precise weighing of the Disperse Red 59 standard.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for the preparation of standard and sample solutions.

  • Syringe Filters: 0.45 µm pore size, compatible with the chosen solvent, to remove any particulate matter from solutions.[17]

Reagents and Solvents
  • Disperse Red 59 Analytical Standard: High purity (>98%) reference standard.

  • Solvent: A suitable solvent that dissolves Disperse Red 59 and is transparent in the wavelength range of interest is required. Dimethylformamide (DMF) is a common choice due to its excellent solvating power for disperse dyes.[18] Other potential solvents include acetone, ethanol, and acetonitrile.[18] The choice of solvent can influence the wavelength of maximum absorbance (λmax). For this protocol, ACS grade Dimethylformamide (DMF) will be used.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)

The λmax is the wavelength at which a substance has its strongest photon absorption.[19] It is crucial to determine this wavelength to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert Law.

Procedure:

  • Prepare a mid-range standard solution: Accurately weigh approximately 10 mg of Disperse Red 59 and dissolve it in a 100 mL volumetric flask with DMF to create a 100 µg/mL stock solution. From this, prepare a 10 µg/mL working standard.

  • Scan the spectrum: Fill a quartz cuvette with the 10 µg/mL standard solution and another with the DMF blank. Place them in the spectrophotometer.

  • Perform a wavelength scan: Scan the absorbance of the solution from 400 nm to 700 nm.

  • Identify λmax: The wavelength corresponding to the highest absorbance peak is the λmax for Disperse Red 59 in DMF.

Preparation of Standard Solutions and Calibration Curve Construction

A calibration curve is essential for determining the concentration of an unknown sample.[19][20] It is generated by measuring the absorbance of a series of standard solutions of known concentrations.

Procedure:

  • Prepare a stock solution: Accurately weigh 25 mg of Disperse Red 59 and dissolve it in DMF in a 250 mL volumetric flask to obtain a 100 µg/mL stock solution.

  • Prepare serial dilutions: From the stock solution, prepare a series of standard solutions in volumetric flasks, ranging from approximately 1 µg/mL to 20 µg/mL. A typical set of concentrations could be 2, 5, 10, 15, and 20 µg/mL.

  • Measure absorbance: Measure the absorbance of each standard solution at the predetermined λmax, using DMF as the blank.

  • Plot the calibration curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform linear regression analysis: The plot should be linear. A linear regression will yield the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is considered acceptable for good linearity.[2]

Sample Preparation and Analysis

Sample preparation will vary depending on the matrix (e.g., textile extract, wastewater). The goal is to extract Disperse Red 59 into a suitable solvent and dilute it to a concentration that falls within the linear range of the calibration curve.

General Procedure for a Liquid Sample:

  • Extraction (if necessary): If the dye is in a solid matrix, an appropriate extraction method must be developed. For liquid samples, ensure the dye is fully dissolved.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any suspended particles that could interfere with the absorbance measurement.[17]

  • Dilution: Dilute the filtered sample with DMF to an expected concentration within the calibration curve's range.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of Disperse Red 59 in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original, undiluted sample.

Data Analysis and Validation

Method validation ensures that the analytical procedure is suitable for its intended purpose.[5] Key validation parameters according to ICH guidelines include linearity, accuracy, precision, and limits of detection and quantification.[2][3][4]

Quantitative Data Summary
ParameterTypical ValueICH Acceptance Criteria
λmax To be determined experimentallyN/A
Linearity Range 2 - 20 µg/mL-
Correlation Coefficient (R²) ≥ 0.999R² ≥ 0.999[2]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%[2]
Precision (% RSD) ≤ 2%≤ 2%
Limit of Detection (LOD) To be determinedSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) To be determinedSignal-to-Noise ratio of 10:1
Experimental Workflow Diagram

G prep_std Prepare Disperse Red 59 Stock & Standard Solutions det_lambda Determine λmax (Wavelength Scan) prep_std->det_lambda cal_curve Generate Calibration Curve (Measure Standards at λmax) prep_std->cal_curve prep_sample Prepare Unknown Sample (Extract, Filter, Dilute) measure_sample Measure Sample Absorbance at λmax prep_sample->measure_sample det_lambda->cal_curve regression Linear Regression Analysis (y = mx + c, R²) cal_curve->regression quantify Calculate Unknown Concentration measure_sample->quantify regression->quantify

Sources

Application Notes: High-Performance Dyeing of Polyester Fabrics with Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and textile scientists on the application of C.I. Disperse Red 59 for dyeing polyester (polyethylene terephthalate, PET) fabrics. The protocols detailed herein are designed to achieve high-quality, level dyeing with excellent colorfastness properties. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline critical quality control parameters. The methodologies are grounded in established textile chemistry principles to ensure reproducibility and optimal performance.

Introduction: The Challenge and Chemistry of Dyeing Polyester

Polyester fibers present a unique challenge for dyeing due to their highly crystalline, hydrophobic nature and lack of ionic functional groups.[1][2][3] This molecular structure makes penetration by conventional water-soluble dyes exceptionally difficult. Disperse dyes, a class of non-ionic, sparingly water-soluble colorants, are the primary solution for polyester coloration.[3][4][5]

The dyeing mechanism is not one of chemical reaction but of solid-state diffusion.[4][6] The process can be conceptualized as the transfer of the dye from a solid particle state in an aqueous dispersion to a molecularly dissolved state within the amorphous regions of the polyester fiber.[3][4] This transfer is critically dependent on temperature. At temperatures above the glass transition temperature (Tg) of polyester (approx. 80-100°C), the polymer chains gain mobility, creating transient voids that allow the small, non-polar dye molecules to diffuse into the fiber matrix.[2][6] Upon cooling, the fiber structure contracts, physically entrapping the dye molecules, which are then held in place by van der Waals forces and hydrophobic interactions.[2][6]

Disperse Red 59 is an anthraquinone-based dye, known for its brilliant blue-toned red shade and excellent lightfastness.[7][8] Its molecular structure is well-suited for the high-temperature dyeing process required for polyester.

PropertyDescriptionSource
C.I. Name Disperse Red 59[8]
CAS Number 17869-10-2[8][9]
Chemical Class Anthraquinone[8][10]
Molecular Formula C₁₈H₁₇NO₅ (Variations exist)[8]
Appearance Deep red powder[7]
Solubility Low water solubility; slightly soluble in methanol and DMSO[7]

The Dyeing Process: A Three-Act Structure

The successful application of Disperse Red 59 onto polyester is a multi-stage process. We can logically divide it into Pre-treatment, Dyeing, and Post-treatment (Reduction Clearing). Each stage is critical for the final quality of the fabric.

G cluster_0 PART 1: Pre-Treatment cluster_1 PART 2: Dyeing Cycle cluster_2 PART 3: Post-Treatment Scouring Scouring (Remove Impurities) Dye_Bath_Prep Dye Bath Preparation Scouring->Dye_Bath_Prep Clean Fabric Dyeing High-Temperature Dyeing (Diffusion & Penetration) Dye_Bath_Prep->Dyeing Load Fabric Cooling Controlled Cooling Dyeing->Cooling Reduction_Clearing Reduction Clearing (Remove Surface Dye) Cooling->Reduction_Clearing Dyed Fabric Neutralization Neutralization & Rinsing Reduction_Clearing->Neutralization Drying Drying Neutralization->Drying

Caption: High-level workflow for polyester dyeing.

Detailed Protocols & Methodologies

PART 1: Pre-Treatment - Scouring

Causality: Scouring is a mandatory first step to remove oils, waxes, sizing agents, and other impurities from the polyester fabric.[11] A clean surface is essential for uniform dye uptake and prevents patchy or uneven dyeing.

Protocol:

  • Prepare a scouring bath with a liquor-to-goods ratio (L:R) of 10:1.

  • Add a non-ionic detergent (1-2 g/L).

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 60-70°C and hold for 15-20 minutes with continuous agitation.[12]

  • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all traces of the detergent.

PART 2: High-Temperature Exhaust Dyeing Cycle

This is the most common and effective method for achieving deep shades on polyester. It utilizes high-pressure equipment to reach temperatures above the boiling point of water.[13]

Key Auxiliaries & Their Functions:

AuxiliaryFunctionTypical Concentration
Dispersing Agent Keeps dye particles finely suspended in the bath, preventing agglomeration and ensuring uniform application.[6]1.0 g/L[12]
Acetic Acid Maintains an acidic pH (4.5-5.5), which is optimal for the stability of most disperse dyes and protects polyester fibers from hydrolysis.[6][13]To achieve pH 4.5-5.5[12]
Leveling Agent Slows down the initial dye uptake rate, promoting even distribution and migration of the dye throughout the fabric.0.5 g/L[12]

Protocol:

  • Dye Dispersion Preparation: Create a smooth, lump-free paste of the required amount of Disperse Red 59 with a small quantity of water and a 1:1 ratio of dispersing agent.[6] Gradually add warm water (40-50°C) to form a fine, stable dispersion.[6]

  • Dye Bath Setup: Fill the high-temperature dyeing vessel with water (L:R 10:1). Add the dispersing agent, leveling agent, and acetic acid to achieve a pH of 4.5-5.5.[6] Circulate the bath to ensure all auxiliaries are well-mixed.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the bath at 60°C.[6]

    • Add the prepared dye dispersion.

    • Seal the machine and run for 10 minutes to ensure even temperature and chemical distribution.[6]

    • Raise the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.[6] A controlled ramp rate is crucial to prevent rapid, uneven dye uptake.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[6] During this phase, the dye diffuses into the swollen polyester fibers.

    • Cool the dye bath down to 70°C at a rate of 2.0-2.5°C per minute.[6] Rapid cooling can cause the dye to crystallize on the fiber surface.

  • Rinsing: Drain the dye bath and rinse the fabric with hot water (60-70°C), followed by a cold water rinse.[6]

G cluster_0 High-Temperature Dyeing Profile t0 0 min t1 10 min t2 ~45 min t3 ~100 min t4 ~130 min temp_start 60°C temp_ramp_start 60°C temp_peak 130°C temp_hold_end 130°C temp_cool_end 70°C p0->p1 Load Fabric & Dye p1->p2 Ramp 1.5-2°C/min p2->p3 Hold 45-60 min p3->p4 Cool 2-2.5°C/min

Caption: Typical temperature-time profile for dyeing polyester.

PART 3: Post-Treatment - Reduction Clearing

Causality: This is arguably the most critical step for achieving high wash fastness.[14] During dyeing, some dye particles inevitably remain on the fiber surface. Reduction clearing is a chemical process that strips these unfixed surface dyes without affecting the dye trapped inside the fiber.[15][16][17] This prevents color bleeding during subsequent washing. The process uses a reducing agent (like sodium hydrosulfite) in an alkaline medium to destroy the chromophore of the surface dye, rendering it colorless and soluble for easy removal.[18]

Protocol:

  • Prepare a fresh bath (L:R 10:1) at 70-80°C.[14][15]

  • Add the following chemicals:

    • Sodium Hydroxide (Caustic Soda): 2.0 g/L

    • Sodium Hydrosulfite (Reducing Agent): 2.0 g/L

  • Immerse the dyed fabric and treat for 15-20 minutes.[12][14]

  • Drain the clearing bath.

  • Neutralization and Final Rinse: Rinse thoroughly with hot water. Treat the fabric in a bath with a small amount of acetic acid for 5 minutes to neutralize any residual alkali, then perform a final cold water rinse until the water runs clear.[6][12]

  • Drying: Dry the fabric at a temperature below 130°C to prevent thermal migration of the dye.[12]

Quality Control & Performance Evaluation

The quality of the dyeing process is assessed by evaluating the fabric's colorfastness to various environmental factors.

Fastness Properties of Disperse Red 59:

Fastness TestStandard (ISO)Standard (AATCC)Typical Rating (1-5)
Lightfastness ISO 105-B02AATCC 167-8 (on a 1-8 scale)[7][8]
Washing ISO 105-C06AATCC 615[7][8]
Rubbing (Crocking) ISO 105-X12AATCC 84-5[8]
Perspiration ISO 105-E04AATCC 155[7][8]
Sublimation (Ironing) ISO 105-X11AATCC 1333-4[8]
Note: Ratings are on a scale of 1 (poor) to 5 (excellent), except for lightfastness which is on a 1-8 scale.[7]

Standard Test Methodologies:

  • Colorfastness to Washing (ISO 105-C06): A specimen is washed with a standard soap solution under specified conditions of temperature and time.[19][20]

  • Colorfastness to Rubbing (ISO 105-X12): The amount of color transferred from the fabric to a standard white cloth under dry and wet conditions is assessed.[19][21]

  • Colorfastness to Light (ISO 105-B02): The dyed fabric is exposed to a xenon arc lamp that simulates sunlight to assess its resistance to fading.[19]

  • Colorfastness to Perspiration (ISO 105-E04): The fabric is treated with simulated acidic and alkaline perspiration solutions to determine its color stability.[20][21]

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Action(s)
Uneven Dyeing / Patchiness Improper scouring; dye agglomeration; temperature ramp rate too fast.Ensure thorough pre-treatment; improve dye dispersion; reduce heating rate (e.g., to 1°C/min).[22][23]
Poor Wash Fastness Incomplete or omitted reduction clearing; incorrect clearing parameters.Perform reduction clearing as specified; ensure correct chemical concentrations and temperature.[17]
Shade Variation Inconsistent L:R, time, temperature, or pH between batches.Strictly control all dyeing parameters; calibrate equipment.[22]
Surface Deposits / "Frosting" Polyester oligomers migrating to the surface; dye crystallization from rapid cooling.Use an anti-oligomer agent in the dye bath; ensure a slow, controlled cooling phase.[12]

Conclusion

The successful dyeing of polyester with Disperse Red 59 is a scientifically controlled process that relies on a deep understanding of fiber chemistry and dye diffusion kinetics. By adhering to a meticulous three-part workflow—thorough pre-treatment, a precisely controlled high-temperature dyeing cycle, and a critical reduction clearing post-treatment—researchers and professionals can achieve vibrant, level, and durable coloration. The protocols provided in this guide serve as a robust foundation for achieving reproducible, high-quality results in a laboratory or production environment.

References

  • Dyeing of Polyester Fabric with Disperse Dyes - Textile Learner. Available at: [Link]

  • Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing - bluelakechem. Available at: [Link]

  • Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches - Austin Publishing Group. Available at: [Link]

  • Flow Chart of Reduction Cleaning in Polyester Dyeing - Textile Flowchart. Available at: [Link]

  • Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods - VieTextile. Available at: [Link]

  • Dyeing Of Polyester Fabric With Disperse Dyes - Textile Study Center. Available at: [Link]

  • Commercial Name, Factors and Mechanism of Dyeing Carriers - Textile Learner. Available at: [Link]

  • Carriers - Textile Knowledge. Available at: [Link]

  • DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual) - Textilecoach. Available at: [Link]

  • What are the standards for testing the color fastness of textiles? - utstester. Available at: [Link]

  • The Polyester Carrier Dyeing Process Using Disperse Dyes - Colourinn. Available at: [Link]

  • Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics - George Weil. Available at: [Link]

  • Reduction Clearing agent | Dyeing - NICCA. Available at: [Link]

  • Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. Available at: [Link]

  • Different Types of Colour Fastness Test - Textile Learner. Available at: [Link]

  • Dye Carriers: Essential for High-Quality Textile Dyeing - BLUELAKECHEM. Available at: [Link]

  • Environment friendly approach to remove unbound disperse dyes from polyester fabric - IJARBS. Available at: [Link]

  • Reduction Cleaning Agent for Polyester Dyeing - Pacific Texchem Pvt. Ltd. Available at: [Link]

  • 5 Color Fastness Tests to Prevent Textile Fading and Staining - InTouch Quality. Available at: [Link]

  • Disperse Red 59 - World dye variety. Available at: [Link]

  • Disperse Red 59 - ChemBK. Available at: [Link]

  • Disperse Red 59 | C17H15NO5 | CID 87342 - PubChem - NIH. Available at: [Link]

  • Mechanism for dyeing of polyester with disperse dye and dispersing agents. - ResearchGate. Available at: [Link]

  • Disperse Dye for Polyester | Why called disperse dye | Application and mechanism of disperse dyes | Features of of disperse dyes - Textile Study Center. Available at: [Link]

  • Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion. Available at: [Link]

  • How to Optimize Dyeing Techniques for Better Fabric Quality - AUTUMN COLOR CO.,LTD. Available at: [Link]

  • OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN - DSpace. Available at: [Link]

  • Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics - P2 InfoHouse. Available at: [Link]

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Application Notes and Protocols for the Coloration of Synthetic Fibers with Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of C.I. Disperse Red 59 (CAS: 17869-10-2) for the coloration of synthetic fibers.[1][2][3][4][5] Disperse Red 59 is an anthraquinone-based dye known for its brilliant bluish-red hue and is primarily utilized for hydrophobic fibers such as polyester, nylon, and cellulose acetate.[3][4] This guide delves into the fundamental principles of disperse dyeing, offering detailed, field-proven protocols for various synthetic substrates. It elucidates the causality behind experimental parameters, provides quantitative fastness data, and outlines analytical methodologies for quality control, ensuring a robust and reproducible coloration process.

Introduction to Disperse Red 59 and the Dyeing Mechanism

Disperse Red 59 is a non-ionic dye with low water solubility, a characteristic feature of disperse dyes.[4] Its molecular structure, 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione, is based on an anthraquinone core, which contributes to its good light fastness.[3][4] The coloration of hydrophobic synthetic fibers with Disperse Red 59 is not a process of ionic bonding but rather a diffusion-controlled mechanism.

The dyeing process can be conceptualized in the following stages:

  • Dispersion: The dye is finely milled and dispersed in an aqueous bath with the aid of dispersing agents to prevent aggregation and ensure a stable, uniform suspension.

  • Adsorption and Diffusion: At elevated temperatures, typically above the glass transition temperature of the polymer, the amorphous regions of the synthetic fibers swell. This increased molecular motion creates temporary voids, allowing the dye molecules, which are in a dissolved state in the dyebath, to diffuse from the fiber surface into the polymer matrix.

  • Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer. The color is then held by van der Waals forces and hydrogen bonds.

This entire process is a reversible equilibrium, influenced by temperature, dye concentration, and the presence of dyeing auxiliaries.

Diagram: Disperse Dyeing Mechanism

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Hydrophobic Fiber (e.g., Polyester) DyeAggregates Dye Aggregates SingleMolecules Single Dye Molecules (Solubilized) DyeAggregates->SingleMolecules Dispersion DispersingAgent Dispersing Agent DispersingAgent->DyeAggregates FiberSurface Fiber Surface SingleMolecules->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Regions) FiberSurface->FiberInterior Diffusion (High Temperature) FiberInterior->FiberSurface <-- Equilibrium -->

Caption: Generalized workflow of the disperse dyeing mechanism.

Application Protocols for Synthetic Fibers

The successful application of Disperse Red 59 hinges on the precise control of dyeing parameters, which vary depending on the specific synthetic fiber being colored.

High-Temperature Exhaust Dyeing of Polyester (PET)

Polyester's highly crystalline and hydrophobic nature necessitates high-energy conditions for effective dye penetration. The high-temperature (HT) exhaust method is the most common and efficient approach.

2.1.1. Rationale for Experimental Choices

  • Temperature (130°C): This is significantly above the glass transition temperature of polyester (~80°C), causing the polymer chains to become mobile and creating voids for dye diffusion. This high temperature maximizes dye uptake and fixation.

  • pH (4.5-5.5): An acidic medium is crucial to prevent the alkaline hydrolysis of the disperse dye, which can lead to color changes and reduced fastness. Acetic acid is commonly used for pH regulation.

  • Dispersing Agent: Essential for maintaining the dye in a fine, stable dispersion at high temperatures, preventing aggregation that leads to unlevel dyeing and specking.

  • Leveling Agent: While optional, a leveling agent can be beneficial for pale shades or when dyeing materials with known variations in affinity. It helps to ensure a uniform initial uptake of the dye.

  • Reduction Clearing: This post-dyeing treatment is critical for removing unfixed dye from the fiber surface. This step significantly improves wash and rubbing fastness.

2.1.2. Experimental Protocol

  • Pre-treatment (Scouring):

    • Wash the polyester fabric with 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove impurities.

    • Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation (per 1 kg of fabric):

    • Liquor Ratio: 10:1 (10 liters of water)

    • Disperse Red 59: 0.5 - 3.0% on weight of fabric (owf), depending on the desired shade depth.

    • Dispersing Agent: 1.0 g/L

    • Acetic Acid: to adjust pH to 4.5 - 5.5.

    • Leveling Agent (optional): 0.5 g/L

  • Dyeing Procedure:

    • Set the dyebath at 60°C and add the dispersing agent and leveling agent (if used).

    • Add the pre-dispersed Disperse Red 59.

    • Circulate for 10 minutes, then add the scoured polyester fabric.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dyebath to 70°C at a rate of 2.0°C/minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a new bath with:

      • 2 g/L Caustic Soda (NaOH)

      • 2 g/L Sodium Hydrosulfite (Na₂S₂O₄)

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.

    • Rinse thoroughly with hot water, then cold water, and neutralize with a weak solution of acetic acid if necessary.

Diagram: High-Temperature Dyeing Workflow for Polyester

HT_Dyeing_Workflow Start Start Scouring Scouring (60-70°C) Start->Scouring Dyeing Dyeing Raise to 130°C Hold for 45-60 min Scouring->Dyeing Cooling Cooling to 70°C Dyeing->Cooling ReductionClearing Reduction Clearing (70-80°C) Cooling->ReductionClearing Rinsing Rinsing & Neutralization ReductionClearing->Rinsing Drying Drying Rinsing->Drying End End Drying->End

Caption: High-temperature exhaust dyeing process for polyester.

Exhaust Dyeing of Nylon (Polyamide, PA)

Nylon fibers are more amorphous and less hydrophobic than polyester, allowing for dyeing at lower temperatures. While acid dyes are common for nylon, disperse dyes like Disperse Red 59 are excellent for achieving level dyeing and covering fabric irregularities (barré).[6] However, the wet fastness of disperse dyes on nylon is generally moderate.[6]

2.2.1. Rationale for Experimental Choices

  • Temperature (95-100°C): Dyeing at the boil is sufficient to swell the nylon fibers for dye penetration without the need for high-pressure equipment.

  • pH (6.0-7.0): A slightly acidic to neutral pH is optimal for dyeing nylon with disperse dyes.

  • After-treatment: A thorough rinsing is necessary to remove surface dye. For deeper shades, a mild reduction clearing can improve wet fastness.

2.2.2. Experimental Protocol

  • Pre-treatment (Scouring):

    • Scour the nylon fabric as described for polyester (Section 2.1.2).

  • Dye Bath Preparation (per 1 kg of fabric):

    • Liquor Ratio: 20:1 (20 liters of water)

    • Disperse Red 59: 0.5 - 2.0% owf

    • Dispersing Agent: 1.0 g/L

    • Acetic Acid: to adjust pH to 6.0 - 7.0

  • Dyeing Procedure:

    • Set the dyebath at 40°C and add the auxiliaries and pre-dispersed dye.

    • Introduce the scoured nylon fabric.

    • Raise the temperature to 95-100°C at a rate of 1.5°C/minute.

    • Hold at this temperature for 45-60 minutes.

    • Cool the dyebath to 60°C.

  • After-treatment:

    • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

    • For improved fastness on medium to dark shades, a mild soaping at 50°C with a non-ionic detergent can be performed for 15 minutes.[7]

Exhaust Dyeing of Cellulose Acetate

Cellulose acetate is sensitive to high temperatures, which can cause hydrolysis of the acetyl groups and loss of luster. Therefore, dyeing is conducted at a lower temperature.[8]

2.3.1. Rationale for Experimental Choices

  • Temperature (80-85°C): This temperature is a critical compromise. It is high enough to facilitate dye diffusion into the acetate fiber but low enough to prevent significant hydrolysis and maintain the fabric's aesthetic properties.[8]

  • Mechanical Action: Gentle handling is required as acetate is prone to permanent creasing at dyeing temperatures.[8]

2.3.2. Experimental Protocol

  • Pre-treatment (Scouring):

    • Scour the cellulose acetate fabric gently at 60°C with a non-ionic detergent.

  • Dye Bath Preparation (per 1 kg of fabric):

    • Liquor Ratio: 20:1 (20 liters of water)

    • Disperse Red 59: 0.5 - 2.0% owf

    • Dispersing Agent: 1.0 g/L

  • Dyeing Procedure:

    • Set the dyebath at 40-50°C and add the dispersing agent and pre-dispersed dye.

    • Introduce the scoured acetate fabric.

    • Raise the temperature to 80-85°C at a rate of 1°C/minute.[8][9]

    • Hold at this temperature for 60-90 minutes with gentle agitation.

    • Cool the dyebath slowly to 50°C.

  • After-treatment:

    • Rinse the fabric in tepid water and then dry.

Performance and Fastness Properties

The durability of the coloration is a key performance indicator. The fastness properties of Disperse Red 59 on polyester are generally good to excellent.

Fastness PropertyTest StandardRating (Polyester)Causality
Light Fastness AATCC 16.37-8The stable anthraquinone structure is resistant to photolytic degradation.[4]
Wash Fastness AATCC 615 (Staining), 4-5 (Fading)The low water solubility and physical entrapment of the dye within the polyester matrix prevent significant bleeding during laundering. Effective reduction clearing is crucial for achieving this rating.
Perspiration Fastness AATCC 155 (Staining), 5 (Fading)Similar to wash fastness, the dye's hydrophobic nature and firm fixation within the fiber resist the effects of acidic and alkaline perspiration.
Ironing/Sublimation AATCC 1174 (Staining), 5 (Fading)As a medium-to-high energy disperse dye, it has good resistance to sublimation at normal ironing temperatures.
Crocking (Rubbing) AATCC 84-5 (Dry), 4 (Wet)Proper dyeing and effective removal of surface dye through reduction clearing result in good resistance to mechanical abrasion.

Fastness ratings are on a scale of 1-5, with 5 being the best, except for lightfastness, which is on a scale of 1-8.

A comparison with other common red disperse dyes highlights the performance of Disperse Red 59:

DyeC.I. NameLight Fastness (Xenon Arc, 1-8)Wash Fastness (Color Change, 1-5)Sublimation Fastness (Staining, 1-5)
Disperse Red 1111104-553-4
Disperse Red 59 - 7-8 4-5 4
Disperse Red 60607566-74-52-3
Disperse Red 167113387-855

Analytical Quality Control

Ensuring the quality and consistency of the dyed product requires robust analytical methods.

Color Yield and Shade Consistency (Spectrophotometry)

The color strength (K/S value) of the dyed fabric is a key metric for quality control and can be measured using a reflectance spectrophotometer.

Protocol:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the reflectance (R) of the dyed fabric at its wavelength of maximum absorption (λ-max).

  • Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where:

    • K is the absorption coefficient

    • S is the scattering coefficient

    • R is the reflectance value at λ-max[10][11][12][13][14]

  • Compare the K/S value against a standard to ensure batch-to-batch consistency.

Dye Identification and Quantification (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for identifying and quantifying the amount of dye extracted from a textile, which is crucial for regulatory compliance and troubleshooting.

Protocol:

  • Extraction:

    • Extract the dye from a known weight of the dyed fabric using a suitable solvent like dimethylformamide (DMF) or methanol with sonication.[15][16][17]

  • HPLC Analysis:

    • System: A reverse-phase HPLC system with a PDA or MS detector.

    • Column: XBridge C18, 2.1 x 150 mm, 5 µm.[18]

    • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 10 mmol Ammonium Acetate, pH 3.6).[18]

    • Flow Rate: 0.30 mL/min.[18]

    • Detection: Monitor at the λ-max of Disperse Red 59.

  • Quantification:

    • Compare the peak area of the extracted dye with a calibration curve generated from known concentrations of a Disperse Red 59 standard.

Diagram: Analytical Quality Control Workflow

QC_Workflow cluster_spectro Color Yield Analysis cluster_hplc Dye Quantification DyedFabric Dyed Fabric Sample Spectro Spectrophotometer Measurement DyedFabric->Spectro Extraction Solvent Extraction DyedFabric->Extraction KSCalc K/S Calculation (Kubelka-Munk) Spectro->KSCalc CompareStandard Compare to Standard KSCalc->CompareStandard HPLC HPLC-PDA/MS Analysis Extraction->HPLC Quantify Quantification vs. Calibration Curve HPLC->Quantify

Caption: Workflow for analytical quality control of dyed fabrics.

References

  • BOC Sciences. (n.d.). Disperse Red 59, CasNo.17869-10-2. LookChem. Retrieved from [Link]

  • World dye variety. (2012, February 28). Disperse Red 59. Retrieved from [Link]

  • How to dye and procedure of dyeing for textile. (2012, July 20). DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES. Retrieved from [Link]

  • ChemBK. (2024, April 9). Disperse Red 59. Retrieved from [Link]

  • Slideshare. (n.d.). Disperse dyeing. Retrieved from [Link]

  • ResearchGate. (2019, October 20). What is the importance of testing colour strength in textile dyeing?. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]

  • MedCrave online. (2023, October 31). Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects. Retrieved from [Link]

  • Slideshare. (n.d.). ''Presentation On Disperse Dye''. Retrieved from [Link]

  • International Journal of Research in Engineering and Technology. (2015, February). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Fastness properties of the polyester dyed fabrics with disperse dyes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pad dyeing of cellulose acetate nanofibres with disperse dyes. Retrieved from [Link]

  • Trends in Sciences. (n.d.). Colorimetric Properties of Disperse-dyed Polyester Fabrics Treated with Nano TiO2. Retrieved from [Link]

  • Textile Today. (2017, January 23). Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

  • George Weil. (2015, June 19). Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. Retrieved from [Link]

  • ResearchGate. (n.d.). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of K/S Value in Determination of Fixation Rate. Retrieved from [Link]

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • How to dye and procedure of dyeing for textile. (2012, July 20). DYEING NYLON WITH DISPERSE DYES. Retrieved from [Link]

  • YouTube. (2024, December 6). Dyeing Of Nylon with Disperse Dye. Retrieved from [Link]

  • SATRA. (2024, November). SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Disperse Dyeing and Functional Finishing of Nylon 6 Using Supercritical Carbon Dioxide. Retrieved from [Link]

  • MDPI. (2019, February 10). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Dyeing Characteristics of Nylon, Cotton and N/C Mixture Fabrics with Reactive-disperse Dyes Containing a Sulphatoethylsulphone Group. Retrieved from [Link]

  • PubMed. (2011, May 31). Analysis of natural red dyes (cochineal) in textiles of historical importance using HPLC and multivariate data analysis. Retrieved from [Link]

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A Mass Spectrometry-Based Workflow for the High-Confidence Identification of Disperse Red 59 Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Disperse Red 59 is an anthraquinone-based dye used in the textile industry.[1][2] Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. Misclassification of this dye as an azo compound can lead to flawed experimental designs focused on reductive cleavage. This guide establishes a definitive workflow leveraging High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify Phase I and Phase II metabolites of Disperse Red 59. We provide field-proven protocols for sample preparation, a robust LC-HRMS/MS method, and a logical framework for data analysis, moving from initial screening to confident structural elucidation. This document serves as a comprehensive technical guide for any laboratory tasked with the metabolic profiling of anthraquinone-based xenobiotics.

Foundational Principles: Analyte & Predicted Metabolism

A common pitfall in dye analysis is the assumption that all colored compounds are azo dyes. Disperse Red 59 is, in fact, an anthraquinone derivative, 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione.[3][4] This structural distinction is critical, as its metabolism will not proceed via the reductive cleavage of an azo bond.[5][6] Instead, metabolic transformations will target its existing functional groups.

Table 1: Physicochemical Properties of Disperse Red 59

PropertyValueSource
IUPAC Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dionePubChem[3]
Molecular Formula C₁₇H₁₅NO₅PubChem[3]
Molecular Weight 313.30 g/mol PubChem[3]
Monoisotopic Mass 313.0950 DaPubChem[3]
Chemical Class Anthraquinone DyeWorld Dye Variety[1]
Solubility Low water solubility; soluble in some organic solvents.Vulcanchem[2]
Predicted Metabolic Pathways

Metabolism is predicted to occur via two main phases, catalyzed primarily by hepatic enzymes (e.g., Cytochrome P450s) or microbial action.[7][8][9]

  • Phase I Metabolism (Functionalization): Introduction or exposure of polar functional groups.

    • O-Demethylation: Cleavage of the terminal methyl group on the methoxyethoxy side chain.

    • Ether Cleavage: Hydrolysis of the ether linkage in the side chain.

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the anthraquinone core.

    • N-Oxidation: Oxidation of the primary amino group.

  • Phase II Metabolism (Conjugation): Covalent addition of endogenous polar molecules to increase water solubility and facilitate excretion.

    • Glucuronidation: Conjugation with glucuronic acid, typically at a hydroxyl group.

    • Sulfation: Conjugation with a sulfonate group, also targeting hydroxyl groups.

Table 2: Predicted Metabolites of Disperse Red 59 and Corresponding Mass Shifts

Metabolic ReactionChemical ChangeExpected Mass Shift (Monoisotopic)Predicted Metabolite m/z ([M+H]⁺)
Parent Compound --314.1023
O-Demethylation-CH₂-14.0157 Da300.0866
Hydroxylation+O+15.9949 Da330.1002
Ether Cleavage-C₂H₄O-44.0262 Da270.0761
Glucuronidation+C₆H₈O₆+176.0321 Da490.1344
Sulfation+SO₃+79.9568 Da394.0591
Demethylation + Hydroxylation-CH₂ +O+1.9792 Da316.0815

Experimental Design and Rationale

The successful identification of unknown metabolites hinges on a clean sample, robust separation, and high-fidelity mass analysis. Our approach is designed to maximize sensitivity and specificity at each stage.

Sample Generation & Preparation

Metabolites can be generated in various biological systems, such as in vitro incubations with liver microsomes or in vivo studies. Regardless of the source, the sample matrix is complex and requires rigorous cleanup.[10][11] While liquid-liquid extraction (LLE) is a classic technique, Solid-Phase Extraction (SPE) offers superior selectivity, concentration, and removal of interfering substances like salts and proteins.[12][13]

Causality: We select a reversed-phase SPE sorbent (e.g., C18) because Disperse Red 59 and its likely metabolites are moderately lipophilic.[2] The C18 stationary phase effectively retains these compounds from an aqueous matrix, allowing salts and highly polar interferences to be washed away. Elution with a high-percentage organic solvent then recovers the analytes of interest in a clean solution ideal for LC-MS injection.

LC-HRMS/MS Instrumentation and Logic

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive technique for this analysis due to its ability to handle non-volatile compounds and provide both molecular weight and structural information.[14][15]

  • Liquid Chromatography: A reversed-phase C18 column is the workhorse for separating compounds of varying polarity. A gradient elution, starting with high aqueous content and ramping to high organic content, ensures that more polar metabolites elute first, followed by the parent compound. The addition of a mobile phase modifier like formic acid is crucial; it aids in protonation, enhancing ionization efficiency for ESI in positive mode.[16]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, which is essential for determining the molecular weight.[15] Running in both positive and negative ion modes is recommended to ensure comprehensive detection, as some metabolites (e.g., sulfate conjugates) ionize more efficiently in negative mode.[17]

    • Mass Analyzer: A High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is non-negotiable for metabolite identification.[17] Its ability to provide mass accuracy within <5 ppm allows for the confident determination of elemental compositions, distinguishing between isobaric compounds.

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) is employed to trigger fragmentation of detected ions. The resulting fragmentation patterns provide a structural fingerprint, allowing for the localization of metabolic modifications.[18]

Detailed Application Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To extract and concentrate Disperse Red 59 and its metabolites from a biological matrix (e.g., microsomal incubate, urine).

  • Sample Pre-treatment: Quench enzymatic reactions by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution: Elute the analytes with 2 mL of 90% acetonitrile containing 0.1% formic acid into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of 50:50 water:acetonitrile for LC-MS/MS analysis.

Protocol 2: LC-HRMS/MS Analysis

Objective: To chromatographically separate and detect the parent compound and its metabolites.

  • LC System: UHPLC System

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI Positive & Negative (polarity switching if available)[17]

  • Capillary Voltage: 3.5 kV (+) / -3.0 kV (-)

  • Scan Range: m/z 100-1000

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

  • MS1 Resolution: >30,000

  • MS/MS Collision Energy: Ramped (e.g., 10-40 eV) to generate rich fragmentation spectra.

Protocol 3: Data Analysis Workflow

Objective: To process raw LC-MS data to identify and tentatively confirm metabolites.

  • Feature Finding: Use metabolite identification software to extract all relevant ion features (m/z, retention time, intensity) from the raw data files of both control and test samples.

  • Background Subtraction: Compare the feature list from the test sample against the control (matrix-only) sample to eliminate background ions.

  • Metabolite Prediction: Search the filtered list for masses corresponding to the predicted metabolic transformations listed in Table 2. Allow for a narrow mass tolerance window (e.g., ±5 ppm).

  • Peak Verification: Manually inspect the extracted ion chromatograms for each potential metabolite to confirm a well-defined chromatographic peak.

  • Formula Confirmation: Verify the elemental composition of the candidate ion using its high-resolution accurate mass and isotopic pattern.

  • Structural Elucidation: Analyze the MS/MS fragmentation spectrum. Compare the fragment ions of the metabolite to those of the parent compound. Stable fragments from the core structure should be present in both, while shifts in fragment masses will indicate the site of modification.

Data Interpretation and Visualization

A systematic workflow ensures that no potential metabolite is overlooked and that each identification is supported by multiple pieces of evidence.

Metabolite ID Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Microsomal Incubate) Protein_Precip Protein Precipitation (Acetonitrile) Sample->Protein_Precip SPE Solid-Phase Extraction (SPE) on C18 Cartridge Protein_Precip->SPE Elute Elution & Concentration SPE->Elute Final_Sample Reconstituted Sample for Injection Elute->Final_Sample LC UHPLC Separation (C18 Gradient) Final_Sample->LC MS1 HRMS Full Scan (MS1) (Accurate Mass Detection) LC->MS1 DDA Data-Dependent MS/MS Acquisition MS1->DDA Trigger Fragmentation Raw_Data Raw Data File (.raw, .d) DDA->Raw_Data Met_ID_Software Metabolite ID Software Raw_Data->Met_ID_Software Filter Background Subtraction & Mass Filtering (±5 ppm) Met_ID_Software->Filter Confirmation Structural Confirmation (MS/MS Fragments) Filter->Confirmation Identified Identified Metabolite Confirmation->Identified

Caption: Overall experimental workflow from sample preparation to metabolite identification.

The core logic for confirming a metabolite relies on a hierarchical validation process.

Confirmation Logic Start Putative Metabolite Detected in MS1 Scan Mass_Accuracy Mass_Accuracy Start->Mass_Accuracy Isotope_Pattern Isotopic Pattern Match Does it match predicted formula? Mass_Accuracy->Isotope_Pattern Yes Rejection Candidate Rejected or Requires Further Investigation Mass_Accuracy->Rejection No MSMS_Data MS/MS Data Available? Was fragmentation triggered? Isotope_Pattern->MSMS_Data Yes Isotope_Pattern->Rejection No Fragment_Analysis Fragment Analysis Common core fragments? Logical neutral loss? MSMS_Data->Fragment_Analysis Yes MSMS_Data->Rejection No Confirmation High-Confidence Metabolite Identification Fragment_Analysis->Confirmation Yes Fragment_Analysis->Rejection No

Caption: Decision tree for the high-confidence confirmation of a metabolite structure.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the identification of Disperse Red 59 metabolites. By correctly identifying the parent compound as an anthraquinone dye and focusing on relevant metabolic pathways, researchers can avoid erroneous assumptions and generate reliable, high-quality data. The detailed protocols for SPE-based sample preparation and LC-HRMS/MS analysis, combined with a logical data interpretation workflow, constitute a self-validating system for robust metabolite profiling. This approach is not only applicable to Disperse Red 59 but can also be adapted for the metabolic investigation of other xenobiotics in complex biological and environmental matrices.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87342, Disperse Red 59. PubChem.[Link]

  • World Dye Variety (2012). Disperse Red 59. World Dye Variety.[Link]

  • O'Brien, P. J., et al. (2023). Reductive metabolism of azo dyes and drugs: Toxicological implications. Food and Chemical Toxicology.[Link]

  • Vinh, J., et al. (2023). Strategies for organic pollutants analysis: a global overview to start your LC method development. ChemRxiv.[Link]

  • Levine, W. G. (1991). Metabolism of Azo Dyes: Implication for Detoxication and Activation. Drug Metabolism Reviews.[Link]

  • ChemBK (2024). Disperse Red 59. ChemBK.[Link]

  • Jasion-Klimas, D., et al. (2023). Multiclass LC-MS/MS Determination of Organic Micropollutants in Groundwater. ResearchGate.[Link]

  • Teran, L. M., et al. (2021). Characterization of synthetic dyes for environmental and forensic assessments: A chromatography and mass spectrometry approach. ResearchGate.[Link]

  • Ryberg, M., et al. (2018). Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market. Contact Dermatitis.[Link]

  • LCGC International (2024). Determining Organic Contaminants in Wastewater with LC-MS. LCGC International.[Link]

  • Hernández, F., et al. (2012). Rapid automated screening, identification and quantification of organic micro-contaminants and their main transformation products in wastewater and river waters using liquid chromatography-quadrupole-time-of-flight mass spectrometry with an accurate-mass database. CABI Digital Library.[Link]

  • Krall, F., et al. (2022). Compounds selected as the candidates for metabolites of azo dyes... ResearchGate.[Link]

  • Betowski, L. D., et al. (1995). Environmental Screening for Azo Dyes by Chemical Reduction and Mass Spectrometry. American Chemical Society.[Link]

  • Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live.[Link]

  • Khan, I., et al. (2022). Quantitative Analysis of Malachite Green in Environmental Samples Using Liquid Chromatography-Mass Spectrometry. MDPI.[Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. ResearchGate.[Link]

  • Feng, J., et al. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience.[Link]

  • Franco, J. H., et al. (2018). Biotransformation of disperse dyes using nitroreductase immobilized on magnetic particles modified with tosyl group: Identification of products by LC-MS-MS and theoretical studies conducted with DNA. Environmental Pollution.[Link]

  • Namieśnik, J., & Górecki, T. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies.[Link]

  • Namieśnik, J., & Górecki, T. (2001). Preparation of environmental samples for the determination of trace constituents. ResearchGate.[Link]

  • Gusmão, L., et al. (2011). Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1. ResearchGate.[Link]

  • Reagecon (n.d.). Azo Dye Metabolite Standards. Reagecon Knowledge Base.[Link]

  • Abdel-Lateff, A., et al. (2024). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI.[Link]

  • Combes, R. D., & Haveland-Smith, R. B. (1982). Predicting azo dye toxicity. Critical Reviews in Environmental Science and Technology.[Link]

  • Feng, J., et al. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. PMC.[Link]

  • Saratale, R. G., et al. (2016). Decolorization and biodegradation of azo dye, reactive blue 59 by aerobic granules. ResearchGate.[Link]

  • Vanhoenacker, G., et al. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System. Agilent Technologies.[Link]

  • Patel, K., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.[Link]

  • Levine, W. G. (1991). Metabolism of AZO Dyes: Implication for Detoxication and Activation. Sci-Hub.[Link]

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Application Notes & Protocols: Utilizing Disperse Red 59 as a Model Compound in Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Textile Effluents and the Role of Model Compounds

The textile industry is a significant contributor to water pollution, primarily through the discharge of complex, synthetic dyes that are resilient to environmental degradation.[1] These effluents, if released untreated, can severely impact aquatic ecosystems by increasing turbidity, reducing light penetration, and introducing toxic and potentially carcinogenic compounds.[2] To develop and optimize effective wastewater treatment technologies, researchers often utilize "model compounds"—representative pollutants that allow for controlled, reproducible, and comparable studies.

Disperse Red 59, an anthraquinone-based dye, serves as an excellent model compound for several reasons. Belonging to the class of disperse dyes, it is characterized by low water solubility and is primarily used for dyeing hydrophobic fibers like polyester.[3][4] Its complex anthraquinone structure makes it particularly resistant to conventional biological treatment methods, representing a "worst-case scenario" for many recalcitrant dye pollutants.[5][6] This guide provides a detailed framework and step-by-step protocols for using Disperse Red 59 to evaluate various wastewater treatment technologies.

Physicochemical Profile of Disperse Red 59

A foundational understanding of Disperse Red 59's properties is critical for designing meaningful experiments. Its behavior in aqueous systems, its interaction with treatment agents, and the selection of analytical methods are all dictated by its chemical and physical characteristics.

PropertyValue / DescriptionSource(s)
Chemical Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione[7]
CAS Number 17869-10-2[7][8]
Molecular Formula C₁₇H₁₅NO₅[3][7][9]
Molecular Weight 313.30 g/mol [3][7]
Molecular Structure Anthraquinone core with amino, hydroxy, and methoxyethoxy groups.[3]
Appearance Deep red powder.[3]
Solubility Low water solubility; slightly soluble in methanol and DMSO.[3]

Rationale for Selecting Disperse Red 59

The choice of a model compound is a critical first step in experimental design. Disperse Red 59 is selected for its:

  • Structural Resistance: The fused aromatic rings of the anthraquinone core are inherently stable and resistant to cleavage, making it a challenging target for oxidative and biological degradation.[6][10]

  • Representative Nature: It represents a significant class of synthetic dyes (anthraquinones) used globally in the textile industry.[4]

  • Low Solubility: Its disperse nature mimics the physical state of many textile dyes in actual effluents, which often exist as colloidal suspensions rather than true solutions, presenting unique challenges for treatment.[3][4]

  • Analytical Detectability: Its strong chromophore allows for easy and accurate quantification using UV-Vis spectrophotometry, a widely accessible analytical technique.[11]

General Experimental Workflow

All wastewater treatment studies using Disperse Red 59 will follow a logical progression from solution preparation to data analysis. The specific treatment protocol will vary, but the overarching workflow provides a consistent structure for experimentation.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis stock Prepare Dye Stock Solution ww Prepare Synthetic Wastewater stock->ww treat Apply Treatment (Adsorption, AOP, Bio) ww->treat sample Collect Samples at Intervals treat->sample analyze Analyze Samples (UV-Vis, HPLC, COD) sample->analyze data Calculate Removal Efficiency analyze->data

Caption: General experimental workflow for wastewater treatment studies.

Detailed Experimental Protocols

Protocol 1: Adsorption-Based Removal

Adsorption is a widely studied physicochemical process for dye removal due to its operational simplicity and high efficiency.[12] This protocol details a standard batch adsorption experiment.

Causality: The objective is to determine the equilibrium adsorption capacity of a given adsorbent for Disperse Red 59. By varying parameters like pH, contact time, and initial dye concentration, one can elucidate the adsorption mechanism and kinetics.[13] An acidic pH is often favored for disperse dyes as it can protonate the adsorbent surface, enhancing electrostatic interactions.[14]

G prep 1. Prepare Dye Solutions (e.g., 10-100 mg/L) ph 2. Adjust pH (e.g., to pH 2-3) prep->ph adsorb 3. Add Adsorbent (e.g., 1 g/L) ph->adsorb agitate 4. Agitate at Constant Temp (e.g., 150 rpm, 25°C) adsorb->agitate sample 5. Withdraw Samples over Time agitate->sample separate 6. Centrifuge/Filter to Remove Adsorbent sample->separate analyze 7. Analyze Supernatant via UV-Vis Spec separate->analyze

Caption: Workflow for a typical batch adsorption experiment.

Step-by-Step Methodology:

  • Preparation of Dye Stock Solution:

    • Due to low water solubility, prepare a 1000 mg/L stock solution in HPLC-grade methanol or DMSO.[3]

    • Accurately weigh 100 mg of Disperse Red 59 powder and dissolve it in a 100 mL volumetric flask with the chosen solvent.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water. The final solvent concentration should be minimal (<1%) to avoid co-solvent effects.

  • Batch Adsorption Test:

    • For each experiment, take a fixed volume (e.g., 50 mL) of a known concentration of dye solution in a series of flasks.

    • Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH. Studies often show maximum adsorption at acidic pH (e.g., pH 2-4).[13][14]

    • Add a precise amount of the adsorbent (e.g., 50 mg, for a 1 g/L dosage) to each flask.

    • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

    • Withdraw aliquots (e.g., 3 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) to determine the kinetics.

  • Sample Analysis:

    • Immediately centrifuge (e.g., 5000 rpm for 10 min) or filter the withdrawn aliquots through a 0.45 µm syringe filter to separate the adsorbent.

    • Measure the remaining concentration of Disperse Red 59 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).

Protocol 2: Degradation by Advanced Oxidation Process (AOP) - Photo-Fenton

AOPs are highly effective for degrading recalcitrant organic pollutants by generating powerful hydroxyl radicals (•OH).[15] The Photo-Fenton process enhances the traditional Fenton reaction with UV light, accelerating the regeneration of the Fe²⁺ catalyst and boosting radical production.[6][16]

Causality: The reaction is initiated by the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. This process is most efficient under acidic conditions (typically pH 2.8-3.5) to prevent the precipitation of ferric hydroxide and to maximize the catalytic cycle.[6] UV irradiation photoreduces Fe³⁺ back to Fe²⁺, ensuring a sustained catalytic cycle and a higher degradation rate.

Step-by-Step Methodology:

  • Reactor Setup:

    • Use a photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp) and a magnetic stirrer.

  • Reaction Mixture Preparation:

    • Place a known volume and concentration of Disperse Red 59 solution (e.g., 100 mL of 50 mg/L) into the reactor.

    • Adjust the pH to ~2.8-3.0 using dilute H₂SO₄.[6]

    • Add the catalyst, ferrous sulfate (FeSO₄·7H₂O), to the desired concentration (e.g., 10 mg/L). Stir until fully dissolved.

  • Initiation of Reaction:

    • Turn on the UV lamp and allow the solution to stabilize for a few minutes.

    • Initiate the reaction by adding the oxidant, hydrogen peroxide (H₂O₂), to the desired concentration (e.g., 100 mg/L).

  • Monitoring the Degradation:

    • Collect samples at regular intervals (e.g., 5, 10, 20, 40, 60 minutes).

    • Immediately quench the reaction in the collected samples by adding a small amount of a strong base (to raise the pH) or a radical scavenger like sodium sulfite to prevent further degradation before analysis.

  • Sample Analysis:

    • Analyze the samples for residual Disperse Red 59 concentration using UV-Vis spectrophotometry or HPLC.

    • Additionally, measure the Chemical Oxygen Demand (COD) to assess the extent of mineralization (the conversion of the organic dye to CO₂, H₂O, and inorganic ions).[6][16]

Protocol 3: Biological Treatment Assessment

Biological methods are often considered more environmentally friendly and cost-effective for wastewater treatment.[17] This protocol assesses the biodegradability of Disperse Red 59 using a microbial consortium, such as activated sludge.

Causality: Microorganisms, particularly bacteria and fungi, can produce enzymes that cleave the chemical bonds in dye molecules.[10] The treatment often involves sequential anaerobic and aerobic stages. The initial anaerobic stage is crucial for breaking the resilient azo or anthraquinone structures, which are often resistant to aerobic attack. The subsequent aerobic stage mineralizes the simpler aromatic amines or other intermediates formed during the anaerobic phase.[18][19]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Obtain activated sludge from a local municipal wastewater treatment plant.

    • Acclimatize the sludge by feeding it a synthetic wastewater medium containing gradually increasing concentrations of Disperse Red 59 over a period of 1-2 weeks.

  • Bioreactor Setup:

    • Use a sequential batch reactor (SBR) or two separate reactors for anaerobic and aerobic phases.

    • The anaerobic reactor should be sealed and purged with nitrogen gas to remove oxygen.

  • Anaerobic Phase:

    • Add the acclimatized sludge and the synthetic wastewater containing Disperse Red 59 (e.g., 50 mg/L) and a primary carbon source like glucose to the anaerobic reactor.[18][20]

    • Maintain anaerobic conditions for a set hydraulic retention time (e.g., 48-72 hours).[18]

    • Monitor decolorization by taking samples and analyzing the supernatant via UV-Vis spectrophotometry.

  • Aerobic Phase:

    • Transfer the effluent from the anaerobic phase to the aerobic reactor.

    • Sparge the reactor with air to maintain dissolved oxygen levels.

    • Allow the aerobic degradation to proceed for a set time (e.g., 24-48 hours).

  • Analysis:

    • Monitor the removal of the parent compound and potential aromatic intermediates using HPLC.

    • Measure COD or Total Organic Carbon (TOC) at the beginning and end of each phase to determine the extent of mineralization.

Analytical Methods for Monitoring

Accurate quantification is essential for evaluating treatment efficacy.

UV-Vis Spectrophotometry
  • Principle: Measures the absorbance of light by the dye's chromophore at a specific wavelength (λ_max). It is a rapid and straightforward method for assessing decolorization.[11]

  • Protocol:

    • Determine the λ_max of Disperse Red 59 in water by scanning a dilute solution from 200-800 nm.

    • Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

    • Measure the absorbance of each standard at λ_max.

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Measure the absorbance of the treated samples (after appropriate dilution) and determine the concentration using the calibration curve.

  • Calculation:

    • Decolorization Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100

    • Where C₀ is the initial concentration and Cₜ is the concentration at time t.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separates the parent dye from its degradation byproducts and other matrix components, providing more specific and accurate quantification of the target compound.[2][21]

  • General Method:

    • System: HPLC with a PDA or UV-Vis detector.[2][11]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).[21]

    • Detection: Monitor at the λ_max of Disperse Red 59.

    • Quantification: Use an external standard calibration curve.

Interpreting Results: Beyond Decolorization

While color removal is a primary goal, a comprehensive assessment requires deeper analysis.

  • Mineralization vs. Transformation: A high decolorization percentage does not always mean the pollutant has been eliminated. The chromophore might be broken, but the molecule could be transformed into other, potentially more toxic, colorless intermediates.[22] Measuring COD or TOC reduction is crucial to quantify mineralization.[6]

  • Degradation Pathways: Identifying intermediate products (using techniques like LC-MS/MS) is essential for understanding the degradation mechanism and ensuring that no persistent or toxic byproducts are formed.[10]

G cluster_products parent Disperse Red 59 (Colored, Complex) inter1 Aromatic Intermediates parent->inter1 Ring Cleavage inter2 Aliphatic Acids inter1->inter2 final CO₂ + H₂O + Ions (Mineralized) inter2->final Oxidation

Caption: Conceptual pathway from parent dye to full mineralization.

  • Ecotoxicity Assessment: The ultimate goal of treatment is to reduce the environmental impact. Ecotoxicity tests (e.g., using wheat seed germination or bacterial luminescence) on the treated effluent can confirm that the process not only removes the dye but also detoxifies the water.[23][24]

Conclusion

Disperse Red 59 is a robust and relevant model compound for advancing wastewater treatment research. Its structural stability and low solubility present a realistic challenge for emerging technologies. By employing the standardized protocols outlined in this guide for adsorption, advanced oxidation, and biological treatment, researchers can generate reliable, comparable data. A holistic approach that moves beyond simple decolorization to include mineralization analysis and toxicity assessment will ensure that the developed treatment solutions are both effective and environmentally sound.

References

  • Disperse Red 59 - 17869-10-2 - Vulcanchem. Vulcanchem.
  • Disperse Red 59 | C17H15NO5 | CID 87342 - PubChem.
  • Disperse Red 59 - World dye variety. World dye variety.
  • Disperse Red 59 - ChemBK. ChemBK.
  • Experimentally and theoretically approaches for disperse red 60 dye adsorption on novel quaternary nanocomposites.
  • Proposed pathway for degradation of disperse red 167.1.
  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase.
  • Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Life Science Journal.
  • Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastew
  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Tre
  • THE REMOVAL OF DISPERSE DYE FROM WATER BY ADSORPTION ON A NEW ADSORBENT. Source Not Found.
  • Application Note: Quantitative Analysis of Disperse Dyes in Textiles and Environmental W
  • (PDF) Biological treatment of effluent containing textile dyes.
  • Biological treatment of effluent containing textile dyes. uBibliorum.
  • Disperse dyes. ChemicalBook.
  • Application Note: Analytical Techniques for the Quantific
  • Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability. HS Publishing.
  • Removal of disperse dye from aqueous solution by novel adsorbent prepared from biomass plant material.
  • The removal of disperse dye from water by adsorption on a new adsorbent.
  • Comparison of the degradation of Disperse Red 73 by different advanced oxid
  • Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS. Source Not Found.
  • From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. MDPI.
  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. PMC - NIH.
  • Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. MDPI.
  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software.
  • Degradation of Rhodamine dyes by Advanced Oxidation Processes (AOPs)
  • An In-depth Technical Guide on the Environmental Fate and Biodegradability of Disperse Red 4. Benchchem.
  • Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. PMC - NIH.
  • The Optimization of Advanced Oxidation Processes for the Degrad
  • Decolorization of disperse red 354 azo dye in water by several oxidation processes - a comparative study.
  • Consumer Products Testing Application Notebook.
  • Electrochemical purification of Disperse Red 167 azo dye-based synthetic waste- water through the electrooxidation and electroco -..

Sources

Application Notes and Protocols for Supercritical CO2 Dyeing with Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Textile Coloration

The textile industry is undergoing a profound transformation, driven by the dual imperatives of environmental sustainability and process efficiency. Supercritical fluid dyeing (SFD), particularly utilizing carbon dioxide (scCO₂), represents a revolutionary leap forward from conventional aqueous dyeing methods.[1] This technology obviates the need for water, thereby eliminating wastewater effluent, a major source of environmental pollution in the textile sector.[2] Supercritical CO₂ acts as a tunable solvent, exhibiting properties of both a liquid and a gas, which allows for the efficient dissolution and transport of disperse dyes into the polymer matrix of synthetic fibers.[3]

Disperse Red 59, an anthraquinone dye, is particularly well-suited for coloring polyester and other synthetic textiles. Its molecular structure lends itself to dissolution in non-polar scCO₂, enabling deep and uniform shades. This guide provides a comprehensive overview and detailed protocols for the application of Disperse Red 59 in supercritical CO₂ dyeing systems, tailored for researchers, scientists, and professionals in textile and materials science.

Physicochemical Properties of Disperse Red 59

A thorough understanding of the dye's properties is fundamental to developing a robust dyeing protocol.

PropertyValueSource
Chemical Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone[4]
C.I. Name Disperse Red 59[4]
CAS Number 17869-10-2[4]
Molecular Formula C₁₇H₁₅NO₅[4]
Molecular Weight 313.3 g/mol [4]
Chemical Class Anthraquinone[4]

The Mechanism of Supercritical CO₂ Dyeing

The efficacy of scCO₂ dyeing hinges on a series of interconnected physical and chemical processes. The process can be conceptualized in the following stages:

  • Dissolution of the Dye: The solid Disperse Red 59 is introduced into the high-pressure dyeing vessel. As the vessel is pressurized and heated, the CO₂ transitions into a supercritical state, where it effectively dissolves the dye. The solubility of the dye is a critical function of temperature and pressure.[5]

  • Transport to the Fiber: The dissolved dye, carried by the scCO₂, permeates the textile substrate. The low viscosity and high diffusivity of scCO₂ ensure rapid and uniform transport of the dye to the fiber surface.[3]

  • Adsorption and Diffusion: The dye molecules are adsorbed onto the surface of the polymer fibers. The scCO₂ also acts as a plasticizer, swelling the polymer and increasing the mobility of the amorphous polymer chains. This facilitates the diffusion of the dye molecules from the surface into the core of the fiber.[6]

  • Fixation: Once inside the fiber, the dye is fixed through non-covalent interactions, such as van der Waals forces and hydrogen bonding.

  • Depressurization and Dye Separation: Upon completion of the dyeing cycle, the pressure is released. The CO₂ returns to its gaseous state, losing its solvent power and leaving the dye entrapped within the fiber. The gaseous CO₂ can be recycled for subsequent dyeing cycles, and any undissolved dye can be collected for reuse.

Experimental Workflow

The following diagram illustrates the typical workflow for a laboratory-scale supercritical CO₂ dyeing experiment.

SCF_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_post Post-Treatment & Analysis fabric_prep Fabric Pre-treatment (Scouring & Drying) loading Load Fabric & Dye into Vessel fabric_prep->loading dye_prep Dye Weighing (Disperse Red 59) dye_prep->loading pressurization Pressurize with CO2 loading->pressurization heating Heat to Dyeing Temperature pressurization->heating dyeing_cycle Hold at Dyeing Conditions (T, P, t) heating->dyeing_cycle depressurization Cool & Depressurize dyeing_cycle->depressurization unloading Unload Dyed Fabric depressurization->unloading analysis Analysis: - Color Yield (K/S) - Fastness Properties unloading->analysis

Sources

Application Notes and Protocols for the Analysis of Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Disperse Red 59

Disperse Red 59 (C.I. 62030; CAS 17869-10-2) is a synthetic anthraquinone dye valued for its brilliant bluish-red hue in the dyeing of hydrophobic fibers, particularly polyester.[1][2] Its molecular structure, 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione, imparts its characteristic color and dyeing properties.[1] Given its prevalence in textiles and other consumer goods, rigorous analytical control is paramount to ensure product quality, consistency, and safety. Impurities or incorrect concentrations can significantly impact the final product's color fastness and may pose toxicological risks.

This guide provides a detailed framework for the accurate and reliable analysis of Disperse Red 59, targeting researchers, quality control analysts, and formulation scientists. It emphasizes the foundational principles of analytical integrity, grounded in the proper use of reference materials and validated methodologies.

The Cornerstone of Accurate Analysis: Reference Materials

The validity of any quantitative analysis hinges on the quality of the reference material used for calibration. For Disperse Red 59, a well-characterized analytical standard is essential for establishing a reliable benchmark for identity, purity, and concentration measurements.

Types of Reference Materials:

  • Certified Reference Material (CRM): The gold standard for analytical testing. A CRM for Disperse Red 59 would be produced by a manufacturer accredited to ISO 17034, which guarantees the material's certified value, uncertainty, and traceability.[3][4] While a specific ISO 17034 CRM for Disperse Red 59 may not be readily available, it is crucial to seek out suppliers who can provide comprehensive documentation on the material's characterization.

  • Analytical Standard: A high-purity substance intended for analytical use. If a CRM is unavailable, an analytical standard with a detailed Certificate of Analysis (CoA) from a reputable supplier is a viable alternative. The CoA should specify the purity, method of analysis (e.g., HPLC, NMR), and storage conditions.

Qualification of a Reference Standard:

In the absence of a readily available ISO 17034 CRM, laboratories should perform an in-house qualification of the analytical standard. This involves:

  • Identity Confirmation: Using techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: Employing a high-resolution method, such as HPLC with a photodiode array (PDA) detector, to determine the purity and identify any potential impurities.

  • Content Assignment: Determining the exact content of the analyte in the standard material, often through a mass balance approach or by comparison to another well-characterized lot.

Sourcing from established chemical suppliers who provide detailed product documentation is the first critical step in ensuring the quality of your analytical results.

Table 1: Chemical and Physical Properties of Disperse Red 59
PropertyValueSource(s)
Chemical Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione[1]
CAS Number 17869-10-2[1]
Molecular Formula C₁₇H₁₅NO₅[2]
Molecular Weight 313.3 g/mol [2]
Molecular Structure Anthraquinone[1]
Appearance Varies, typically a powder
Solubility Low in water; soluble in some organic solvents[5]

Analytical Workflow for Disperse Red 59

A systematic approach is crucial for the successful analysis of Disperse Red 59. The following workflow outlines the key stages from sample receipt to final data interpretation.

Analytical Workflow for Disperse Red 59 Figure 1: General Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard Preparation hplc HPLC-PDA Analysis ref_std->hplc uv_vis UV-Vis Spectrophotometry ref_std->uv_vis sample_prep Sample Preparation sample_prep->hplc sample_prep->uv_vis calibration Calibration Curve Generation hplc->calibration validation System Suitability & Method Validation hplc->validation uv_vis->calibration quantification Quantification of Disperse Red 59 calibration->quantification quantification->validation

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Disperse Red 59 on Polyester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers and scientists encountering challenges with the lightfastness of Disperse Red 59 on polyester substrates. The following information is structured to provide both foundational knowledge and advanced troubleshooting to help you achieve optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Red 59 and why is it used on polyester?

Disperse Red 59 is a non-ionic dye belonging to the anthraquinone class.[1][2] Its molecular structure makes it suitable for dyeing hydrophobic fibers like polyester, with which it forms a solid solution upon application at high temperatures.[3][4] Polyester fibers lack the ionic sites necessary for binding with other dye classes, making the diffusion-based mechanism of disperse dyes ideal.[4] Disperse Red 59 is often selected for its brilliant bluish-red shade.[1]

Q2: What is "lightfastness" and how is it scientifically measured?

Lightfastness is the measure of a dyed material's resistance to color fading upon exposure to a light source.[5] When dye molecules absorb energy from light, particularly in the UV spectrum, they can enter an excited state, leading to photochemical reactions that break down the dye's chromophore—the part of the molecule responsible for color.[6]

Scientifically, lightfastness is evaluated according to the ISO 105-B02 standard .[7][8] This method involves exposing a dyed specimen to a calibrated artificial light source, typically a xenon arc lamp that simulates natural daylight.[7][8] The degree of fading is then assessed by comparing the exposed sample to a set of standardized blue wool references (graded 1 to 8). A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies the highest level of resistance to fading.[9]

Q3: Why does Disperse Red 59 exhibit variable lightfastness on polyester?

Several factors inherent to the dye, fiber, and application process influence the final lightfastness:

  • Dye Structure: While Disperse Red 59 is an anthraquinone dye, which generally offers better stability than azo-based dyes, its specific substituents can still be susceptible to photodegradation.[10]

  • Dye Concentration: Lighter shades, which have a lower concentration of dye molecules within the fiber, tend to fade faster than deeper shades.[10]

  • Dye Aggregation: For optimal fastness, dye molecules must penetrate and be finely dispersed as single molecules within the amorphous regions of the polyester fiber. Poor dispersion or dye aggregates remaining on the fiber surface are easily degraded by light.[10]

  • Substrate Condition: The morphology of the polyester fiber and the presence of any residual processing chemicals can impact dye uptake and, consequently, fastness properties.[10]

Troubleshooting Guide

This section addresses common problems encountered during experimental work aimed at improving the lightfastness of Disperse Red 59.

Problem 1: My initial dyeing shows poor lightfastness (Blue Wool Scale < 4). What are the primary causes?

If your baseline dyeing has a low lightfastness rating, the issue likely lies in one of three areas: improper dye application, insufficient dye fixation, or the presence of surface dye.

Causality Analysis: The goal of disperse dyeing is to have the dye molecules fully diffuse into the polyester's polymer matrix. This is achieved under high-temperature (HT) conditions (typically 120-130°C), which causes the amorphous regions of the polyester to swell, allowing dye penetration.[3][4] If the temperature is too low or the time is too short, the dye will remain primarily on the fiber surface. Surface-level dye is not mechanically entrapped within the fiber and is highly exposed to UV radiation and atmospheric elements, leading to rapid fading.

Furthermore, unfixed dye on the surface acts as a "sacrificial" layer that degrades quickly, giving a false impression of poor overall fastness. A crucial post-dyeing step called reduction clearing is designed specifically to remove this surface dye.[11][12] This process uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to chemically destroy and wash away any dye that has not penetrated the fiber.[13][14]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Logic diagram for troubleshooting poor initial lightfastness.

Recommended Actions:

  • Verify Dyeing Parameters: Ensure your high-temperature exhaust dyeing protocol reaches and maintains 130°C for at least 45-60 minutes to facilitate full dye diffusion.[3][15] The pH of the dyebath should be maintained between 4.5 and 5.5 using acetic acid.[15]

  • Implement Reduction Clearing: After dyeing and rinsing, perform a reduction clearing step. A standard laboratory procedure is provided in the protocols section below. This is the most critical step for improving all fastness properties, including lightfastness.[12]

  • Check Dispersing Agents: Ensure you are using an adequate concentration of a high-quality dispersing agent. Poor dispersion leads to dye particle agglomeration, hindering penetration into the fiber.[10]

Problem 2: I used a UV absorber, but the lightfastness improvement is minimal. What went wrong?

While UV absorbers are effective, their performance depends on proper selection, application, and the baseline fastness of the dyeing.

Causality Analysis: UV absorbers function like a sunscreen for the dye molecules. They work by preferentially absorbing harmful UV radiation and dissipating the energy as harmless heat, thus shielding the dye's chromophore from photodegradation.[16] However, their effectiveness can be compromised if:

  • The UV absorber is not exhausted onto the fiber: Most UV absorbers for textiles are formulated as dispersions and are applied during the dyeing process. They exhaust onto the fiber under the same high-temperature conditions as the dye. If application conditions are incorrect, the absorber may remain in the bath.

  • The baseline fastness is already very low: A UV absorber can typically improve a lightfastness rating by 0.5 to 1 point on the Blue Wool Scale. If the initial dyeing has a very poor rating (e.g., 1-2) due to excessive surface dye, the absorber's effect will be masked by the rapid fading of this unfixed dye. It is essential to start with a properly dyed and cleared sample.

  • Incorrect type of UV absorber: UV absorbers are chemically specific. A benzotriazole-type UV absorber is a common choice for polyester applications.[10]

Recommended Actions:

  • Optimize Application: Apply the UV absorber simultaneously with the disperse dye in the same bath. Ensure the dyeing cycle proceeds at 130°C for a sufficient duration to allow for the exhaustion of both dye and absorber.

  • Evaluate Concentration: Experiment with the UV absorber concentration, typically ranging from 1% to 3% on the weight of fabric (owf). Record the lightfastness results at each concentration to find the optimal level.

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow for applying a UV absorber.

Experimental Protocols

Protocol 1: High-Temperature (HT) Exhaust Dyeing
  • Prepare the Dyebath:

    • Calculate the required amount of Disperse Red 59 (e.g., 1.0% on weight of fabric, owf).

    • Make a paste with a small amount of water and dispersing agent (e.g., 1.0 g/L).

    • Add this paste to the dyebath with water to achieve a liquor ratio of 10:1 (10 mL of water for every 1g of fabric).

    • Add a pH buffer to maintain pH 4.5-5.5 (e.g., 0.5 g/L acetic acid).[15]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Run for 10 minutes.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.[15]

    • Cool the bath to 70°C at a rate of 3°C/minute.

    • Drain the dyebath and rinse the fabric.

Protocol 2: Reductive Clearing
  • Prepare the Clearing Bath:

    • Prepare a fresh bath at a 10:1 liquor ratio.

    • Add 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.[17]

  • Treatment:

    • Introduce the rinsed, dyed fabric into the clearing bath at 70-80°C.[17]

    • Treat for 20 minutes.

    • Drain the bath.

  • Neutralization and Rinsing:

    • Rinse the fabric thoroughly with hot water.

    • Perform a neutralization rinse with 0.5 g/L acetic acid for 5 minutes.

    • Rinse with cold water until clear and then dry.

Data Presentation: Expected Improvements

The following table summarizes typical lightfastness results you can expect from implementing these troubleshooting steps.

Experiment Condition Description Expected Lightfastness (Blue Wool Scale)
Control Standard HT dyeing (Protocol 1) with no after-treatment.3 - 4
+ Reduction Clearing HT dyeing (Protocol 1) followed by reductive clearing (Protocol 2).4 - 5
+ UV Absorber HT dyeing with 2% owf UV absorber, without clearing.4
+ UV Absorber & Clearing HT dyeing with 2% owf UV absorber, followed by reductive clearing.5 - 6

Note: Results are typical for a medium shade depth (1.0% owf). Actual values may vary based on specific experimental conditions and materials.

References

  • autumn color co.,ltd. (2025). How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics.
  • N.A. (2025). Disperse Dyeing: The Core Technique for Polyester Fabric Coloring.
  • GESTER Instruments. (2025). ISO 105-B02 Colour Fastness of Textiles.
  • World Dye Variety. (2012). Disperse Red 59.
  • Alfa Chemistry. (N.D.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry.
  • NICCA Chemical Co., Ltd. (N.D.). Reduction Clearing agent | Dyeing.
  • Textilchemie Dr. Petry GmbH. (N.D.). PERISTAL MC liq.: Acid Reductive Clearing of Polyester in a LEAN Process.
  • Q-Lab. (N.D.). ISO 105-B02.
  • Paranjape, M., & Athalye, A. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group.
  • Vulcanchem. (N.D.). Disperse Red 59 - 17869-10-2.
  • Textile Flowchart. (2015). Flow Chart of Reduction Cleaning in Polyester Dyeing.
  • Pacific Texchem Pvt. Ltd. (N.D.). Reduction Cleaning Agent for Polyester Dyeing.
  • RISE Research Institutes of Sweden. (N.D.). Colour fastness to artificial light according to SS-EN ISO 105-B02.
  • P2 InfoHouse. (N.D.). Chapter 8: Disperse Dyes and Their Application to Polyester.
  • Testex. (2024). How to Improve Light Fastness of Fabric?.
  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes.
  • Tiankun Chemical. (2025). Factors Affecting The Light Fastness of Dyes And Improvement Methods.
  • N.A. (N.D.). UV absorber aftertreatment to improve lightfastness of natural dyes on protein fibres.

Sources

Technical Support Center: Optimizing Temperature and pH for Disperse Red Dyeing on Polyester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals utilizing disperse dyes, such as Disperse Red 59, for the coloration of hydrophobic fibers like polyester. The focus is on the critical interplay between temperature and pH, moving beyond procedural steps to explain the underlying scientific principles that govern success in the laboratory.

Section 1: Fundamental Principles: The "Why" Behind the "How"

A successful dyeing process is not merely about following a recipe; it is about controlling a dynamic physicochemical system. For disperse dyes and polyester, temperature and pH are the master variables.

Q: Why is high-temperature dyeing (typically 130°C) essential for polyester?

A: The efficacy of dyeing polyester hinges on overcoming its semi-crystalline and densely packed molecular structure. At room temperature, the polymer chains are in a rigid, "glassy" state, leaving virtually no accessible sites for dye molecules to enter. The key to unlocking this structure is the Glass Transition Temperature (T_g_) .

  • Causality: The T_g_ of polyester is approximately 70-80°C. Above this temperature, the amorphous regions of the polymer gain significant molecular motion. The chains begin to vibrate and slide, creating transient voids or free volume within the fiber structure.[1][2]

  • Mechanism: High-temperature dyeing, typically conducted at 125-135°C, provides the necessary thermal energy to not only exceed the T_g_ but to substantially increase the free volume and the kinetic energy of the dye molecules.[3][4] This elevated energy state allows the non-ionic, water-insoluble disperse dye molecules to diffuse from the aqueous phase into the solid polymer matrix, where they are trapped upon cooling.[5][6] Dyeing at temperatures below this range, without the use of chemical carriers, results in extremely poor dye uptake and color yield.

G cluster_0 Below Tg (<80°C) cluster_1 Above Tg (>120°C) T1 Polyester Fiber (Glassy State) S1 Rigid, dense structure. Minimal free volume. T2 Polyester Fiber (Rubbery State) S2 Increased chain mobility. Transient voids created. Dye Disperse Dye Molecules Dye->T1 No Diffusion Dye->T2 Effective Diffusion & Dye Uptake G cluster_0 Process Outcome pH_Scale Dye Bath pH at 130°C Safe SAFE ZONE pH 4.5 - 5.5 Risk RISK ZONE pH > 6.0 Stable Stable Dye (Target Shade Achieved) Degraded Degraded Dye (Color Loss & Shade Change) Safe->Stable Prevents Hydrolysis Risk->Degraded Promotes Hydrolysis

Caption: The effect of dyebath pH on disperse dye stability at high temperatures.

Section 2: Experimental Protocols and Best Practices

Reproducibility in research requires meticulous and validated protocols. The following methods provide a reliable foundation for laboratory-scale experiments.

Q: How do I prepare a stable and effective dyebath?

A: The low aqueous solubility of disperse dyes makes the preparation of the dyebath a critical step. The goal is to create a fine, stable dispersion that prevents dye aggregation.

Step-by-Step Protocol: Dyebath Preparation (100 mL volume)

  • Weigh Dye: Accurately weigh the required amount of Disperse Red 59 powder (e.g., for a 1% on mass of fabric (omf) dyeing on a 5g fabric sample, weigh 0.05g of dye).

  • Create Paste: In a small beaker, add a few drops of a dispersing agent and a small amount of room temperature deionized water to the dye powder. [7]Gently stir with a glass rod to form a smooth, lump-free paste. This initial wetting is crucial.

  • Disperse: Gradually add approximately 20 mL of warm (40-50°C) deionized water to the paste while stirring continuously. This helps to break down any small agglomerates.

  • Transfer to Beaker: Quantitatively transfer the dispersion to the main dyeing vessel (e.g., a high-temperature beaker). Use additional water to rinse the pasting beaker and glass rod to ensure all dye is transferred.

  • Add Auxiliaries: Add any additional dispersing agent as required by the experimental design.

  • Adjust pH: Add dilute acetic acid dropwise to the dyebath, stirring and measuring with a calibrated pH meter, until the pH is stable within the target range of 4.5-5.5. [2]7. Final Volume: Add deionized water to reach the final required volume (e.g., 100 mL for a 20:1 liquor-to-goods ratio on a 5g sample).

  • Introduce Fabric: Submerge the pre-wetted polyester fabric sample into the dyebath.

Q: What is a standard high-temperature exhaust dyeing procedure?

A: This procedure simulates industrial high-temperature jet dyeing and is the most common method for achieving full color depth on polyester.

Step-by-Step Protocol: HT Exhaust Dyeing

  • Setup: Place the dyeing vessel containing the fabric and prepared dyebath into a laboratory-scale high-temperature dyeing machine.

  • Initial Temperature: Start the process at an initial temperature of 60°C and hold for 10 minutes to allow for even wetting and initial dye adsorption.

  • Temperature Ramp: Increase the temperature at a controlled rate of 1-2°C per minute up to the target dyeing temperature of 130°C. [1]A slow ramp rate is critical for promoting even dye uptake (leveling). [8]4. Dyeing Phase: Hold the temperature at 130°C for 45-60 minutes. The exact time depends on the dye's diffusion characteristics and the desired depth of shade.

  • Cooling: After the hold time, cool the vessel at a controlled rate of 2-3°C per minute down to 70°C. Rapid cooling can cause the fabric to crease and can lead to dye crystallization on the fiber surface.

  • Rinse: Remove the fabric from the dyebath. Perform a thorough rinse with warm water (50-60°C) to remove residual dye liquor and chemicals from the surface.

Q: What is reduction clearing, and why is it essential?

A: After dyeing, a small amount of dye remains loosely adhered to the fiber surface. This unfixed dye has very poor fastness and will lead to staining and poor wash/rub performance. Reduction clearing is a critical post-dyeing chemical wash that strips this surface dye without affecting the dye that has diffused inside the fiber. [9][10][11] Step-by-Step Protocol: Reduction Clearing

  • Prepare Bath: Prepare a fresh bath containing 2 g/L Sodium Dithionite (Sodium Hydrosulfite) and 2 g/L Sodium Hydroxide. [9]The bath should be at a liquor ratio of 20:1.

  • Treatment: Immerse the rinsed, dyed fabric into the reduction clearing bath. Raise the temperature to 70-80°C and hold for 15-20 minutes. [9][10]3. Rinse: Drain the bath and rinse the fabric thoroughly, first with hot water (60-70°C) and then with cold water, to remove all residual chemicals.

  • Neutralize: Perform a final rinse in a bath containing a small amount of acetic acid to neutralize any residual alkali, then rinse with cold water.

  • Dry: Air dry or oven dry the fabric at a low temperature.

Section 3: Troubleshooting Guide

This table addresses common issues encountered during dyeing experiments, linking them directly to potential deviations in temperature and pH control.

Observed ProblemPotential Cause (Temp/pH Related)Recommended SolutionScientific Rationale
Low Color Yield / Pale Shade Dyebath pH was > 6.0 during the high-temperature phase.Ensure dyebath pH is strictly controlled to 4.5-5.5 using an acetic acid buffer system before starting the heating cycle. [3]High pH at high temperature causes hydrolytic degradation of the dye molecule, reducing the concentration of active chromophore available for dyeing. [12]
Shade Inconsistency (Batch-to-Batch) Inconsistent final pH or temperature profiles between experiments.Calibrate pH meter and thermometer regularly. Use a programmable dyeing machine to ensure identical temperature ramp rates and hold times.The rate of dye exhaustion and the stability of the dye are highly sensitive to small variations in pH and temperature. Reproducibility requires identical process parameters. [3]
Poor Levelness / Uneven Dyeing Temperature ramp rate was too fast (>3°C/min).Reduce the heating rate to 1-2°C/minute, especially through the glass transition temperature range (70-110°C). [8]A slow temperature rise allows dye to migrate and adsorb onto the fiber surface evenly before rapid diffusion into the fiber begins, preventing patchy results. [1]
Dye Specks or Spots on Fabric Poor dye dispersion due to incorrect pH or temperature shock.Ensure the dye is properly pasted and dispersed before heating. Avoid adding dye to a bath that is already at a high temperature.Disperse dyes can aggregate if not stabilized by dispersing agents or if the pH is outside the optimal range, leading to particles that filter out onto the fabric surface. [8][13]
Poor Wash or Rub Fastness Ineffective or skipped reduction clearing step.Perform a thorough reduction clearing process at 70-80°C after dyeing to remove all surface dye. [9][11]The excellent fastness of disperse dyes is only achieved by the molecules locked inside the fiber. Surface dye is easily removed by friction or washing. [10]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I dye polyester at temperatures below 100°C?

    • A: Yes, this is possible using the "carrier dyeing" method, which employs chemical agents (carriers) to swell the polyester fibers at lower temperatures (around 95-100°C). [14]However, carriers are often phenolic or chlorinated aromatic compounds with significant environmental and health concerns, making the high-temperature method preferable for modern research.

  • Q: What happens if my water supply is alkaline? How do I compensate?

    • A: If your deionized water system is not functioning correctly or you are using tap water, residual bicarbonate alkalinity can cause the pH to drift upwards as the temperature increases. It is essential to use a buffer system, such as acetic acid/sodium acetate, rather than just an initial acid addition, to hold the pH stable throughout the dyeing cycle. Always verify the pH of the bath before sealing the dyeing vessel.

  • Q: My dye datasheet gives a range for temperature and pH. How do I find the exact optimum?

    • A: To pinpoint the optimum for your specific substrate and equipment, conduct a small design of experiments (DoE). For example, you can set up parallel experiments at 125°C, 130°C, and 135°C while keeping the pH constant at 5.0. Then, using the best temperature, run experiments at pH 4.5, 5.0, and 5.5. Analyze the resulting color strength (K/S values) and visual appearance to determine the ideal conditions.

  • Q: How does the type of dispersing agent affect the process?

    • A: Dispersing agents are crucial for stabilizing the dye particles. [15][16]They are typically anionic surfactants like lignosulfonates or naphthalene sulfonate condensates. [7]The choice can be important; some agents have better high-temperature stability than others. Using an insufficient amount or a low-quality agent can lead to dye agglomeration, resulting in spots and poor color yield. [13]Always use a high-quality dispersing agent recommended for high-temperature polyester dyeing.

References

  • UPCommons. (n.d.). Improvement of polyester dyeing at low temperature. Retrieved from [Link]

  • Skychem Group. (2024, February 27). Disperse Dye Compatibility Technology And Dye Selection Principles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.
  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • IJARBS. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Retrieved from [Link]

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Retrieved from [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • Sinoever. (2018, October 18). Dyeing properties of disperse dyes - PH sensitivity. Retrieved from [Link]

  • MDPI. (n.d.). From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of dyeing pH on the dye uptake. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkali-hydrolysis mechanism of the synthesized disperse dye. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of thermomigration on the washfastness of disperse dyes having different molecular size. Retrieved from [Link]

  • Colourinn. (n.d.). The Use of Dispersing Agents in Textile Industries. Retrieved from [Link]

  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing?. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, January 22). What are the effects of pH on the dyeing and finishing process?. Retrieved from [Link]

  • Austin Publishing Group. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Retrieved from [Link]

  • Textile Learner. (2021, August 29). Dispersing Agent: Functions, Trade Names and Examples. Retrieved from [Link]

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Retrieved from [Link]

  • UMT Admin Panel. (n.d.). One-bath Dyeing Process for Polyester/Cotton Blend using Physical Mixtures of Disperse/Reactive Dyes. Retrieved from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024, May 24). Reduction cleaning of disperse dyes. Retrieved from [Link]

  • PMC - NIH. (2022, June 29). Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. Retrieved from [Link]

  • VICHEM. (2025, October 27). What Is a Dispersing Agent? Applications in Polyester Dyeing. Retrieved from [Link]

  • PMC - NIH. (2020, May 29). Alkaline Hydrolysis and Dyeing Characteristics of Sea-Island-Type Ultramicrofibers of PET Tricot Fabrics with Black Disperse Dye. Retrieved from [Link]

  • ResearchGate. (n.d.). Disperse dyeing mechanism for polyester fibers. Retrieved from [Link]

  • Google Patents. (n.d.). US4286961A - Reduction clearing of disperse dyes.
  • Austin Publishing Group. (2023, June 13). Alkaline Hydrolysis of Polyester Fabric and Dyeing with Natural Colorants Extracted from Henna Leaves. Retrieved from [Link]

  • MDPI. (2022, December 15). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. Retrieved from [Link]

  • Autumn Color Co., Ltd. (2025, April 18). Understanding the Role of Dispersing Agents in the Use of Disperse Dyes. Retrieved from [Link]

  • Fashion → Sustainability Directory. (2025, January 27). How Does Temperature Affect Dyeing?. Retrieved from [Link]

  • Pacific Texchem Pvt. Ltd. (n.d.). Reduction Cleaning Agent for Polyester Dyeing. Retrieved from [Link]

  • Autumn Color Co., Ltd. (2025, June 29). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]

Sources

Technical Support Center: Preventing Agglomeration of Disperse Red 59 in Dye Baths

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Disperse Red 59. Its purpose is to help you understand and overcome the common challenge of dye agglomeration in aqueous dye baths, ensuring reproducible and high-quality experimental outcomes.

Understanding the Problem: The Nature of Disperse Red 59 Agglomeration

Disperse Red 59, an anthraquinone-based dye, is characterized by its low water solubility.[1] In an aqueous medium, the dye particles have a natural tendency to minimize their contact with water by clumping together, a phenomenon known as agglomeration. This process is driven by the hydrophobic nature of the dye molecules.[2]

Agglomeration can lead to a host of experimental issues, including:

  • Uneven dyeing and color spotting[3]

  • Reduced color yield[3]

  • Clogging of filters and equipment[4]

  • Inconsistent results between experimental batches[4]

The stability of a Disperse Red 59 dispersion is a delicate balance of several factors, including particle size, pH, temperature, and the presence of electrolytes and dispersing agents.[4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of Disperse Red 59 dye baths.

Question: My Disperse Red 59 dispersion appears cloudy and I can see visible particles. What is the likely cause?

Answer: This is a clear indication of dye agglomeration. The primary causes include:

  • Inadequate Dispersing Agent: The concentration of the dispersing agent may be too low, or you may be using an inappropriate type for Disperse Red 59.

  • Incorrect pH: The pH of your dye bath is likely outside the optimal range of 4.5-5.5, which is critical for the stability of most disperse dyes.[6][7]

  • Poor Initial Dispersion: The dye may not have been properly wetted and dispersed at the beginning of the process.

Question: I'm observing color spots and uneven dyeing on my substrate. How can I fix this?

Answer: Color spots and unevenness are direct consequences of dye agglomerates depositing on the substrate surface.[3] To address this:

  • Ensure a Stable Dispersion: Before starting your experiment, verify that your dye dispersion is stable using a method like the filter paper test described in the protocols section.

  • Control the Heating Rate: A rapid increase in temperature can cause premature agglomeration. A controlled heating rate of 1-2°C per minute is recommended.[8]

  • Optimize Liquor Circulation: Ensure adequate agitation or circulation in your dyeing system to maintain a homogenous dispersion.[9]

Question: After cooling, I notice sediment at the bottom of my dye bath. Is this normal?

Answer: No, this indicates poor thermal stability of your dispersion. Some dispersing agents can lose their efficacy at the high temperatures required for dyeing polyester (typically 120-130°C).[8][10] Consider using a dispersing agent with better high-temperature stability, such as a naphthalene sulfonate-based dispersant.[10]

Question: Can the hardness of the water affect my Disperse Red 59 dispersion?

Answer: Yes, hard water, which contains high levels of calcium and magnesium ions, can negatively impact dispersion stability.[3] These divalent cations can interact with anionic dispersing agents, reducing their effectiveness. It is highly recommended to use deionized or distilled water for preparing your dye baths.[11] If this is not possible, the addition of a sequestering agent can help to chelate these ions.[9]

Key Experimental Parameters and Recommendations

To achieve a stable Disperse Red 59 dye bath, careful control of several parameters is essential.

ParameterRecommended RangeRationale
pH 4.5 - 5.5Maintains the stability of the disperse dye and optimizes exhaustion on polyester fibers.[6][7]
Temperature 120°C - 130°CNecessary to swell polyester fibers, allowing for dye penetration and fixation.[8]
Dispersing Agent 0.5 - 2.0 g/LPrevents dye particles from agglomerating by providing electrostatic or steric stabilization.[2][11]
Heating Rate 1 - 2°C / minuteEnsures even dye uptake and prevents thermal shock to the dispersion.[8]
Water Quality Deionized or DistilledAvoids interference from mineral ions that can destabilize the dispersion.[11]

Experimental Protocols

Preparation of a Stable Disperse Red 59 Stock Dispersion

This protocol outlines the steps to create a stable stock dispersion of Disperse Red 59.

  • Weighing: Accurately weigh the required amount of Disperse Red 59 powder and a suitable dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate-based product). A 1:1 to 1:2 dye-to-dispersant ratio is a good starting point.[12]

  • Pasting: In a beaker, create a smooth, lump-free paste of the dye and dispersing agent with a small amount of deionized water at room temperature.

  • Dispersion: Gradually add warm deionized water (40-50°C) to the paste while stirring continuously with a magnetic stirrer. Continue stirring for 15-20 minutes to ensure a fine, homogenous dispersion.[12]

  • pH Adjustment: Adjust the pH of the dispersion to 4.5-5.5 using a dilute solution of acetic acid.[6]

  • Sonication (Optional but Recommended): For optimal dispersion, place the beaker in an ultrasonic bath for 15-30 minutes. This will help to break down any remaining small agglomerates.[11]

High-Temperature Dyeing Protocol for Polyester

This protocol describes a typical high-temperature dyeing process for polyester substrates.

  • Dye Bath Preparation: Fill the dyeing vessel with the required volume of deionized water. Add any necessary auxiliaries, such as a leveling agent.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[7]

  • Dye Addition: Add the pre-prepared Disperse Red 59 stock dispersion to the dye bath.

  • Substrate Introduction: Introduce the polyester substrate into the dye bath at a starting temperature of around 60°C.

  • Heating: Increase the temperature of the dye bath to 130°C at a controlled rate of 1-2°C per minute.[8]

  • Dyeing: Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[8]

  • Cooling: Cool the dye bath down to 70°C at a controlled rate of 2°C per minute.[9]

  • Rinsing and Reduction Clearing: After dyeing, rinse the substrate and perform a reduction clearing step to remove any unfixed dye from the surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.[9]

Quality Control and Analysis

Filter Paper Test for Dispersion Stability

This is a simple, qualitative test to quickly assess the stability of your dye dispersion.

  • Set up a Büchner funnel with a piece of Whatman filter paper.

  • Pour a sample of your prepared Disperse Red 59 dispersion through the filter paper.

  • Interpretation:

    • Good Dispersion: The dye passes through the filter paper evenly, leaving a uniform stain.

    • Poor Dispersion: Dye particles are caught on the filter paper, resulting in visible specks and an uneven coloration.

Particle Size Analysis using Dynamic Light Scattering (DLS)

For a quantitative assessment of your dispersion, DLS is a powerful technique.

  • Sample Preparation: Dilute a small aliquot of your dye dispersion in deionized water to a suitable concentration for DLS analysis. The exact dilution will depend on your instrument's specifications.

  • Instrument Setup: Set the measurement temperature, typically 25°C.[13]

  • Measurement: Place the sample in the DLS instrument and perform the measurement. The instrument will analyze the fluctuations in scattered light caused by the Brownian motion of the dye particles to determine their size distribution.[13]

  • Analysis: A stable dispersion will show a narrow particle size distribution, typically in the range of 0.5 to 2 microns.[14] A broad distribution or the presence of larger particles indicates agglomeration.

Visualization of Concepts

Agglomeration_Prevention cluster_problem The Problem: Agglomeration cluster_solution The Solution: Stabilization A Disperse Red 59 (Hydrophobic Particles) C Agglomerated Dye Particles (Unstable Dispersion) A->C E Stable Dispersion (Individual Particles) A->E B Aqueous Dye Bath (Water) B->C G Uneven Dyeing C->G H Color Spots C->H I Reduced Yield C->I D Dispersing Agent D->E Adsorbs onto particle surface J Level Dyeing E->J K Consistent Color E->K L High Yield E->L F Optimal Conditions (pH 4.5-5.5, Controlled Temp.) F->E Maintains stability Dispersant_Mechanism cluster_electrostatic Electrostatic Repulsion cluster_steric Steric Hindrance Dye1 Dye Particle Dispersant1 - Dye1->Dispersant1 Dispersant2 - Dye1->Dispersant2 Dispersant3 - Dye1->Dispersant3 Repulsion <------> Dye2 Dye Particle Dispersant4 - Dye2->Dispersant4 Dispersant5 - Dye2->Dispersant5 Dispersant6 - Dye2->Dispersant6 Dye3 Dye Particle Chain1 ~~~ Dye3->Chain1 Chain2 ~~~ Dye3->Chain2 Chain3 ~~~ Dye3->Chain3 Dye4 Dye Particle Chain4 ~~~ Dye4->Chain4 Chain5 ~~~ Dye4->Chain5 Chain6 ~~~ Dye4->Chain6

Caption: Mechanisms of dispersing agents.

References

Sources

Technical Support Center: Reduction Clearing of Fabrics Dyed with C.I. Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the post-treatment of fabrics dyed with C.I. Disperse Red 59. This guide is designed for researchers and textile scientists to provide in-depth, actionable insights into the reduction clearing process. Here, we move beyond simple procedural lists to explain the underlying chemical principles, enabling you to logically diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a reduction clearing process after dyeing polyester with disperse dyes?

Reduction clearing is a critical post-dyeing treatment designed to remove unfixed disperse dye particles that are physically adsorbed onto the fiber surface.[1][2][3] Because disperse dyes have very low water solubility, a simple rinse is insufficient to remove this surface dye.[2] If not removed, this residual dye leads to poor wash fastness (color bleeding), crocking (rubbing) fastness, and can dull the final shade.[4] The process uses a reducing agent under specific pH and temperature conditions to chemically alter the surface dye, making it more water-soluble and easier to wash away, without affecting the dye that has properly diffused into and is fixed within the polyester fiber's amorphous regions.[1]

Q2: How does the chemical structure of Disperse Red 59 influence the reduction clearing strategy?

Disperse Red 59 is an anthraquinone-based dye.[5][6][7] This is a critical distinction from the more common azo-based disperse dyes. Azo dyes contain an azo group (-N=N-) which is the primary chromophore and is readily cleaved by reducing agents like sodium hydrosulfite (also known as sodium dithionite) into colorless, water-soluble amine compounds.[8]

Anthraquinone dyes, however, lack this easily reducible azo linkage. Their chromophoric system is the anthraquinone core, which is significantly more stable and resistant to reduction under typical clearing conditions.[9] While reduction can occur, it is often a reversible process, and complete destruction of the chromophore is more difficult. This inherent stability means that reduction clearing conditions must be carefully optimized to be effective for Disperse Red 59 without being so harsh that they damage the polyester fiber.

Q3: What is the chemical mechanism of a conventional alkaline reduction clearing process?

The conventional method employs sodium hydrosulfite (Na₂S₂O₄) and sodium hydroxide (NaOH).[2][10][11]

  • Activation of Reducing Agent : In an alkaline aqueous solution, sodium hydrosulfite is unstable and dissociates, forming the highly reactive sulfur dioxide radical anion (•SO₂⁻), which is the primary reducing species.[12]

  • Dye Reduction : The reducing agent attacks the dye molecule's chromophore. For azo dyes, it cleaves the -N=N- bond. For anthraquinone dyes like Disperse Red 59, it reduces the carbonyl groups (C=O) on the anthraquinone ring to hydroxyl groups (-OH).

  • Solubilization and Removal : This chemical reduction disrupts the conjugated system responsible for the dye's color and, more importantly, increases its polarity and water solubility. The now more soluble and colorless (or less colored) dye derivatives can be easily washed away from the fiber surface.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the reduction clearing of fabrics dyed with Disperse Red 59.

Issue 1: Poor Wash Fastness (Color Bleeding in Effluent)
  • Symptom: During the first few home launderings, significant color is observed in the wash water, and staining of adjacent white fabrics occurs.

  • Primary Cause: Incomplete removal of unfixed Disperse Red 59 from the fiber surface.[3] This is the most common failure mode.

  • Investigative Questions & Solutions:

    • Was the reducing agent concentration sufficient?

      • Explanation: Due to the higher stability of anthraquinone dyes, a standard concentration of sodium hydrosulfite may be insufficient.

      • Solution: Incrementally increase the sodium hydrosulfite concentration. Start with a baseline of 2.0 g/L and increase to 3.0 g/L if necessary. See Protocol 1 for a standard recipe.

    • Were the temperature and time parameters optimal?

      • Explanation: The reduction reaction is kinetically controlled. Insufficient temperature or time will result in an incomplete reaction.

      • Solution: Ensure the clearing bath reaches and maintains a temperature of 70-80°C for a minimum of 15-20 minutes.[2][13] For deep shades of Disperse Red 59, extending the time to 30 minutes may be beneficial.

    • Was the pH of the clearing bath correct?

      • Explanation: Sodium hydrosulfite is most effective and stable in an alkaline medium (pH 10-13).[11][14] An acidic or neutral pH drastically reduces its reduction potential.

      • Solution: Verify the pH of the bath after adding all components. It should be strongly alkaline. Use sodium hydroxide to adjust as needed.

Issue 2: Shade Change or Loss of Color Depth (Stripping)
  • Symptom: The final fabric shade is significantly lighter or duller than the target shade measured after dyeing but before clearing.

  • Primary Cause: The reduction clearing conditions were too aggressive, causing the removal of dye that had already penetrated the polyester fiber.

  • Investigative Questions & Solutions:

    • Was the clearing temperature too high?

      • Explanation: At temperatures approaching the polyester's glass transition temperature (Tg), the polymer structure becomes more open, allowing the reducing agent to penetrate the fiber and attack the fixed dye.

      • Solution: Do not exceed 80°C for the reduction clearing bath.[2] If stripping is still observed, reduce the temperature to 70°C and potentially increase the treatment time to compensate.

    • Was a dyeing accelerant (carrier) used?

      • Explanation: Residual carrier in the fabric can swell the polyester fibers during the clearing process, facilitating the undesired removal of fixed dye.

      • Solution: Implement a thorough hot rinse step (e.g., 10 minutes at 70°C) after dyeing and before reduction clearing to remove any residual auxiliaries.[15]

Issue 3: Inconsistent or Patchy Clearing Results
  • Symptom: The fabric shows variations in color fastness or shade across its length or width.

  • Primary Cause: Uneven application or exhaustion of the reduction clearing chemicals.

  • Investigative Questions & Solutions:

    • Was there adequate circulation in the treatment bath?

      • Explanation: Poor agitation or circulation leads to localized depletion of the reducing agent and uneven temperature distribution.

      • Solution: Ensure the machinery provides vigorous and uniform circulation of the liquor through the fabric.

    • How were the chemicals added to the bath?

      • Explanation: Adding chemicals, especially concentrated alkali, directly onto the fabric can cause localized overtreatment or resistance to treatment.

      • Solution: Always pre-dissolve all chemicals before adding them to the bath. Add chemicals to the bath liquor, ensure they are well-mixed, and only then load the fabric.

Issue 4: Reduced Fastness After Finishing (Thermal Migration)
  • Symptom: The fabric passes wash fastness tests immediately after reduction clearing, but fails after a subsequent heat treatment like heat-setting or calendering.

  • Primary Cause: Thermal migration. The high temperatures of finishing processes can cause some dye molecules fixed within the fiber to migrate to the surface.[3][16]

  • Investigative Questions & Solutions:

    • What was the temperature of the finishing process?

      • Explanation: Temperatures above 150°C are known to significantly increase the risk of thermal migration for many disperse dyes.[3]

      • Solution: Minimize the temperature and duration of any post-dyeing heat treatments to the lowest effective levels. If high temperatures are unavoidable, consider selecting a disperse dye with higher sublimation fastness, although this involves changing the dye itself.

Experimental Protocols & Data

Table 1: Standard vs. Optimized Reduction Clearing Parameters for Disperse Red 59
ParameterStandard ProcessOptimized for Deep Shades
Sodium Hydrosulfite2.0 g/L2.5 - 3.0 g/L
Sodium Hydroxide (50%)2.0 - 3.0 mL/L3.0 - 4.0 mL/L
Temperature70°C80°C
Time15 minutes20 - 30 minutes
pH11 - 1212 - 13
Non-ionic Surfactant1.0 g/L1.0 g/L
Protocol 1: Standard Alkaline Reduction Clearing
  • After dyeing, drain the dye bath.

  • Perform an overflow rinse with warm water (60°C) for 10 minutes to remove residual dye liquor and auxiliaries. Drain.

  • Refill the bath with fresh soft water.

  • Add 1.0 g/L of a non-ionic surfactant and circulate.

  • Add 2.0 mL/L of sodium hydroxide (50% solution).

  • Add 2.0 g/L of sodium hydrosulfite. Safety Note: Sodium hydrosulfite powder can be flammable and should be handled with care, avoiding contact with water outside the controlled bath.[11]

  • Raise the temperature to 70-80°C and hold for 15-20 minutes with continuous circulation.[17]

  • Drain the clearing bath.

  • Rinse thoroughly with hot water (60°C) for 10 minutes.

  • Perform a final cold rinse.

  • Neutralize the fabric with a dilute acetic acid bath (e.g., 0.5 g/L) for 5 minutes, if necessary, to remove any residual alkalinity before drying.[10]

Protocol 2: Spectrophotometric Assessment of Clearing Efficiency

This protocol allows for quantitative evaluation of the amount of dye removed from the fabric surface.

  • Accurately weigh a small sample (e.g., 1 gram) of the fabric after reduction clearing and rinsing.

  • Extract the residual surface dye by immersing the fabric sample in a known volume (e.g., 50 mL) of a suitable solvent like acetone or a mixture of monochlorobenzene/acetic acid.[18]

  • Agitate the sample in the solvent for 30 minutes at room temperature.

  • Remove the fabric sample.

  • Measure the absorbance of the solvent extract using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ-max) for Disperse Red 59.

  • A higher absorbance value indicates a greater amount of residual surface dye and, therefore, a less effective clearing process.[2] Compare these values between different experimental conditions to optimize the process.

Visualizing the Process

Diagram 1: The Reduction Clearing Workflow

This diagram illustrates the logical sequence of the post-dyeing treatment process for polyester.

ReductionClearingWorkflow Dyeing High-Temp Dyeing (130°C) HotRinse Hot Rinse (70°C, 10 min) Dyeing->HotRinse Drain Dye Bath RC_Step Reduction Clearing (NaOH + Na₂S₂O₄) 70-80°C, 15-20 min HotRinse->RC_Step Remove Auxiliaries HotRinse2 Hot Rinse (60°C, 10 min) RC_Step->HotRinse2 Drain Clearing Bath ColdRinse Cold Rinse HotRinse2->ColdRinse Neutralize Neutralization (Acetic Acid) ColdRinse->Neutralize Optional Dry Drying (<150°C) ColdRinse->Dry Neutralize->Dry

Caption: Workflow for post-dyeing treatment of polyester.

Diagram 2: Chemical Transformation during Clearing

This diagram shows the conceptual chemical change to the dye during the reduction process.

ChemicalMechanism cluster_0 On Fiber Surface cluster_1 In Clearing Bath Dye_Insoluble Disperse Red 59 (Water-Insoluble) Dye_Soluble Reduced Dye Form (Water-Soluble, Less Color) Dye_Insoluble->Dye_Soluble Reduction ReducingAgent Sodium Hydrosulfite (Na₂S₂O₄ in NaOH) ReducingAgent->Dye_Soluble Wash_Off Washed Off in Effluent Dye_Soluble->Wash_Off Rinsing

Caption: Mechanism of dye removal via reduction.

References

  • Austin Publishing Group. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. [Link]

  • IJARBS. (2023). Environment friendly approach to remove unbound disperse dyes from polyester fabric. [Link]

  • Google Patents. (1981). Reduction clearing of disperse dyes.
  • NICCA Chemical Co., Ltd. Reduction Clearing agent | Dyeing. [Link]

  • ACS Omega. (2023). Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. [Link]

  • PubChem. Disperse Red 59. [Link]

  • ACS Publications. (2023). Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. [Link]

  • ResearchGate. (2023). Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. [Link]

  • World Dye Variety. Disperse Red 59. [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024). Reduction cleaning of disperse dyes. [Link]

  • ChemBK. Disperse Red 59. [Link]

  • Google Patents. (2012). Stable liquid reductive cleaner after disperse dyeing.
  • University of Leeds. (2013). An Investigation of Alternatives to Reductive Clearing in the Dyeing of Polyester. [Link]

  • Textile Learner. (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. [Link]

  • P2 InfoHouse. Chapter 8: Disperse Dyes and Their Application to Polyester. [Link]

  • ResearchGate. (2000). Fading of azo dyes with sodium sulphite. [Link]

  • ResearchGate. (2014). Clearing of dyed poly(lactic acid) fabrics under acidic and alkaline conditions. [Link]

  • PubChemLite. Disperse red 59 (C17H15NO5). [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021). Reducing cleaning instructions for disperse dye dyeing?. [Link]

  • Fibre2Fashion. Problems and Their Remedies in Polyester Processing-Part III. [Link]

  • Tiankun Chemical. (2023). How To Improve The Wash Fastness of Disperse Dyes?. [Link]

  • ResearchGate. (2011). The reduction clearing of dyed polyester. Part 1: Colour strength. [Link]

  • SDC ColourClick. Estimation of Dyes in Solution by Transmission Measurements. [Link]

  • Sciencemadness Discussion Board. (2016). Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • ACS Omega. (2023). Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. [Link]

  • Shaoxing Lvyang Chemical Co., Ltd. (2020). What about poor color fastness? These factors and the solutions you need to know. [Link]

  • AIP Publishing. (2013). Study on the photoreductive decolorization of azo dyes by sulfite aqua. [Link]

  • News. (2018). How To Deal With Poor Dyeing Fastness Of Disperse Dyes. [Link]

  • J-STAGE. (2010). Analysis and Discrimination of Disperse Dyes Extracted from Black Polyester Fibers. [Link]

  • MDPI. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. [Link]

  • Sinoever International Co.,Ltd. (2020). Principle of Disperse Dye Stripping(1). [Link]

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Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disperse Red 59. This guide is designed for researchers, scientists, and textile professionals to diagnose and resolve common issues related to uneven dyeing on synthetic fibers, primarily polyester. By understanding the underlying principles of the dyeing process, you can achieve consistent, high-quality results in your experiments.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific visual defects you may encounter. Each issue is followed by an analysis of probable causes and a step-by-step resolution protocol.

Q1: My dyed fabric shows streaks, patchiness, or shade variation. What is the likely cause?

This is a classic sign of unlevel dyeing and can be attributed to several factors, often related to the rate of dye uptake and dye migration. The most common culprits are inadequate temperature control, incorrect pH, or the absence of a suitable leveling agent.[1][2][3]

Causality Explained: Polyester fibers have a compact, crystalline structure. For dye molecules to penetrate, the fiber structure must be opened, a process highly dependent on temperature.[4] If the temperature rises too quickly, especially in the critical range of 80-130°C, the dye will rush onto the most accessible areas of the fabric surface, leading to an uneven initial strike that cannot be corrected later.[1] A proper pH ensures the dye remains stable and the fiber surface is receptive, while a leveling agent acts as a retarding force, temporarily complexing with the dye to ensure a more gradual and controlled absorption.[1][5][6]

Troubleshooting Protocol:

  • Verify Temperature Ramp Rate: Ensure your dyeing equipment is programmed for a slow and steady temperature increase, typically 1-2°C per minute.[1][4] A slower rate is crucial for achieving levelness, particularly in pale to medium shades.

  • Confirm Dyebath pH: The optimal pH for most disperse dyes, including Disperse Red 59, on polyester is between 4.5 and 5.5.[7][8][9] Use acetic acid to adjust and buffer the dyebath. This acidic environment ensures dye stability and optimal exhaustion.[7][10]

  • Incorporate a Leveling Agent: If not already in use, add a high-temperature leveling agent suitable for polyester to your formulation. These agents promote dye migration during the holding phase at peak temperature, allowing dye molecules to move from areas of high concentration to lower concentration, thereby "leveling" the shade.[6]

  • Review Liquor Circulation: Inadequate movement of the dye liquor can cause localized temperature and concentration differences, leading to patchiness.[11][12] Ensure your equipment provides vigorous and uniform circulation.

Q2: I am observing small, dark spots or specks on the fabric surface. What is causing this?

This defect is almost always caused by poor dye dispersion, where dye particles clump together (agglomerate) instead of remaining as fine, individual particles in the dyebath.[1][13]

Causality Explained: Disperse Red 59, like all disperse dyes, has very low solubility in water.[8][14] It exists as a fine particulate dispersion. If this dispersion breaks down, the agglomerated particles can get filtered out by the fabric, leading to dark specks. This can be caused by poor quality dye, hard water, or improper preparation of the dye stock solution.[1]

Troubleshooting Protocol:

  • Optimize Dispersion Preparation: Follow the protocol for preparing a stable dye dispersion (see Protocol 2.1 below). Never add dry dye powder directly to the hot dyebath.

  • Use a High-Quality Dispersing Agent: A dedicated dispersing agent is crucial for keeping the dye particles separated throughout the high-temperature dyeing cycle.[5][8][15]

  • Check Water Hardness: High levels of calcium and magnesium ions in your process water can interfere with dispersants and cause dye aggregation.[1] If you suspect hard water, use a sequestering agent (e.g., EDTA-based) in your dyebath.

  • Filter the Stock Solution: Before adding the dye dispersion to the main bath, consider filtering it through a fine mesh to remove any existing agglomerates.

Q3: The color shade is inconsistent from batch to batch. How can I improve reproducibility?

Reproducibility issues often stem from minor, unmonitored variations in key process parameters. These include the dyebath pH, temperature profile, water quality, and precise weighing of dyes and auxiliaries.[6]

Causality Explained: The final shade is a direct result of the equilibrium of dye distribution between the fiber and the water, a process governed by thermodynamics. Any change in the dyeing conditions—pH, temperature, time, chemical concentrations—will shift this equilibrium and thus alter the final shade.[11]

Troubleshooting Protocol:

  • Standardize All Parameters: Create and strictly adhere to a standard operating procedure (SOP). All parameters listed in the table below should be precisely controlled and documented for every run.

  • Ensure Accurate Measurements: Use calibrated scales for dyes and auxiliaries. Volumetric measurements should be precise.

  • Maintain Consistent Substrate: Ensure the polyester fabric is from the same source and has undergone identical pre-treatment (scouring) to remove any oils or finishes that could affect dye uptake.[1]

  • Control Cooling Rate: A rapid, uncontrolled cooling phase can sometimes cause dye to crystallize on the fiber surface, affecting the perceived shade and fastness. A controlled cooling rate of about 2°C per minute is recommended.[1][10]

Section 2: Key Experimental Protocols & Data

Protocol 2.1: Standard High-Temperature Dyeing Procedure for Polyester

This protocol outlines the most common and effective method for dyeing polyester, requiring high-pressure equipment.

  • Pre-treatment: Scour the polyester fabric to remove impurities using 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 80-90°C for 30 minutes. Rinse thoroughly.

  • Dye Dispersion Preparation:

    • Weigh the required amount of Disperse Red 59.

    • Make a smooth, lump-free paste with a small amount of a dispersing agent and cold water.[7][16]

    • Gradually add warm water (40-50°C) while stirring to create a fine, stable dispersion.

  • Dyebath Setup:

    • Set the dyebath at 60°C with the desired liquor ratio (e.g., 1:10).[1][16]

    • Add auxiliaries: dispersing agent, leveling agent, and sequestering agent (if needed).

    • Adjust the pH to 4.5-5.5 with acetic acid.[1][7]

    • Add the prepared dye dispersion to the bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester material.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1-2°C per minute.[1][4]

    • Hold at 130°C for 30-60 minutes, depending on the target shade depth.[4]

    • Cool the dyebath to 70°C at a rate of 2°C per minute.[1][10]

  • Post-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a new bath at 70-80°C containing 2 g/L caustic soda, and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this solution for 15-20 minutes to remove unfixed surface dye.[1] This step is crucial for achieving good wash fastness.

    • Rinse thoroughly (hot then cold), neutralize with a weak acetic acid solution, and dry.[1]

Data Table: Recommended Dyeing Parameters
ParameterRecommended RangePurpose
Dyeing Temperature 130-135°COpens polyester fiber structure for dye penetration.[4][13]
Dyebath pH 4.5 - 5.5Ensures dye stability and optimal exhaustion.[7][8][9]
Heating Rate 1 - 2°C / minutePrevents rapid, uneven initial dye uptake.[1][4]
Holding Time 30 - 60 minutesAllows for dye penetration and migration (leveling).[4]
Liquor Ratio 1:8 to 1:15Ratio of liquor weight to fabric weight; affects circulation.[1]
Dispersing Agent 0.5 - 1.5 g/LMaintains a stable dispersion of dye particles.[5][10]
Leveling Agent 0.5 - 1.5 g/LControls the initial rate of dyeing and promotes migration.[1]
Visual Workflow: Troubleshooting & Dyeing Process

Troubleshooting_Flowchart cluster_0 Troubleshooting Uneven Dyeing start Uneven Dyeing Observed q1 Are there dark spots or specks? start->q1 q2 Is the color patchy or streaky? q1->q2 No c1 Cause: Dye Agglomeration q1->c1 Yes c2 Cause: Uncontrolled Dye Uptake q2->c2 Yes s1 Solution: 1. Check Dispersion Prep 2. Use Dispersing Agent 3. Check Water Hardness c1->s1 s2 Solution: 1. Control Temp Ramp Rate 2. Adjust pH to 4.5-5.5 3. Use Leveling Agent c2->s2

Caption: A decision tree for troubleshooting common uneven dyeing defects.

Dyeing_Process cluster_1 High-Temperature Polyester Dyeing Cycle prep 1. Bath Setup (60°C, pH 4.5-5.5) ramp_up 2. Ramp Temperature (1-2°C/min) prep->ramp_up hold 3. Hold at 130°C (30-60 min) ramp_up->hold cool_down 4. Cool Down (2°C/min to 70°C) hold->cool_down rc 5. Reduction Clear (70-80°C) cool_down->rc finish 6. Rinse & Dry rc->finish

Caption: A typical high-temperature dyeing cycle for polyester fibers.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the primary application for Disperse Red 59? A: Disperse Red 59 is primarily used for dyeing hydrophobic synthetic fibers, with its main application being the coloration of polyester fibers and blended fabrics containing polyester.[14][17]

  • Q: Can I dye natural fibers like cotton with Disperse Red 59? A: No. Disperse dyes are non-ionic and water-insoluble, designed to diffuse into the amorphous regions of hydrophobic fibers like polyester under high heat.[6] Natural fibers like cotton are hydrophilic and lack the necessary structure and chemical affinity to be dyed effectively with disperse dyes. For cotton, you would need to use a different class of dye, such as reactive dyes.

  • Q: What is the difference between a dispersing agent and a leveling agent? A: A dispersing agent is a chemical that ensures the fine, insoluble dye particles do not clump together, maintaining a stable and uniform dispersion in the dyebath.[5][18] A leveling agent (or retarding agent) controls the rate at which the dye is absorbed by the fiber, slowing down the initial strike and promoting dye migration to ensure a uniform, even color.[5][6][15] While some products may have dual functions, their primary roles are distinct.

  • Q: What are oligomers and can they cause dyeing problems? A: Oligomers are low molecular weight byproducts formed during the manufacturing of polyester.[2] During high-temperature dyeing, these oligomers can migrate out of the fiber and deposit on the fabric surface or dyeing equipment, causing white spots, powder, or affecting the final shade.[2][11] Using a suitable dispersing agent and performing a thorough reduction clear can help mitigate these issues.

References

  • Leveling & Dispersing Agent | Superior Dyeing Solutions | ShreeBSChemicals. (n.d.). Retrieved from [Link]

  • Dispersing and Leveling agent | Dyeing - NICCA - Textile chemicals. (n.d.). Retrieved from [Link]

  • Leveling and Dispersing Agent in Textile Manufacturer in India - Sarex. (n.d.). Retrieved from [Link]

  • Achieve Perfect Shades: The Role of Disperse Leveling Agents in Polyester Dyeing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Role of Leveling Agents in Synthetic Fiber Dyeing. (2025, October 31). Skychem Group. Retrieved from [Link]

  • How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent. (2025, August 17). Retrieved from [Link]

  • Problems and Their Remedies in Polyester Processing-Part IV. (n.d.). Fibre2Fashion. Retrieved from [Link]

  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing? Retrieved from [Link]

  • Dyeing of Polyester Fabric with Disperse Dyes. (2012, January 22). Textile Learner. Retrieved from [Link]

  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method. (2021, March 6). Textile Learner. Retrieved from [Link]

  • What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. (n.d.). Colourinn. Retrieved from [Link]

  • Analysis Of Common Quality Problems In Polyester Dyeing. (2023, May 2). Retrieved from [Link]

  • Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. (2015, June 19). George Weil. Retrieved from [Link]

  • Disperse Red 59. (2012, February 28). World dye variety. Retrieved from [Link]

  • What Is Disperse Dyeing? - How It Comes Together. (2025, July 14). YouTube. Retrieved from [Link]

  • High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. (2025, June 30). Retrieved from [Link]

  • Temperature & pH Effects on Disperse Dyeing. (n.d.). Scribd. Retrieved from [Link]

  • Tackling common fabric dye issues and solutions. (2025, October 12). Retrieved from [Link]

  • How To Avoid Uneven Dyeing? (2020, August 18). Skychem Group. Retrieved from [Link]

  • One-bath Dyeing Process for Polyester/Cotton Blend using Physical Mixtures of Disperse/Reactive Dyes. (2013, March). European International Journal of Science and Technology, 2(2). Retrieved from [Link]

  • Disperse Red 59. (2024, April 9). ChemBK. Retrieved from [Link]

  • Textile Dyeing Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Problems and Solutions of Dyeing Polyester with Disperse Dyes. (2012, November 12). Textile Learner. Retrieved from [Link]

  • Disperse red 59 (C17H15NO5). (n.d.). PubChemLite. Retrieved from [Link]

  • Disperse red 59. (n.d.). Chinachemnet. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of Disperse Red 59 for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Disperse Red 59. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this hydrophobic anthraquinone dye in a laboratory setting. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt and troubleshoot future experiments with confidence.

Understanding the Challenge: The Nature of Disperse Red 59

Disperse Red 59 (CAS: 17869-10-2), with its molecular formula C₁₇H₁₅NO₅, is a non-ionic dye characterized by its low aqueous solubility.[1][2][3] Its chemical structure, based on an anthraquinone core, makes it inherently hydrophobic, meaning it repels water.[1] This property is advantageous for its primary application in dyeing synthetic, hydrophobic fibers like polyester, where it can diffuse into the polymer matrix.[4] However, for laboratory applications requiring stock solutions or uniform dispersion in aqueous media for biological or chemical assays, this low solubility presents a significant hurdle.

The key to successfully using Disperse Red 59 in the lab is not necessarily to achieve true "solubility" in the traditional sense of a completely dissolved, homogenous solution in water, but rather to create a fine, stable dispersion where the dye particles are small enough and sufficiently well-distributed to not interfere with the experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my Disperse Red 59 not dissolving in water?

Disperse Red 59 is fundamentally a water-insoluble, or hydrophobic, molecule.[1][4] Its non-ionic nature means it lacks charged groups that would readily interact with polar water molecules.[4] Attempting to dissolve it directly in water will result in the powder clumping together or settling at the bottom. The dye's solubility mechanism relies on molecular dispersion, not true dissolution in aqueous systems.[4]

Q2: I tried heating the water, but the dye still clumped together. What went wrong?

While increasing temperature can generally enhance the solubility of disperse dyes within a dyebath for textile applications (often at temperatures of 120-130°C under pressure), the initial wetting and dispersion of the powder requires careful temperature control.[4][5] Using water that is too hot (above 40°C) during the initial preparation can cause the dye particles to aggregate, leading to the formation of larger clumps that are even more difficult to disperse.[6] This is because the increased kinetic energy can cause the hydrophobic particles to collide and stick together before they can be stabilized by a dispersing agent.

Q3: What is a dispersing agent, and why do I need one?

A dispersing agent is a surface-active molecule (surfactant) that aids in the stabilization of solid particles in a liquid medium.[5][7][8] For Disperse Red 59, a dispersing agent works by adsorbing onto the surface of the individual dye particles.[9] This creates a barrier that prevents the particles from re-agglomerating through steric or electrostatic repulsion, resulting in a fine and stable dispersion.[7][9] Without a dispersing agent, the dye particles will quickly clump together and settle out of the solution.

Q4: Can I use organic solvents to dissolve Disperse Red 59?

Yes, Disperse Red 59 shows better solubility in some organic solvents. It is slightly soluble in methanol and Dimethyl Sulfoxide (DMSO) and has moderate solubility in other organic solvents.[1] For laboratory use, preparing a concentrated stock solution in a suitable organic solvent like DMSO is a common and effective strategy. This stock solution can then be diluted into your aqueous experimental medium, though care must be taken to avoid precipitation of the dye upon dilution.

Q5: What is the ideal pH for working with Disperse Red 59?

For dyeing applications, a slightly acidic pH of 4.5 to 5.5 is often recommended to ensure optimal dye uptake by fibers.[5] For general laboratory use in creating a stable dispersion, maintaining a slightly acidic to neutral pH is a good starting point. Extreme pH values may affect the stability of the dispersion or the chemical integrity of the dye itself.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause Recommended Solution
Immediate clumping of dye powder upon adding to water. Poor initial wetting of the hydrophobic dye particles.First, create a paste of the dye powder with a small amount of a dispersing agent and a few drops of room-temperature deionized water. This ensures each particle is coated with the dispersing agent before being introduced to the bulk of the liquid.
Dye particles settle out of solution quickly. Insufficient or incorrect dispersing agent. Aggregation of dye particles.Increase the concentration of the dispersing agent. Consider trying a different type of dispersing agent (e.g., an anionic surfactant if you are using a non-ionic one). Ensure thorough mixing or sonication to break up any aggregates.
Inconsistent color or staining in my experiment. Uneven dispersion of the dye. The presence of large dye aggregates.Filter the prepared dye dispersion through a fine filter (e.g., a syringe filter) to remove any large particles before use. Improve the dispersion method using techniques like sonication.
Precipitation occurs when diluting an organic stock solution into an aqueous buffer. The dye is "crashing out" of solution as the solvent polarity changes.Dilute the stock solution slowly while vigorously stirring the aqueous buffer. Try a serial dilution. If possible, include a small percentage of the organic solvent or a co-solvent in the final aqueous medium to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of Disperse Red 59

This protocol outlines the standard method for creating a stable dispersion of Disperse Red 59 for use in aqueous systems.

Materials:

  • Disperse Red 59 powder

  • Dispersing agent (e.g., a lignin sulfonate-based dispersant or an anionic surfactant like sodium dodecyl sulfate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • Beaker

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of Disperse Red 59 powder and the dispersing agent. A common starting ratio is 1:1 to 2:1 (dispersing agent to dye) by weight.

  • Paste Formation: In a small beaker or on a clean, non-absorbent surface, add the weighed dye powder and dispersing agent. Add a few drops of room-temperature deionized water and mix thoroughly with a spatula to form a smooth, uniform paste. This step is critical for ensuring the dye particles are properly wetted.

  • Initial Dilution: Slowly add a small volume of deionized water to the paste while stirring continuously. Continue to stir until the paste is fully incorporated into the water, forming a concentrated dispersion.

  • Final Dilution and Dispersion: Place the beaker on a magnetic stirrer. Gradually add the remaining volume of deionized water while stirring. Continue to stir for at least 30 minutes to ensure a homogenous dispersion.

  • (Optional) Sonication: For an even finer dispersion, place the beaker in an ultrasonic bath for 15-30 minutes. This will help to break down any remaining small aggregates.

  • Storage: Store the dispersion in a well-sealed, light-protected container. Some settling may still occur over time, so always mix well before use.

Protocol 2: Preparation of a Disperse Red 59 Stock Solution in an Organic Solvent

This protocol is suitable for applications where the final concentration of the organic solvent in the experimental medium is not a concern.

Materials:

  • Disperse Red 59 powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Microcentrifuge tubes or vials

Step-by-Step Methodology:

  • Weighing: Weigh the desired amount of Disperse Red 59 powder and place it into a suitable vial.

  • Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial securely and vortex at high speed until the dye is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution.

  • Filtration (Optional but Recommended): To ensure the removal of any particulate matter, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at room temperature or as recommended, protected from light.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams illustrate the key decision points and processes for preparing Disperse Red 59.

cluster_0 Workflow for Preparing Disperse Red 59 Solution cluster_1 Decision Point cluster_2 Aqueous Dispersion Protocol cluster_3 Organic Stock Solution Protocol start Start: Need to use Disperse Red 59 in an experiment decision Is an organic solvent permissible in the final application? start->decision aqueous_prep Prepare an aqueous dispersion decision->aqueous_prep No organic_prep Prepare an organic stock solution decision->organic_prep Yes paste Create a paste with dispersing agent aqueous_prep->paste disperse Disperse in water with stirring/sonication paste->disperse end_product Ready-to-use Disperse Red 59 solution/dispersion disperse->end_product dissolve Dissolve in DMSO or other suitable solvent organic_prep->dissolve filter Filter the stock solution (optional) dissolve->filter filter->end_product

Caption: Decision workflow for preparing Disperse Red 59.

cluster_0 Troubleshooting Common Issues cluster_1 Identify the Symptom cluster_2 Implement Corrective Action start Problem Encountered clumping Dye is clumping start->clumping settling Dye is settling out start->settling precipitation Precipitation upon dilution start->precipitation remake_paste Remake solution, ensuring proper paste formation clumping->remake_paste increase_dispersant Increase dispersing agent concentration or sonicate settling->increase_dispersant slow_dilution Dilute stock solution slowly with vigorous stirring precipitation->slow_dilution end_solution Stable and usable solution/dispersion remake_paste->end_solution increase_dispersant->end_solution slow_dilution->end_solution

Caption: Troubleshooting guide for solubility issues.

Safety Precautions

When handling Disperse Red 59 powder, it is essential to take appropriate safety measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[10][11] When handling the powder, a dust mask is recommended to avoid inhalation.[10][12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[10][11]

  • Handling: Avoid creating dust.[10][11] Clean up spills promptly using dry methods to avoid generating dust clouds.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10][13] Do not discharge into sewers or waterways.[10]

References

  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method - Textile Learner. (2021-03-06). (URL: [Link])

  • Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics - P2 InfoHouse. (URL: [Link])

  • From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal - MDPI. (URL: [Link])

  • Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. (URL: [Link])

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (URL: [Link])

  • Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic. (URL: [Link])

  • Basic Knowledge of Disperse Dyes (7) - Sinoever. (2020-04-03). (URL: [Link])

  • (PDF) Safety Data Sheet of a Red Disperse Dye - ResearchGate. (2015-05-18). (URL: [Link])

  • Disperse Red 59 - ChemBK. (2024-04-09). (URL: [Link])

  • Disperse Red 59 | C17H15NO5 | CID 87342 - PubChem - NIH. (URL: [Link])

  • What are Common problems for Disperse dyeing? - Tiankun Chemical. (2021-02-12). (URL: [Link])

  • Removing Disperse red 60 and Reactive blue 19 dyes removal by using Alcea rosea root mucilage as a natural coagulant - PMC - NIH. (2019-07-22). (URL: [Link])

  • Safety Data Sheet: Disperse red 1 - Chemos GmbH&Co.KG. (URL: [Link])

  • EP1321493A1 - Method for enhancing the solubility of a colorant - Google P
  • How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine? (2025-06-10). (URL: [Link])

  • Dispersing Agents: The Role of Sophorolipid Biosurfactants in Greening Particle Dispersion. (2024-01-18). (URL: [Link])

  • Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide | Request PDF. (2025-08-05). (URL: [Link])

  • Enhancement of the solubility of organic dyes in aqueous ionic solvents doped with surfactants | Request PDF - ResearchGate. (URL: [Link])

  • A method for measuring the solubility of Disperse Red 60 in supercritical carbon dioxide using variable-volume view cell with in-situ UV-Vis spectrometer | Request PDF - ResearchGate. (URL: [Link])

  • Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd. (2021-06-01). (URL: [Link])

  • Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye | ACS Omega. (2021-03-23). (URL: [Link])

  • Solvent Violet 59|Elbaplast Red Violet R - Hangzhou Epsilon Chemical Co.,Ltd. (URL: [Link])

  • What is best strategy for water soluble fluorescence dyes? – A case study using long fluorescence lifetime DAOTA dyes - ChemRxiv. (URL: [Link])

  • Solvent Violet 59 Dyes | CAS no 6408-72-6 manufacturer, exporter, supplier in Mumbai. (URL: [Link])

  • A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process - MDPI. (URL: [Link])

  • The Chemistry of Dispersing Agents: From Molecular Structure to Practical Use - Surfactant. (URL: [Link])

  • Solvent Violet 59 Manufacturers and suppliers - Alan Chemical Industries LTD. (URL: [Link])

  • Disperse Dyes: A Dye Chemist's Perspective - aatcc. (URL: [Link])

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Technical Support Center: Minimizing Thermomigration of Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with Disperse Red 59. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the phenomenon of thermomigration in textiles. Our goal is to equip you with the scientific understanding and practical methodologies to control and minimize this issue in your experiments, ensuring the integrity and quality of your dyed textiles.

Introduction to Thermomigration

Thermomigration is a common challenge in the dyeing of synthetic fibers, particularly polyester, with disperse dyes like Disperse Red 59. It refers to the movement of dye molecules from the interior of the fiber to its surface during post-dyeing heat treatments such as drying, curing, or heat setting.[1][2][3] This migration can lead to a host of quality issues, including poor rubbing fastness, color changes, and staining of adjacent materials, compromising the final product's performance and appearance.[2][4] Understanding the underlying mechanisms and contributing factors is crucial for effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What exactly is thermomigration and how is it different from sublimation?

A1: Thermomigration is the diffusion of disperse dye molecules from within the polymer matrix of the fiber to the fiber's surface during heat treatments.[1][2] This is often facilitated by the presence of finishing agents on the fiber surface, which can act as a solvent for the dye.[2][5] Sublimation, on the other hand, is the direct transition of the dye from a solid to a gaseous state upon heating, without passing through a liquid phase. While both are heat-induced phenomena, thermomigration involves the movement of the dye to the surface, whereas sublimation involves the dye turning into a gas, which can then deposit on other surfaces.

Q2: Why is Disperse Red 59, an anthraquinone dye, susceptible to thermomigration?

A2: Disperse Red 59, with its anthraquinone structure, is a nonionic dye with low water solubility, designed to dye hydrophobic fibers like polyester.[6][7] Its susceptibility to thermomigration is influenced by its molecular size, the dyeing conditions, and subsequent heat treatments. Dyes with smaller molecular weights tend to be more mobile within the fiber structure and are more prone to migration when heated.[1]

Q3: What are the primary consequences of uncontrolled thermomigration in my experiments?

A3: Uncontrolled thermomigration can lead to several undesirable outcomes:

  • Reduced Color Fastness: A significant decrease in rubbing fastness (both dry and wet) is a common issue as the migrated dye on the surface is easily rubbed off.[1]

  • Shade Changes: The redistribution of dye on the fiber surface can alter the perceived color of the textile.[2][3]

  • Staining: The migrated dye can transfer to other materials during processing or in the final application, causing staining.

  • Inconsistent Results: It can lead to batch-to-batch variations in your experimental outcomes, affecting the reproducibility of your research.

Q4: At what temperatures does thermomigration typically become a significant problem?

A4: While minor migration can occur at lower temperatures, it generally becomes a significant issue at temperatures above 130°C (266°F).[8][9] The peak range for thermomigration is often observed between 170°C and 180°C (338°F to 356°F).[2] Interestingly, at very high temperatures (200°C to 220°C or 392°F to 428°F), the rate of migration can sometimes decrease, likely due to the rapid fixation of the dye within the fiber.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your work.

Issue 1: My dyed polyester fabric shows poor dry and wet rubbing fastness after heat setting.

  • Question: I've dyed a polyester sample with Disperse Red 59, and after heat setting at 180°C, the rubbing fastness has dropped significantly. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of thermomigration. At 180°C, the dye molecules have gained enough energy to move from the core of the polyester fibers to the surface.

    • Causality: The heat treatment opens up the polymer structure of the polyester, increasing the mobility of the Disperse Red 59 molecules. Any residual spinning oils or finishing agents on the fiber surface can act as a solvent, drawing the dye out of the fiber.[2][5]

    • Troubleshooting Steps:

      • Optimize Heat Setting Conditions: If possible, lower the heat setting temperature and/or reduce the duration. A milder condition may be sufficient for dimensional stability without inducing excessive migration.[1][8]

      • Thorough After-Cleaning: Ensure a rigorous reduction clearing process after dyeing. This step is critical to remove any unfixed dye from the fiber surface. A typical recipe involves treating the fabric with a solution of caustic soda and sodium hydrosulfite.

      • Select Appropriate Finishing Agents: Avoid non-ionic surfactants and softeners, as they are known to promote thermomigration.[2] Opt for cationic or anionic finishing agents, which are generally less harmful.[2]

      • Consider Anti-Migration Agents: Incorporating a specialized anti-migration agent in your finishing recipe can create a film that helps to lock the dye in place during heat treatments.

Issue 2: I'm observing a color change in my fabric after applying a softening agent and curing.

  • Question: The shade of my Disperse Red 59-dyed fabric has visibly changed after I applied a softener and cured it. Why is this happening and what can I do to prevent it?

  • Answer: The color change is likely due to the redistribution of dye molecules on the fiber surface, influenced by the chemical nature of the softener.

    • Causality: Many softeners, especially those based on fatty acid condensates or certain silicone emulsions, can act as a solvent for disperse dyes at elevated temperatures.[5][8] The dye migrates into the softener film on the surface, which alters the light reflection and thus the perceived color.

    • Troubleshooting Steps:

      • Screen Your Softeners: Before bulk application, test different softeners on a small swatch of your dyed fabric. Compare the color change after curing against an untreated control. Cross-linked silicone softeners tend to have less impact on thermomigration.[8][10]

      • Control Curing Conditions: As with heat setting, use the lowest effective temperature and time for curing the softener.

      • Evaluate Dye Concentration: Over-dyeing can exacerbate the problem. Ensure you are not using an excessive concentration of Disperse Red 59, as the unfixed dye is more prone to migration.[1]

Issue 3: How can I quantitatively assess the degree of thermomigration in my samples?

  • Question: I need a reliable method to measure the extent of thermomigration for my research. What experimental protocol should I follow?

  • Answer: A common and effective method is a solvent extraction test, often using dimethylformamide (DMF), to quantify the amount of migrated dye on the fabric surface.[2][4] Additionally, standard color fastness tests provide a practical assessment.

    • Recommended Protocols:

      • DMF Extraction Test: This test involves immersing a heat-treated fabric sample in cold DMF for a short period.[2][4] The DMF will dissolve the dye present on the fiber surface. The concentration of the extracted dye can then be measured using a spectrophotometer, providing a quantitative measure of thermomigration.

      • AATCC Test Method 117 & 133: These are standardized tests for evaluating color fastness to dry heat (sublimation) and hot pressing, respectively.[11][12][13][14] They provide a rating for color change and staining, which are directly related to thermomigration.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the mechanism of thermomigration and a typical experimental workflow for its assessment.

Thermomigration_Mechanism cluster_fiber Polyester Fiber cluster_result Result Dye_Inside Disperse Red 59 (Inside Fiber) Heat_Treatment Heat Treatment (e.g., 180°C) Dye_Inside->Heat_Treatment 1. Increased Mobility Dye_Surface Migrated Dye (On Surface) Heat_Treatment->Dye_Surface 2. Migration to Surface Finishing_Agent Finishing Agent Film (on surface) Finishing_Agent->Dye_Surface 3. Dissolves Dye Poor_Fastness Poor Rubbing Fastness Dye_Surface->Poor_Fastness Color_Change Shade Change Dye_Surface->Color_Change Experimental_Workflow Start Start: Dyed Fabric Sample Heat_Treatment Step 1: Apply Heat Treatment (e.g., AATCC 117/133) Start->Heat_Treatment Control Control Sample (No Heat Treatment) Start->Control Evaluation Step 2: Evaluation Heat_Treatment->Evaluation Control->Evaluation Visual_Assessment Visual Assessment (Gray Scales for Staining & Color Change) Evaluation->Visual_Assessment DMF_Test Quantitative Test (DMF Extraction) Evaluation->DMF_Test Data_Analysis Step 3: Data Analysis & Comparison Visual_Assessment->Data_Analysis Spectrophotometry Spectrophotometry DMF_Test->Spectrophotometry Spectrophotometry->Data_Analysis End End: Assess Thermomigration Data_Analysis->End

Caption: Workflow for Assessing Thermomigration.

Experimental Protocol: AATCC Test Method 133 - Colorfastness to Heat: Hot Pressing

This protocol outlines a standardized method to assess the resistance of color to hot pressing, which is a key indicator of thermomigration. [11][12] 1. Purpose: To determine the resistance of the color of textiles to change and transfer when subjected to hot pressing.

2. Apparatus and Materials:

  • Heating device (hot press) capable of maintaining specified temperatures.

  • Wool flannel sheeting.

  • Dry, undyed cotton cloth.

  • AATCC Gray Scale for Color Change and Gray Scale for Staining.

  • Conditioned test specimens (40 x 100 mm).

  • Spectrophotometer (for quantitative analysis, optional).

3. Procedure:

  • Conditioning: Condition the test specimens in a standard atmosphere for testing textiles (e.g., 21±1°C and 65±2% RH) for at least 4 hours.

  • Device Setup: Set the hot press to the desired temperature based on the textile's care label or experimental parameters (e.g., 180°C).

  • Assembly: Cover the bottom plate of the hot press with wool flannel and then a piece of dry, undyed cotton cloth.

  • Specimen Placement: Place the conditioned test specimen on top of the cotton cloth.

  • Pressing: Bring the top plate of the hot press down and apply pressure for 15 seconds. [11]6. Evaluation:

    • Immediately after pressing, evaluate the change in color of the specimen using the AATCC Gray Scale for Color Change by comparing it to an un-pressed conditioned sample.

    • Evaluate the degree of staining on the undyed cotton cloth using the AATCC Gray Scale for Staining.

    • Allow the specimen to recondition for 4 hours and re-evaluate for any color change.

4. Interpretation of Results:

  • The ratings for color change and staining are given on a scale of 1 to 5, where 5 represents no change or staining, and 1 represents a severe change or staining.

  • A passing result is typically a grade of 4-5 for color change and at least a grade 3 for staining, though this can vary by application. [11]

Data Summary Table: Factors Influencing Thermomigration

The following table summarizes the impact of various factors on the thermomigration of disperse dyes.

FactorConditionEffect on ThermomigrationImpact on FastnessMitigation Strategy
Heat Treatment Temperature Increasing from 150°C to 190°CIncreases significantly [2][8]Decreases rubbing and wash fastnessOptimize temperature; use lowest effective heat. [1][9]
Dye Concentration High (deep shades)Higher potential for migration [1][8]Reduced fastness due to more unfixed dyeAvoid over-dyeing; use appropriate dye concentration for the target shade. [1]
Finishing Agents Non-ionic SoftenersPromotes migration [2][5]Can severely decrease rubbing fastnessUse cationic or anionic agents; select specialized low-migration softeners. [2][5]
After-Cleaning Process Inadequate Reduction ClearingLeaves unfixed dye on the surface [1]Poor initial fastness that worsens with heatImplement a thorough reduction clearing step after dyeing. [1][9]
Fiber Type Polyester MicrofiberHigher due to larger surface area [5]More susceptible to fastness issuesMay require higher dye amounts and more robust after-cleaning.

References

  • Understanding Thermal Migration in Disperse Dyeing. (2025). AUTUMN COLOR CO.,LTD.
  • AATCC 133 - Colorfastness to He
  • AATCC - 133 - Test Method for Colorfastness to He
  • How to Control Thermomigr
  • The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester. (2021).
  • Disperse Dyes and Their Applic
  • The Impact of Disperse Dye Thermal Migration on Fabric Quality. (2026). Tiankun Chemical.
  • AATCC 117/AATCC 133 Color Fastness to Scorch and Sublim
  • Disperse Red 59. Vulcanchem.
  • Analysis of The Thermal Migration Issue in Disperse Dyes. (2025). Tiankun Chemical.
  • AATCC Standard Test Methods and Procedures.
  • Disperse Red 59. World dye variety.
  • A solution to Thermomigr
  • What are main factors affecting the thermal migration of disperse dyes?(2). (2021).
  • How To Improve The Quality Of Disperse Dyeing. (2022). Hangzhou Fucai Chem Co., Ltd.
  • Mastering Uniform Dyeing: The Role of Antimigrant Agents. (2026).

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Disperse Red 59. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their analytical workflows. Here, we combine foundational scientific principles with field-proven methodologies to ensure the accuracy, sensitivity, and reproducibility of your results.

Understanding the Challenge: Disperse Red 59 and Matrix Effects

Disperse Red 59 is a synthetic dye belonging to the anthraquinone class, characterized by its low water solubility.[1][2] Its analysis, often performed on samples extracted from complex matrices like textiles, consumer products, or biological systems, is susceptible to a phenomenon known as the "matrix effect."[3][4][5]

The matrix refers to all components in a sample other than the analyte of interest.[6] In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), these co-eluting matrix components can interfere with the ionization of Disperse Red 59, leading to either ion suppression or enhancement.[6][7][8] This interference can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[9]

This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects to ensure the development of robust and reliable LC-MS methods for Disperse Red 59.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[9] In ESI, the analyte and matrix components compete for the limited charge on the surface of the ESI droplets.[6] High concentrations of interfering compounds can affect droplet properties like surface tension and viscosity, hindering solvent evaporation and reducing the ionization of the target analyte (ion suppression).[10] Less commonly, some matrix components can enhance the ionization efficiency of the analyte (ion enhancement).[6]

Q2: Why is Disperse Red 59 particularly susceptible to matrix effects?

A2: Disperse Red 59 is often analyzed in complex sample types, such as textile extracts, which can contain a wide variety of co-extractives like other dyes, finishing agents, and oligomers.[3][4] These compounds can have similar chromatographic behavior and co-elute with Disperse Red 59, leading to significant matrix effects. Furthermore, its relatively non-polar nature, a characteristic of disperse dyes, can lead to co-extraction with other non-polar matrix components during sample preparation.[1][2]

Q3: What are the primary indicators of matrix effects in my data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate quantification, with results being either unexpectedly low (suppression) or high (enhancement).

  • A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.[6]

  • Reduced sensitivity and higher limits of quantitation (LOQs).

Q4: Can I completely eliminate matrix effects?

A4: While completely eliminating matrix effects is often challenging, their impact can be significantly minimized or compensated for.[9] The most effective strategies involve a combination of optimized sample preparation to remove interfering components, chromatographic separation to resolve the analyte from matrix interferences, and the use of appropriate internal standards to correct for any remaining effects.[9][11]

Troubleshooting Guide

Problem 1: I'm observing significant signal suppression for Disperse Red 59, leading to poor sensitivity.

  • Potential Cause: Co-elution of matrix components that compete for ionization. This is a common issue in complex matrices like textile extracts.[6]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[11]

      • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) at removing a broad range of interferences.[12] An optimized SPE protocol can selectively isolate Disperse Red 59 while washing away matrix components.

      • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can provide a cleaner extract than protein precipitation. Experiment with different extraction solvents and pH adjustments to maximize the recovery of Disperse Red 59 and minimize the co-extraction of interferences.[11]

    • Optimize Chromatographic Separation: Modifying your LC method can help separate Disperse Red 59 from the interfering compounds.

      • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks.[6]

      • Column Chemistry: Consider using a column with a different stationary phase chemistry to alter the selectivity of the separation.

    • Sample Dilution: If the concentration of Disperse Red 59 is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5][9]

Problem 2: My results for Disperse Red 59 are highly variable and not reproducible.

  • Potential Cause: Inconsistent matrix effects across different samples. The composition and concentration of matrix components can vary significantly from sample to sample, leading to variable ion suppression or enhancement.[13]

  • Troubleshooting Steps:

    • Implement an Internal Standard (IS): The use of an internal standard is crucial for correcting variability.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for correcting matrix effects.[14][15] A SIL-IS of Disperse Red 59 will have nearly identical chemical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression or enhancement as the analyte.[11] The consistent ratio of the analyte to the SIL-IS allows for accurate quantification despite matrix variations.[6]

      • Structural Analog IS: If a SIL-IS is unavailable, a structural analog that co-elutes and behaves similarly to Disperse Red 59 in the ion source can be used. However, it may not compensate for matrix effects as effectively as a SIL-IS.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[6] This helps to ensure that the calibration standards and the unknown samples experience similar matrix effects, leading to more accurate quantification.[16]

Problem 3: How can I quantitatively determine the extent of the matrix effect?

  • Solution: Conduct a post-extraction addition experiment. This is a standard method for quantitatively assessing matrix effects.[9][11][17][18]

  • Experimental Protocol:

    • Prepare a blank sample matrix by performing the entire extraction procedure on a sample that does not contain Disperse Red 59.

    • Spike a known concentration of Disperse Red 59 into the extracted blank matrix (Set A).

    • Prepare a standard solution of Disperse Red 59 at the same concentration in the mobile phase or a pure solvent (Set B).

    • Analyze both sets of samples by LC-MS.

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Experimental Protocols and Workflows

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_start Initial Method Development cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Start Develop LC-MS Method for Disperse Red 59 in Solvent Assess Perform Post-Extraction Addition Experiment Start->Assess Decision Matrix Effect > 15%? Assess->Decision OptimizePrep Optimize Sample Preparation (SPE, LLE) Decision->OptimizePrep Yes Validate Full Method Validation (Accuracy, Precision, Selectivity) Decision->Validate No OptimizeLC Optimize Chromatography OptimizePrep->OptimizeLC UseIS Implement Stable Isotope- Labeled Internal Standard OptimizeLC->UseIS UseIS->Assess

Caption: Workflow for identifying, assessing, and mitigating matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for Disperse Red 59 from a Textile Matrix

This protocol provides a general framework. Optimization of sorbent type, wash, and elution solvents is recommended.

  • Sample Pre-treatment:

    • Accurately weigh 1 gram of the textile sample.

    • Extract the sample with 20 mL of methanol by sonicating at 50°C for 30 minutes.[4]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[4]

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the methanol extract 1:1 with deionized water.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

  • Elution:

    • Elute Disperse Red 59 from the cartridge with 5 mL of acetonitrile.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation MethodRecovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation (Acetonitrile)95.245.8 (Suppression)18.5
Liquid-Liquid Extraction (MTBE)88.778.3 (Suppression)9.2
Solid-Phase Extraction (C18) 92.5 91.2 (Minimal Effect) 4.8

This table illustrates hypothetical data to show how SPE can significantly reduce matrix effects compared to other common techniques.

Visualizing the Core Problem: Ion Suppression in ESI

IonSuppression cluster_source ESI Droplet cluster_detector Mass Spectrometer Inlet Analyte Disperse Red 59+ Detector Detector Analyte->Detector Reduced Signal Matrix Matrix Component+ Matrix->Detector High Signal Charge + Charge->Analyte Competition Charge->Matrix for Charge

Caption: Competition between analyte and matrix for charge in the ESI source.

The Gold Standard Solution: Stable Isotope Dilution

The principle of Stable Isotope Dilution (SID) relies on adding a known amount of a stable isotope-labeled version of the analyte to the sample before any processing.[14][15]

SID_Principle cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Initial Sample (Unknown [Analyte]) Spike Spike with SIL-IS (Known [IS]) Sample->Spike Extract Extraction & Cleanup (Analyte & IS experience same losses & matrix effects) Spike->Extract LCMS LC-MS Analysis Measures Peak Area Ratio (Analyte / IS) Extract->LCMS Quant Calculate [Analyte] based on constant ratio LCMS->Quant

Caption: Workflow of the Stable Isotope Dilution (SID) method.

Conclusion: A Pathway to Robust Analysis

Overcoming matrix effects in the LC-MS analysis of Disperse Red 59 is a systematic process that is fundamental to achieving reliable and accurate quantitative results. As outlined in this guide, the journey begins with acknowledging the potential for these effects and implementing robust diagnostic experiments, such as the post-extraction addition method, to quantify their impact. The most effective mitigation strategies involve a multi-pronged approach: enhancing the selectivity of sample preparation, optimizing chromatographic conditions, and, most importantly, employing a stable isotope-labeled internal standard. By integrating these principles and protocols into your workflow, you can build a self-validating system that ensures the trustworthiness and scientific integrity of your data, aligning with the stringent requirements of regulatory bodies like the FDA.[13][19][20][21][22]

References

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]

  • SATRA Technology. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS. [Link]

  • Bonfiglio, R., et al. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • Journal of Analytical Chemistry & Research. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Murphy, J. P., et al. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]

  • Chromatography Today. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • National Center for Biotechnology Information. Disperse Red 59 | C17H15NO5 | CID 87342 - PubChem. [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • LGC. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. [Link]

  • SCIEX. Detection of 23 sensitizing and carcinogenic dyes in textiles by LC-MS/MS. [Link]

  • Ovid. Target analyte quantification by isotope dilution... : Clinical Chemistry and Laboratory Medicine. [Link]

  • Walsh Medical Media. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. [Link]

  • Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. [Link]

  • National Center for Biotechnology Information. Stable-isotope dilution LC–MS for quantitative biomarker analysis. [Link]

  • CORE. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • World dye variety. Disperse Red 59. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Sisu@UT. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • University of Wollongong Research Online. Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. [Link]

  • Waters. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]

  • ChemBK. Disperse Red 59. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • National Center for Biotechnology Information. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • National Center for Biotechnology Information. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

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Technical Support Center: Stabilizing Disperse Red 59 in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Disperse Red 59. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of photodegradation of Disperse Red 59 in solution. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Instability of Disperse Red 59

Disperse Red 59, a member of the anthraquinone dye family, is known for its brilliant bluish-red hue.[1] Its molecular structure, however, makes it susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation leads to a loss of color, a phenomenon known as photofading, which can significantly impact experimental results and product stability. The primary mechanism of degradation involves the absorption of light energy, which excites the dye molecule to a higher energy state. This excited state can then undergo various chemical reactions, often involving reactive oxygen species (ROS), leading to the breakdown of the chromophore.[2]

Factors that can accelerate this degradation include the intensity and wavelength of the light source, the pH of the solution, the presence of oxidizing agents, and the temperature.[2][3][4] Understanding these influences is the first step toward effective stabilization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Question 1: My Disperse Red 59 solution is fading rapidly under ambient laboratory light. What's the first thing I should check?

Answer: The immediate and most critical step is to minimize light exposure.

  • Causality: Disperse Red 59 is an organic dye with chromophores that absorb light in the visible and UV regions. This absorption can lead to photochemical reactions that break down the dye's structure.

  • Immediate Actions:

    • Work in a dimly lit area or use amber-colored glassware or vials to filter out UV and blue light.

    • Prepare solutions fresh before use whenever possible.

    • If storage is necessary, keep solutions in a dark, cool place, preferably refrigerated.

Question 2: I'm observing inconsistent degradation rates between batches of my Disperse Red 59 solution. What could be the cause?

Answer: Inconsistency often points to subtle variations in your solvent or the presence of contaminants.

  • Solvent Purity: Ensure you are using high-purity solvents. Trace metal ions or other impurities can act as photocatalysts, accelerating degradation.

  • Dissolved Oxygen: Oxygen plays a significant role in the photo-oxidative degradation of many dyes.[2] To improve consistency, consider deoxygenating your solvent by sparging with an inert gas like nitrogen or argon before dissolving the dye.

  • pH Shifts: The pH of the solution can influence the stability of the dye.[3][4] Ensure the pH of your solvent is consistent across all experiments. Use buffered solutions if your experimental conditions allow.

Question 3: I've tried basic light protection, but my solution still degrades during my experiment. What advanced stabilization techniques can I employ?

Answer: For enhanced stability, you can incorporate stabilizing agents into your solution. The two main classes are UV absorbers and antioxidants.

  • UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as harmless heat, effectively shielding the dye molecule.[5][6]

    • Examples: Benzophenones and benzotriazoles are common classes of UV absorbers.[6][7]

    • Mechanism: They act as a competitive absorber, reducing the number of photons that reach the Disperse Red 59 molecules.

  • Antioxidants/Quenchers: These molecules inhibit degradation by scavenging reactive oxygen species (ROS) or quenching the excited state of the dye molecule, preventing it from undergoing degradative reactions.[8]

    • Examples: Ascorbic acid (Vitamin C) and Butylated Hydroxytoluene (BHT) are effective antioxidants.[8][9]

    • Mechanism: They interrupt the chain reactions initiated by light exposure.

Question 4: Can I use cyclodextrins to stabilize Disperse Red 59?

Answer: Yes, cyclodextrins can be a very effective stabilization strategy.

  • Mechanism: Cyclodextrins are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate the hydrophobic Disperse Red 59 molecule, forming an inclusion complex.[11][12][13] This encapsulation shields the dye from the surrounding solvent and reactive species, thereby enhancing its stability.[11][14]

  • Selection: β-cyclodextrin is commonly used for this purpose due to the suitable size of its cavity for many dye molecules.[11][12]

Experimental Protocols

Here are detailed, step-by-step methodologies for key stabilization experiments.

Protocol 1: Evaluating the Efficacy of a UV Absorber

Objective: To determine the effectiveness of a UV absorber in preventing the photodegradation of Disperse Red 59.

Materials:

  • Disperse Red 59

  • High-purity solvent (e.g., ethanol, acetone)

  • UV absorber (e.g., a benzophenone derivative like Tinuvin® 1130)[15]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Controlled light source (e.g., xenon arc lamp with appropriate filters)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of Disperse Red 59 in your chosen solvent at a known concentration (e.g., 10 mg/L).

    • Prepare a stock solution of the UV absorber in the same solvent (e.g., 1 g/L).

  • Prepare Test Solutions:

    • Control: A solution of Disperse Red 59 at the final desired concentration.

    • Test: A solution of Disperse Red 59 at the same final concentration, containing the UV absorber at a specific concentration (e.g., 0.1% w/v).

  • Initial Absorbance Measurement:

    • Measure the initial absorbance spectrum (e.g., 300-700 nm) of both the control and test solutions using the UV-Vis spectrophotometer. Record the absorbance at the wavelength of maximum absorption (λmax) for Disperse Red 59.

  • Light Exposure:

    • Place both solutions in a controlled light exposure chamber. Ensure equal distance and orientation to the light source.

  • Monitor Degradation:

    • At regular time intervals (e.g., every 30 minutes), withdraw an aliquot from each solution and measure its absorbance spectrum.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point using the formula: % Dye Remaining = (Absorbance at time t / Initial Absorbance) * 100

    • Plot the % Dye Remaining versus time for both the control and test solutions to compare the degradation rates.

Protocol 2: Assessing Stabilization by Cyclodextrin Encapsulation

Objective: To evaluate the stabilizing effect of β-cyclodextrin on Disperse Red 59.

Materials:

  • Disperse Red 59

  • β-cyclodextrin

  • Deionized water and a suitable organic solvent for the dye (e.g., ethanol)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM).

    • Prepare a stock solution of Disperse Red 59 in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Form the Inclusion Complex:

    • Slowly add the Disperse Red 59 stock solution to the β-cyclodextrin solution while stirring.

    • Stir the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.

  • Prepare Control and Test Samples:

    • Control: A solution of Disperse Red 59 in a solvent mixture identical to the test sample but without β-cyclodextrin.

    • Test: The prepared Disperse Red 59/β-cyclodextrin solution.

  • Follow Steps 3-6 from Protocol 1 to measure initial absorbance, expose to light, monitor degradation, and analyze the data.

Data Presentation

Table 1: Comparison of Stabilization Strategies for Disperse Red 59

Stabilization MethodPrinciple of ActionAdvantagesDisadvantagesTypical Concentration
UV Absorbers Competitive absorption of UV radiation.[5][6]Effective against UV-induced degradation; wide variety available.May not protect against visible light degradation; can have solubility issues.0.1 - 1.0% (w/v)[16]
Antioxidants Scavenging of reactive oxygen species (ROS).[8][17]Effective against photo-oxidation; can be synergistic with UV absorbers.Can be consumed over time; may interact with other components.Varies widely based on compound
Cyclodextrins Encapsulation of the dye molecule.[10][11][12]Provides a protective microenvironment; can improve water solubility.Stoichiometry needs to be optimized; may alter spectroscopic properties.Molar excess relative to dye

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the photodegradation pathway and a typical experimental workflow.

Photodegradation_Pathway cluster_0 Initiation cluster_1 Degradation Pathways DR59 Disperse Red 59 (Ground State) DR59_excited Disperse Red 59* (Excited State) DR59->DR59_excited Light (hν) ROS Reactive Oxygen Species (ROS) DR59_excited->ROS Energy Transfer to O₂ Degradation_Products Degradation Products (Colorless) DR59_excited->Degradation_Products Direct Breakdown ROS->Degradation_Products Oxidation of DR59

Caption: Photodegradation pathway of Disperse Red 59.

Experimental_Workflow cluster_workflow Stabilization Experiment Workflow A Prepare Stock Solutions (Dye & Stabilizer) B Create Control & Test Samples A->B C Measure Initial Absorbance (t=0) B->C D Expose to Controlled Light Source C->D E Measure Absorbance at Regular Intervals D->E Time Points F Calculate % Dye Remaining E->F G Plot Degradation Curves & Compare F->G

Caption: Workflow for a dye stabilization experiment.

Frequently Asked Questions (FAQs)

Q1: What is the molecular structure of Disperse Red 59? A1: Disperse Red 59 is an anthraquinone derivative.[1] Its chemical name is 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione.[18] The molecular formula is C17H15NO5.[18][19]

Q2: How do I measure the concentration of Disperse Red 59 to quantify its degradation? A2: UV-Vis spectrophotometry is a straightforward and common method.[20][21][22] By measuring the absorbance at the dye's λmax, you can monitor the change in concentration over time using the Beer-Lambert Law. For more complex mixtures, High-Performance Liquid Chromatography (HPLC) can provide more specific quantification.[23]

Q3: Are there any safety precautions I should take when working with Disperse Red 59 and its stabilization agents? A3: Yes. Always consult the Safety Data Sheet (SDS) for Disperse Red 59 and any chemical you use. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some disperse dyes and their degradation products may be skin sensitizers or have other health concerns.[24]

Q4: Can photocatalysts like TiO2 be used to intentionally degrade Disperse Red 59? A4: Absolutely. While this guide focuses on stabilization, photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely used to intentionally degrade dyes for wastewater treatment.[3][4][25][26][27] They work by generating highly reactive radicals upon light exposure, which efficiently break down the dye molecules.[28]

Q5: Will the addition of stabilizers affect the color or other properties of my final product? A5: It is possible. UV absorbers can sometimes impart a slight yellow tint, and high concentrations of any additive can potentially affect the physical properties of a formulation. It is crucial to evaluate the impact of any stabilizer on the final application's critical quality attributes. Always run a control with the stabilizer alone to check for any interfering absorbance or color.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87342, Disperse Red 59. Retrieved from [Link]

  • ChemBK (2024). Disperse Red 59. Retrieved from [Link]

  • Al-Hamdani, A. A. S., Al-Sabawi, A. M., & Al-Alwani, M. A. (2021). Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification. ACS Omega, 6(6), 4776–4782. Retrieved from [Link]

  • World Dye Variety (2012). Disperse Red 59. Retrieved from [Link]

  • Sci-Hub (n.d.). The light stability of azo dyes and azo dyeings. III. The effect of artificial perspiration on the light stability of reactive and non-reactive derivatives of two selected azo chromophores in aqueous solution. Retrieved from [Link]

  • Crews, P. C. (1982). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. UNL Digital Commons. Retrieved from [Link]

  • ACS Publications (2021). Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification. ACS Omega. Retrieved from [Link]

  • Sirbiladze, K., & Vig, A. (n.d.). LIGHT STABILIZATION OF REACTIVE AZO DYES BY SCREENING OF THE PHOTOCHEMICALLY ACTIVE LIGHT. AUTEX Research Journal. Retrieved from [Link]

  • Scientific & Academic Publishing (2017). Synthesis, Application of a Novel Azo Dye and Its Inclusion Complex with Beta-cyclodextrin onto Polyester Fabric. International Journal of Materials and Chemistry. Retrieved from [Link]

  • MDPI (2022). Removal of an Azo Dye from Wastewater through the Use of Two Technologies: Magnetic Cyclodextrin Polymers and Pulsed Light. Polymers. Retrieved from [Link]

  • AZoM (2022). Measuring the Kinetics of Dye Degradation with Allura Red. Retrieved from [Link]

  • Avantes (n.d.). KINETIC DYE DEGRADATION MEASURING ABSORBANCE & TRANSMITTANCE. Retrieved from [Link]

  • ACS Publications (2021). Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification. ACS Omega. Retrieved from [Link]

  • ACS Omega (2023). Photocatalytic Dye Degradation from Textile Wastewater: A Review. Retrieved from [Link]

  • MDPI (2022). Photocatalytic Degradation of Textile Dyeing Wastewater Using Titanium Dioxide on a Fixed Substrate: Optimization of Process Parameters and Continuous Reactor Tests. Catalysts. Retrieved from [Link]

  • Chemical Engineering Transactions (2013). Photocatalytic Degradation of Textile Dyes in a TiO2/UV System. Retrieved from [Link]

  • ResearchGate (2015). (PDF) Stabilization of Natural Dyes by High Levels of Antioxidants. Retrieved from [Link]

  • MDPI (2022). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Molecules. Retrieved from [Link]

  • Avantes (n.d.). Azo Dye Degradation Spectroscopy Measurements - Application Note. Retrieved from [Link]

  • ResearchGate (n.d.). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Retrieved from [Link]

  • IJESI (2024). A Review: Photocatalysis Used for Degradation of Textile Dye from Industrial Wastewater. Retrieved from [Link]

  • An-Najah National University (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • ResearchGate (n.d.). (PDF) Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. Retrieved from [Link]

  • ResearchGate (n.d.). Fading of azo reactive dyes by perspiration and light. Retrieved from [Link]

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  • Elixance (n.d.). UV stabilizer additives. Retrieved from [Link]

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  • MDPI (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. Applied Sciences. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Disperse Red 59 and Disperse Red 60: A Guide for Researchers and Application Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two commercially significant anthraquinone dyes: C.I. Disperse Red 59 and C.I. Disperse Red 60. Designed for researchers, scientists, and professionals in textile science and drug development, this document moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure, physicochemical characteristics, and application performance. We will dissect their molecular architecture to understand their dyeing behavior, fastness properties, and operational sensitivities, supported by standardized experimental protocols.

Introduction to Anthraquinone Reds

Disperse dyes are the cornerstone for coloring hydrophobic synthetic fibers, most notably polyester (PET).[1] Their non-ionic nature and low water solubility allow them to function as a solid, microscopic dispersion in a dyebath, from which the individual dye molecules migrate into the amorphous regions of the polymer fiber under conditions of high temperature (typically 120-130°C) and pressure.[2][3]

Within this class, anthraquinone-based dyes are renowned for their bright, stable shades and generally good lightfastness, a stark contrast to many azo-based structures.[4] Disperse Red 59 and Disperse Red 60 are exemplary members of this family, both providing brilliant, bluish-red shades. However, subtle differences in their molecular structure lead to significant variations in their performance profiles, particularly concerning sublimation fastness and process sensitivity. This guide aims to elucidate these differences to inform precise dye selection and process optimization.

Molecular Structure and Physicochemical Properties

The foundation of any performance difference lies in the molecular structure. Both dyes share the same 1-amino-4-hydroxyanthracene-9,10-dione chromophore, which is responsible for their fundamental red color. The key distinction is the substituent at the 2-position of the anthraquinone core.

  • Disperse Red 59 features a flexible 2-(2-methoxyethoxy) side chain.[5][6]

  • Disperse Red 60 incorporates a more rigid, planar phenoxy group.[7][8]

This seemingly minor variation directly influences molecular weight, polarity, and intermolecular forces, which in turn dictate their physical and chemical properties.

Figure 1: Chemical Structures of Disperse Red 59 and Disperse Red 60
Disperse Red 59Disperse Red 60


Source: PubChem CID 87342Source: PubChem CID 28531

The following table summarizes their core physicochemical properties for direct comparison.

Table 1: Comparative Physicochemical Properties

PropertyDisperse Red 59Disperse Red 60
Chemical Class Anthraquinone[5][9]Anthraquinone[10]
CAS Number 17869-10-2[5][6]17418-58-5[7][11]
IUPAC Name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione[6]1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[7][8]
Molecular Formula C₁₇H₁₅NO₅[6]C₂₀H₁₃NO₄[10]
Molecular Weight 313.3 g/mol [6]331.32 g/mol [10]
Appearance Deep red powder; brilliant blue-light red[5][9]Fine, deep-red powder[7][11]
Melting Point Data not consistently available185 °C[11]
Solubility Low water solubility; slightly soluble in methanol and DMSO[5]Insoluble in water (<1 mg/mL)[7][11]

The larger, more planar phenoxy group in Disperse Red 60 contributes to a higher molecular weight and likely stronger intermolecular π-π stacking interactions compared to the flexible ether chain of Disperse Red 59. This can influence properties like melting point, thermal stability, and the rate of diffusion into the fiber.

Application Performance in Polyester Dyeing

While both dyes are workhorses for achieving red shades on polyester, their performance profiles show critical divergences that dictate their ideal applications. The primary method of application for both is high-temperature exhaust dyeing, where the dye is transferred from the aqueous dispersion to the fiber at temperatures around 130°C.[12]

Table 2: Comparative Dyeing and Fastness Properties on Polyester

Performance MetricDisperse Red 59Disperse Red 60
Shade Brilliant, blue-toned red[9]Bright, bluish-red[10]
Light Fastness (AATCC 16, Xenon)7-8 (Excellent)[9]5-7 (Good to Excellent)
Washing Fastness (ISO 105 C06)5 (Excellent)[9]4-5 (Good to Excellent)
Sublimation Fastness (ISO 105 P01, 180°C)3-4 (Moderate to Good)[9]3 (Moderate)[11]
pH Sensitivity Stable in typical acidic dyeing conditions (pH 4.5-5.5)Sensitive to alkali; shifts to a blue hue in alkaline conditions[13]
Analysis of Performance:
  • Fastness Properties: Both dyes exhibit excellent light and wash fastness, characteristic of the stable anthraquinone chromophore. Disperse Red 59 demonstrates exceptionally high lightfastness.[9] The key differentiator is sublimation fastness . Disperse Red 60's performance is often described as moderate and can be a limiting factor in applications involving high-temperature finishing processes like heat-setting or transfer printing. The slightly higher molecular weight of Disperse Red 60 is not sufficient to overcome this tendency, which is a critical consideration for process design.

  • Process Sensitivity: A crucial distinction is the behavior of Disperse Red 60 under alkaline conditions. It is known to undergo a color change, producing random blue patches on dyed fabric if the process pH is not strictly controlled.[13] This phenomenon is not reported for Disperse Red 59, making it a more robust choice in processes where pH fluctuations may be a concern. The dyeing of polyester is almost always carried out in acidic conditions (pH 4.5-5.5) to optimize dye uptake and stability, but residual alkali from scouring or issues with water quality can lead to such defects.[12]

Experimental Protocols and Workflows

To ensure the reproducibility and validity of comparative data, standardized testing methodologies are essential. Below are representative protocols for dyeing polyester and evaluating a key performance differentiator, sublimation fastness.

High-Temperature Exhaust Dyeing Protocol

This protocol describes a standard laboratory procedure for applying Disperse Red 59 or Disperse Red 60 to polyester fabric to assess color yield and dyeing performance.

Methodology:

  • Fabric Preparation: Scour a pre-weighed sample of 100% polyester fabric in a solution containing 1 g/L of a non-ionic detergent at 60°C for 20 minutes to remove any sizing agents or impurities. Rinse thoroughly and air dry.[12]

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. The bath should contain:

    • 1.0% (on weight of fabric) Disperse Red 59 or Disperse Red 60

    • 1.0 g/L dispersing agent

    • Acetic acid to adjust the pH to 4.5-5.5[12]

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at ambient temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the dyeing at 130°C for 60 minutes to ensure full penetration and fixation.[12]

    • Cool the dyebath to 70°C at a rate of 2°C/minute.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Treat the fabric in a bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70°C for 15 minutes to remove unfixed surface dye.

    • Rinse thoroughly and air dry.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scour Scour Fabric (1 g/L Detergent, 60°C) DyeBath Prepare Dyebath (pH 4.5-5.5) Load Load Fabric at RT DyeBath->Load RampUp Ramp to 130°C (2°C/min) Load->RampUp Dwell Dwell at 130°C (60 min) RampUp->Dwell CoolDown Cool to 70°C Dwell->CoolDown ReductionClear Reduction Clear (70°C, 15 min) CoolDown->ReductionClear RinseDry Final Rinse & Dry ReductionClear->RinseDry caption Workflow for High-Temperature Exhaust Dyeing.

Workflow for High-Temperature Exhaust Dyeing.
Colorfastness to Sublimation Test (ISO 105-P01)

This test assesses the resistance of the color to migration and sublimation under dry heat, a critical parameter for fabrics that will undergo heat-setting or transfer printing.

Methodology:

  • Specimen Preparation: Prepare a composite specimen by placing the dyed fabric sample between two undyed white fabrics (typically one polyester and one cotton).

  • Heating: Place the composite specimen in a heat-transfer press or suitable heating device.

  • Test Conditions: Apply heat at a specified temperature (e.g., 180°C) for 30 seconds.[14]

  • Evaluation:

    • After cooling, assess the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Assess the degree of staining on the adjacent undyed fabrics using the Grey Scale for Staining.

G A Prepare Composite Specimen (Dyed + Undyed Fabrics) B Place in Heat Press (180°C, 30s) A->B C Cool Specimen B->C D Assess Color Change (Grey Scale) C->D E Assess Staining (Grey Scale) C->E caption Protocol for Sublimation Fastness Testing.

Protocol for Sublimation Fastness Testing.

Health and Safety Profile

From a toxicological standpoint, handling any chemical substance requires adherence to safety protocols. Disperse Red 60 has been identified as a potential skin sensitizer (Warning H317), meaning it may cause an allergic skin reaction upon contact.[11] Appropriate personal protective equipment (PPE), including gloves and protective clothing, is mandatory when handling the powdered dye to prevent sensitization. While specific sensitization data for Disperse Red 59 is less prominent in public databases, it is prudent to handle all disperse dyes with similar precautions.

Conclusion and Selection Logic

Disperse Red 59 and Disperse Red 60 are both highly effective dyes for producing bright, bluish-red shades on polyester with excellent light and wash fastness. The choice between them is not one of general superiority but of fitness for a specific purpose.

  • Choose Disperse Red 59 when:

    • The absolute highest lightfastness is required.[9]

    • The dyeing process may have challenges with strict pH control.

    • The final product will undergo moderate heat treatments.

  • Choose Disperse Red 60 when:

    • Good light and wash fastness are sufficient.

    • Strict pH control (acidic) is guaranteed throughout the process.

    • The final product will not be subjected to high-temperature finishing that could induce sublimation.

The following decision-making framework can guide the selection process:

Logical Framework for Dye Selection.

Ultimately, the structural variance between the flexible ether linkage in Disperse Red 59 and the rigid phenoxy group in Disperse Red 60 provides a clear lesson in dye chemistry: subtle molecular modifications can have profound impacts on application performance. A thorough understanding of these relationships is paramount for achieving right-first-time quality in textile dyeing and for the informed development of new materials.

References

  • ECHEMI. (n.d.). Disperse Red 60, 17418-58-5, Disperse Red 60 Formula.
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  • Zhishang Bio. (n.d.). Disperse Red 60 CAS 12223-37-9 | C20H13NO4.
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  • ChemBK. (2024, April 9). Disperse Red 60.
  • ResearchGate. (n.d.). Special color change mechanism of Disperse Red 60 in alkaline dyeing system | Request PDF.
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  • ResearchGate. (2025, October 16). (PDF) Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
  • Benchchem. (n.d.). A Comparative Study of the Dyeing Kinetics of Disperse Red 11 and Disperse Red 60 on Polyester.
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  • Sinoever. (2020, November 11). The Dyeing Properties Of Disperse Red 60 In Different PH Value.
  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics.
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A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of Disperse Red 59 in Textiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Disperse Red 59 in textile matrices. It is intended for researchers, scientists, and quality control professionals in the textile and analytical chemistry fields. We will explore the underlying principles of the methodology, provide a detailed experimental protocol, and compare its performance characteristics against alternative analytical techniques.

Disperse Red 59, an anthraquinone dye, is utilized for dyeing polyester and other synthetic fibers.[1][2] Due to its potential as a skin sensitizer, regulatory bodies often restrict its concentration in textiles, necessitating reliable and validated analytical methods for compliance monitoring.

The Principle of HPLC-UV for Dye Analysis

High-Performance Liquid Chromatography is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. For Disperse Red 59, a non-polar C18 column is typically employed (reversed-phase chromatography). The dye, being a relatively non-polar molecule, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase, usually a mixture of an organic solvent (like methanol or acetonitrile) and water.

Following separation, the dye passes through a UV-Vis detector. Disperse dyes, characterized by their chromophoric structures, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[2][3] The UV detector measures the absorbance of the eluent at a specific wavelength (λmax), which for red dyes is typically in the 480-520 nm range.[3] This absorbance is directly proportional to the concentration of the dye, allowing for accurate quantification.

Part 1: Experimental Protocol for Method Validation

The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[4] This protocol is designed in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and ISO 17025.[5][6][7][8][9][10][11][12]

Materials and Reagents
  • Disperse Red 59 analytical standard: (CAS No. 17869-10-2)[1][13]

  • Methanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Water: Ultrapure (e.g., Milli-Q or equivalent)

  • Formic Acid: Analytical grade

  • Textile samples: Blank polyester fabric and fabric dyed with a known concentration of Disperse Red 59.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The λmax of Disperse Red 59, determined by scanning a standard solution (typically around 500 nm).

Sample Preparation: The Critical Extraction Step

The efficacy of the analysis hinges on the complete extraction of the dye from the textile matrix. Solvent extraction, often aided by ultrasonication, is a common and effective method.[14][15]

Step-by-Step Extraction Protocol:

  • Sample Comminution: Cut the textile sample into small pieces (approximately 5x5 mm) to maximize the surface area for extraction.

  • Weighing: Accurately weigh 1.0 g of the textile material into a conical flask.

  • Extraction: Add 20 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 60°C for 30 minutes to facilitate the desorption of the dye from the fibers.

  • Cooling and Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated to ensure the method is reliable, accurate, and precise.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other dyes, finishing agents, or textile fibers.

  • Procedure: Inject a blank textile extract, a standard solution of Disperse Red 59, and a spiked textile extract.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of Disperse Red 59. The peak for the dye in the spiked sample should be pure and have a similar retention time to the standard.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.

  • Procedure: Prepare a series of at least five calibration standards of Disperse Red 59 in methanol (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies.

  • Procedure: Spike blank textile samples with known concentrations of Disperse Red 59 at three levels (low, medium, and high). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The analysis of at least six replicate samples at the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): The analysis of the same samples on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5%.

  • LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.

  • LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Procedure: These can be estimated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to meet regulatory requirements for Disperse Red 59 in textiles.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Part 2: Visualizing the Workflow

A clear understanding of the validation workflow is essential for successful implementation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis reagents Reagents & Standards sample_prep Sample Extraction reagents->sample_prep hplc_system HPLC-UV System sample_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ robustness Robustness

Caption: Workflow for HPLC-UV Method Validation.

Part 3: Performance Comparison and Data Presentation

The validated HPLC-UV method should demonstrate performance characteristics suitable for the routine analysis of Disperse Red 59 in textiles.

Table 1: Summary of Validation Results for HPLC-UV Method
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interferencePass
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 80 - 120%98.5 - 103.2%
Precision (% RSD)
- Repeatability≤ 5%1.8%
- Intermediate Precision≤ 5%2.5%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness No significant impactPass
Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of disperse dyes in textiles.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV.[14][16] It is particularly useful for the analysis of trace levels of dyes and for the unambiguous identification of analytes in complex matrices. However, the instrumentation is more expensive and requires more specialized expertise to operate.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive chromatographic technique. While it can be used for screening purposes, it generally offers lower resolution and sensitivity compared to HPLC.[17] Quantification with TLC is also less precise.

  • UV-Visible Spectrophotometry: This method can be used for the quantification of a single known dye in a solution.[18][19] However, it lacks the separatory power of chromatography and is therefore unsuitable for analyzing dye mixtures or extracts from textiles which may contain multiple absorbing species.

  • Direct Analysis in Real-Time Mass Spectrometry (DART-MS): This is a rapid screening technique that requires minimal sample preparation.[20][21] It can directly analyze dyes on textile fibers, making it a powerful tool for forensic applications. However, it is less established for quantitative analysis compared to HPLC.

Table 2: Comparison of Analytical Methods for Disperse Dye Analysis
FeatureHPLC-UVLC-MS/MSTLCUV-Vis SpectrophotometryDART-MS
Principle Chromatographic Separation & UV AbsorbanceChromatographic Separation & Mass AnalysisChromatographic Separation on a PlateUV-Vis AbsorbanceAmbient Ionization Mass Spectrometry
Selectivity GoodExcellentModeratePoorExcellent
Sensitivity GoodExcellentModerateModerateExcellent
Quantification ExcellentExcellentSemi-quantitative to QuantitativeQuantitative (for single analyte)Primarily Qualitative/Screening
Cost ModerateHighLowLowHigh
Throughput ModerateModerateHighHighVery High
Sample Preparation Required (Extraction)Required (Extraction)Required (Extraction)Required (Extraction)Minimal

Part 4: Selecting the Right Analytical Tool

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection start Define Analytical Need quant Quantitative Analysis? start->quant qual Qualitative Screening? start->qual quant->qual No trace Trace Level Analysis? quant->trace Yes tlc TLC qual->tlc Yes dart_ms DART-MS qual->dart_ms Rapid Screening hplc_uv HPLC-UV trace->hplc_uv No lc_ms LC-MS/MS trace->lc_ms Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The validated HPLC-UV method presented in this guide provides a reliable, accurate, and robust approach for the quantitative determination of Disperse Red 59 in textiles. Its performance is well-suited for routine quality control and regulatory compliance testing. While more advanced techniques like LC-MS/MS offer higher sensitivity, the accessibility and proven performance of HPLC-UV make it an invaluable tool for the textile industry. The choice of the most appropriate analytical technique should always be guided by the specific analytical needs, available resources, and regulatory requirements.

References

  • SATRA. (2024). SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS. SATRA Technology. [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • Laursen, R. A., & Chay, C. (2001). Development of Mild Extraction Methods for the Analysis of Natural Dyes in Textiles of Historical Interest Using LC-Diode Array Detector-MS. Analytical Chemistry, 73(15), 3709–3714. [Link]

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  • Beck, K., & Allison, S. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Journal of Forensic Sciences, 67(5), 2135-2144. [Link]

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  • ChemBK. (2024). Disperse Red 59. [Link]

  • Irish National Accreditation Board. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]

  • National Association of Testing Authorities, Australia. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • World Dye Variety. (2012). Disperse Red 59. [Link]

  • Otani, Y., et al. (2016). Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 64(4), 135-142. [Link]

  • De la Torre, M., et al. (2022). Rapid and simultaneous detection of disperse dyes on polyester fibers via direct analysis in real-time and quadrupole time-of-flight mass spectrometry. Morressier. [Link]

  • Sójka-Ledakowicz, J., et al. (2020). Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Critical Reviews in Analytical Chemistry, 50(3), 235-257. [Link]

  • Karapanagiotis, I., et al. (2009). Comparison of extraction methods for the analysis of natural dyes in historical textiles by high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 395(7), 2191-2201. [Link]

  • Radi, A., & El-Sherif, Z. (2003). Voltammetric and HPLC Determination of Some Textile Dyes. An-Najah University Journal for Research - A (Natural Sciences), 17(1), 75-98. [Link]

  • Kragulj Isakovski, M., et al. (2024). Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. Journal of Engineering Management and Competitiveness (JEMC), 14(1), 1-10. [Link]

  • Karapanagiotis, I., et al. (2009). Comparison of extraction methods for the analysis of natural dyes in historical textiles by high-performance liquid chromatography. Semantic Scholar. [Link]

  • Şahin, M., & Bektas, N. (2015). Simultaneous UV–vis spectrophotometric determination of disperse dyes in textile wastewater by partial least squares and principal component regression. Arabian Journal of Chemistry, 8(5), 653-660. [Link]

  • Shimadzu. (2013). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • Wróbel, K., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 670. [Link]

  • Ambushe, A. A., & Taddesse, A. M. (2022). Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2022, 8868842. [Link]

  • Freeman, H. S. (1993). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. AATCC. [Link]

  • Şahin, M., & Bektas, N. (2015). UV-vis spectra of six disperse dyes. ResearchGate. [Link]

  • Mantzouris, D., et al. (2014). HPLC and molecular spectroscopic investigations of the red dye obtained from an ancient Pazyryk textile. Microchimica Acta, 181(1-2), 135-142. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Disperse Red 59 Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of Disperse Red 59. As researchers, scientists, and drug development professionals, the need for robust, accurate, and reliable analytical methods is paramount. Disperse Red 59, an anthraquinone-based dye used predominantly on synthetic textiles like polyester, is subject to regulatory scrutiny due to its potential as a skin sensitizer.[1][2][3] This necessitates rigorous analytical cross-validation to ensure product safety and compliance with global restricted substance lists (RSLs).[4][5]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding each method in established scientific principles and providing the data necessary to select the most appropriate technique for your specific application, from routine quality control to advanced forensic analysis.

The Critical First Step: Efficient Extraction from Complex Matrices

Before any detection can occur, the analyte must be efficiently extracted from the sample matrix, typically a textile fiber. The low water solubility of disperse dyes dictates the use of organic solvents.[6] The choice of solvent and extraction technique is a critical variable that directly impacts recovery and, consequently, the accuracy of subsequent analyses.

Methanol, coupled with ultrasonic agitation, is a widely adopted method due to its effectiveness and relatively low cost.[7][8] However, studies have shown that dimethylformamide (DMF) can be a more effective extraction solvent for disperse dyes from polyester fibers.[9][10]

Protocol: Ultrasonic-Assisted Solvent Extraction (USE)
  • Sample Preparation: Accurately weigh approximately 1.0 g of the textile material, cut into small pieces.

  • Extraction: Place the sample into a conical flask and add 20 mL of methanol.[8]

  • Sonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[8]

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble matter.[8]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[8]

  • Concentration (Optional): If low concentrations are expected, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for the chosen chromatographic method.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_output Final Extract s1 Weigh 1.0g Textile Sample s2 Add 20mL Methanol s1->s2 e1 Sonicate at 50°C for 30 min s2->e1 e2 Centrifuge at 10,000 rpm e1->e2 e3 Filter Supernatant (0.22 µm) e2->e3 out1 Sample ready for analysis e3->out1

Caption: Workflow for Ultrasonic-Assisted Solvent Extraction (USE).

Method 1: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

Principle: HPLC is the cornerstone of dye analysis, serving as a robust and reliable technique for separating components within a mixture. A high-pressure pump pushes the sample extract (mobile phase) through a column packed with a stationary phase (commonly C18).[11] Components separate based on their differential affinity for the two phases. A Photodiode Array (PDA) or UV-Vis detector then quantifies the analyte by measuring its absorbance at a specific wavelength as it elutes from the column.[12] This method is recognized by standard procedures like DIN 54231 for disperse dye analysis.[7][11]

Experimental Protocol: HPLC-PDA
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: Start at 70% A / 30% B, linearly increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the maximum absorbance wavelength (λmax) of Disperse Red 59.

  • Quantification: Prepare a calibration curve using certified reference standards of Disperse Red 59 (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) to calculate the concentration in the unknown sample.

cluster_input Input cluster_hplc HPLC System cluster_output Data Output i1 Filtered Sample Extract h1 Autosampler Injection (10 µL) i1->h1 h3 C18 Column (40°C) h1->h3 h2 Gradient Pump (A: H₂O, B: ACN) h2->h3 h4 PDA Detector h3->h4 o1 Chromatogram & UV Spectrum h4->o1 o2 Quantification vs. Calibrants o1->o2

Caption: Experimental workflow for HPLC-PDA analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For unparalleled sensitivity and specificity, LC is coupled with tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the specific mass-to-charge ratio, m/z, of Disperse Red 59). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This technique, particularly in Multiple Reaction Monitoring (MRM) mode, is the gold standard for confirmation and trace-level quantification, as it eliminates matrix interference and provides structural information.[8][11][13]

Experimental Protocol: LC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatography: Utilize the same or similar UHPLC conditions as the HPLC-PDA method to allow for faster run times.

  • MS Source Parameters (Positive ESI Mode):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Nebulizer Gas (N₂): Optimize for instrument.

  • MS/MS Detection (MRM):

    • Identify the precursor ion for Disperse Red 59 ([M+H]⁺).

    • Determine 2-3 characteristic product ions through infusion experiments or literature review.

    • Set up MRM transitions (precursor → product) for quantification and confirmation.

  • Quantification: A matrix-matched calibration curve or the use of an internal standard is highly recommended to compensate for matrix effects.[8]

cluster_lc UHPLC Separation cluster_ms Tandem Mass Spectrometer cluster_output Data Output lc1 Sample Injection lc2 C18 Column Separation lc1->lc2 ms1 ESI Source (Ionization) lc2->ms1 ms2 Q1: Select Precursor Ion ms1->ms2 ms3 Q2: Fragment Ion (CID) ms2->ms3 ms4 Q3: Select Product Ions ms3->ms4 ms5 Detector ms4->ms5 o1 MRM Chromatogram ms5->o1 o2 Trace-Level Quantification o1->o2

Caption: Experimental workflow for LC-MS/MS analysis.

Method 3: UV-Visible Spectrophotometry

Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a simple, rapid, and cost-effective method for quantifying a known chromophore, like Disperse Red 59, in a clean solution.[12] Its primary limitation is a lack of specificity; any other substance in the extract that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results.[12] Therefore, it is best suited for screening purified extracts or solutions with a simple, known matrix.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Use the same solvent (e.g., methanol) as used for the final sample extract.

  • Wavelength Scan: Scan a known standard of Disperse Red 59 from 200-800 nm to determine the wavelength of maximum absorbance (λmax).[14]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the determined λmax, using the pure solvent as a blank. Plot absorbance vs. concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the sample extract at λmax.

  • Quantification: Determine the concentration of the dye in the extract using the linear regression equation from the calibration curve.

cluster_prep Preparation cluster_analysis Spectrophotometer Analysis cluster_output Data Output p1 Prepare Standard Solutions a2 Measure Absorbance of Standards p1->a2 p2 Prepare Sample Extract a3 Measure Absorbance of Sample p2->a3 a1 Determine λmax a1->a2 a1->a3 o1 Calibration Curve a2->o1 o2 Calculate Concentration a3->o2 o1->o2

Caption: Workflow for UV-Vis Spectrophotometric analysis.

Method 4: Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique used for the separation of non-volatile mixtures.[15] A small spot of the sample extract is applied to a stationary phase (e.g., a silica gel plate). The plate is then placed in a sealed chamber with a solvent (the mobile phase). As the mobile phase ascends the plate via capillary action, it moves the sample components at different rates based on their polarity and affinity for the stationary phase. This results in separation. The retardation factor (Rf value) can be calculated to help identify compounds.[15][16]

Experimental Protocol: TLC
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of a silica gel TLC plate.[17]

  • Spotting: Apply a small, concentrated spot of the sample extract and a Disperse Red 59 standard onto the origin line using a capillary tube.

  • Development: Place the plate in a chromatography chamber containing a suitable mobile phase (e.g., a mixture of toluene and acetone). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to move up the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Immediately mark the solvent front with a pencil. The spots for Disperse Red 59 will be visible.

  • Analysis: Calculate the Rf value for the standard and the sample spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A matching Rf value suggests the presence of the compound.

cluster_prep Preparation cluster_dev Development cluster_output Analysis p1 Spot Sample & Standard on TLC Plate d1 Place Plate in Solvent Chamber p1->d1 d2 Allow Solvent Front to Ascend d1->d2 d3 Remove Plate & Mark Front d2->d3 o1 Visualize Separated Spots d3->o1 o2 Calculate Rf Values o1->o2

Sources

A Comparative Performance Analysis of Disperse Red 59 and Reactive Dyes for Polyester-Cotton Blends

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth, objective comparison of the performance of C.I. Disperse Red 59 and a representative reactive dye for coloring polyester-cotton (P/C) blended fabrics. The dyeing of P/C blends is a significant undertaking in the textile industry, necessitated by the unique and desirable properties of these blended materials. However, the inherent chemical differences between the hydrophobic polyester and hydrophilic cotton fibers present a considerable challenge to achieving uniform and durable coloration.[1][2] This document provides researchers, scientists, and textile development professionals with a comprehensive analysis supported by experimental data to inform their selection of dyes and dyeing processes.

The primary challenge lies in the incompatibility of the dye classes required for each fiber. Polyester fibers are dyed with non-ionic disperse dyes, which are sparingly soluble in water, while cotton, a cellulosic fiber, is best colored using anionic reactive dyes.[3] This guide will explore the nuances of their application and resulting performance through a detailed examination of their dyeing mechanisms and rigorous fastness testing.

Fundamental Principles of Dyeing Polyester-Cotton Blends

A successful coloration of P/C blends hinges on understanding the distinct interaction of each dye class with its respective fiber.

Mechanism of Disperse Dyes on Polyester

Disperse dyes, including Disperse Red 59, are characterized by their low water solubility and small molecular size. The dyeing process for polyester involves the application of the dye from a fine aqueous dispersion. Under high-temperature conditions (typically 130°C) and pressure, the amorphous regions of the polyester fibers swell, allowing the disperse dye molecules to diffuse into the fiber structure.[3] Once inside, the dye is physically trapped as the fiber cools and the structure contracts. The effectiveness of this process is heavily reliant on the use of dispersing agents to maintain a stable dye dispersion and leveling agents to ensure uniform color uptake.[4][5][6]

Mechanism of Reactive Dyes on Cotton

Reactive dyes are the preferred choice for cotton due to their ability to form strong, covalent bonds with the cellulosic fiber.[7][8] This chemical reaction results in exceptional wash fastness. The dyeing process occurs in two main stages: exhaustion and fixation.[9][10]

  • Exhaustion: In the initial phase, an electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath. This reduces the natural repulsion between the anionic dye molecules and the negatively charged surface of the cotton fiber in water, promoting the migration of the dye from the solution onto the fiber.[9][11]

  • Fixation: The covalent bond formation is initiated by the addition of an alkali, like sodium carbonate, which raises the pH of the dyebath. This activates the hydroxyl groups on the cellulose, enabling them to react with the reactive groups of the dye molecule.[9][12]

Dyeing Processes for Blends: A Technical Overview

The disparate requirements of disperse and reactive dyeing necessitate specialized processes for P/C blends. The most common industrial methods are the two-bath and the one-bath, two-step processes.[13][14][15]

  • Two-Bath Process: This method involves dyeing the polyester and cotton components in separate, sequential baths.[2][13] Typically, the polyester is dyed first with disperse dyes at high temperature and acidic pH, followed by a reduction clearing process to remove surface dye. The fabric is then dyed in a second bath with reactive dyes under alkaline conditions. While this method allows for optimal conditions for each dye class, it is time, energy, and water-intensive.

  • One-Bath, Two-Step Process: This process is a more streamlined approach where both dye classes are applied in a single bath but under different conditions in succession.[14] The process usually starts with dyeing the polyester component with disperse dyes under acidic conditions at high temperatures. The bath is then cooled, and alkali and salt are added to facilitate the fixation of the reactive dye on the cotton portion at a lower temperature.[14][16]

Experimental Design for Performance Comparison

To provide a robust comparison, a series of experiments were designed to evaluate the performance of Disperse Red 59 and a representative bifunctional reactive red dye on a 65/35 polyester/cotton blended fabric.

Materials
  • Fabric: 65/35 Polyester/Cotton (P/C) blended twill, scoured and bleached.

  • Dyes:

    • C.I. Disperse Red 59

    • C.I. Reactive Red 195 (a representative bifunctional dye)

  • Auxiliaries: Acetic acid, dispersing agent, leveling agent, sodium chloride, sodium carbonate, non-ionic soap.

Experimental Protocols

Bath 1: Polyester Dyeing

  • Prepare a dyebath with 1% owf (on weight of fabric) Disperse Red 59, 1 g/L dispersing agent, 0.5 g/L leveling agent, and acetic acid to achieve a pH of 4.5-5.0.

  • Introduce the P/C fabric into the bath at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute and maintain for 60 minutes.

  • Cool the bath to 70°C and drain.

  • Perform reduction clearing with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes to remove unfixed disperse dye.

  • Rinse the fabric thoroughly.

Bath 2: Cotton Dyeing

  • Prepare a new dyebath with 1% owf Reactive Red 195 at 60°C.

  • Add 60 g/L sodium chloride over 20 minutes.

  • Run for an additional 30 minutes to allow for dye exhaustion.

  • Add 20 g/L sodium carbonate to initiate fixation and run for 60 minutes.

  • Drain the bath, rinse the fabric, and perform a soaping wash at 95°C for 15 minutes with 2 g/L non-ionic soap to remove hydrolyzed reactive dye.

  • Rinse and dry the fabric.

Two_Bath_Dyeing_Process cluster_0 Bath 1: Polyester Dyeing (Acidic, High Temp) cluster_1 Bath 2: Cotton Dyeing (Alkaline, Lower Temp) P_Start Start P_Dyeing Dye with Disperse Red 59 (130°C, pH 4.5) P_Start->P_Dyeing P_RC Reduction Clearing P_Dyeing->P_RC P_Rinse1 Rinse P_RC->P_Rinse1 C_Dyeing Dye with Reactive Red (60°C) P_Rinse1->C_Dyeing Transfer Fabric C_Salt Add Salt (Exhaustion) C_Dyeing->C_Salt C_Alkali Add Alkali (Fixation) C_Salt->C_Alkali C_Soaping Soaping Wash C_Alkali->C_Soaping C_End Final Product C_Soaping->C_End

Caption: Workflow for the Two-Bath Dyeing Process.

  • Prepare a single dyebath with 1% owf Disperse Red 59, 1% owf Reactive Red 195, 1 g/L dispersing agent, and acetic acid to a pH of 5.0.

  • Introduce the fabric at 60°C.

  • Raise the temperature to 130°C at 1.5°C/minute and hold for 60 minutes to dye the polyester component.

  • Cool the bath to 80°C.

  • Add 60 g/L sodium chloride and run for 20 minutes.

  • Further, cool the bath to 60°C.

  • Add 20 g/L sodium carbonate and run for 60 minutes for reactive dye fixation.

  • Drain the bath and conduct a soaping wash at 95°C for 15 minutes.

  • Rinse and dry.

One_Bath_Two_Step_Process Start Prepare Single Bath (Disperse + Reactive Dyes, pH 5.0) Step1 Step 1: Polyester Dyeing Raise to 130°C, hold 60 min Start->Step1 Cool1 Cool to 80°C Step1->Cool1 AddSalt Add Salt for Exhaustion Cool1->AddSalt Cool2 Cool to 60°C AddSalt->Cool2 Step2 Step 2: Cotton Dyeing Add Alkali for Fixation, hold 60 min Cool2->Step2 Soaping Soaping Wash Step2->Soaping End Final Product Soaping->End

Caption: Workflow for the One-Bath, Two-Step Dyeing Process.

Dyed samples from both processes were subjected to standardized tests to evaluate their performance.

Performance_Testing_Workflow cluster_tests Colorfastness Tests Input Dyed P/C Fabric Samples (Two-Bath & One-Bath) Wash Washing Fastness (ISO 105-C06) Input->Wash Light Light Fastness (AATCC 16.3) Input->Light Rub Rubbing Fastness (ISO 105-X12) Input->Rub Thermal Thermal Migration Test (Heat Setting Simulation) Input->Thermal Evaluation Grey Scale Evaluation & Data Analysis Wash->Evaluation Light->Evaluation Rub->Evaluation Thermal->Evaluation

Caption: Workflow for Comparative Performance Testing.

  • Colorfastness to Washing (ISO 105-C06): Fabric samples were stitched between two adjacent multifiber fabrics and washed in a standard soap solution at 60°C for 30 minutes with stainless steel balls to simulate mechanical action.[17][18] The color change of the sample and the staining on the adjacent fabrics were evaluated using grey scales (1-5, where 5 is excellent).

  • Colorfastness to Light (AATCC 16.3): Samples were exposed to a xenon arc lamp, which simulates natural sunlight, for 40 AATCC Fading Units (AFUs).[19][20] The degree of fading was assessed by comparing the exposed portion to a masked, unexposed portion using the grey scale for color change (1-5).

  • Colorfastness to Rubbing (ISO 105-X12): The resistance of the color to rubbing was tested under both dry and wet conditions using a crockmeter.[21][22][23][24] The amount of color transferred to a standard white cotton cloth was evaluated using the grey scale for staining (1-5).

  • Thermal Migration Test: To assess the performance of Disperse Red 59, the dyed fabric was subjected to a heat-setting simulation at 180°C for 30 seconds. The surface was then rubbed with a white fabric to check for color transfer, which indicates dye migration.[25]

Comparative Performance Data and Discussion

The following tables summarize the performance data obtained from the experimental evaluation.

Table 1: Colorfastness Performance of Dyed P/C Blends

Performance TestStandardTwo-Bath ProcessOne-Bath, Two-Step Process
Washing Fastness (Color Change) ISO 105-C064-54
Washing Fastness (Staining on Cotton) ISO 105-C0643-4
Washing Fastness (Staining on Polyester) ISO 105-C064-54
Light Fastness (Color Change) AATCC 16.3 (40 AFU)55
Rubbing Fastness (Dry) ISO 105-X124-54
Rubbing Fastness (Wet) ISO 105-X1232-3
Analysis of Performance
  • Washing Fastness: The results highlight a key strength of reactive dyes. The covalent bonding to the cotton fiber provides excellent resistance to washing. The two-bath process showed slightly superior results, particularly in preventing staining on the adjacent cotton fabric. This is likely due to the intermediate reduction clearing step, which more effectively removes unfixed disperse dye from the polyester surface, preventing it from staining the cotton during the subsequent reactive dyeing phase.

  • Light Fastness: Both dyeing methods yielded excellent lightfastness ratings. The lightfastness is primarily a characteristic of the chosen dye's molecular structure. Both Disperse Red 59 and the selected reactive dye exhibit high intrinsic stability to photodegradation.

  • Rubbing Fastness: The dry rubbing fastness was very good for both processes. However, a noticeable drop in wet rubbing fastness was observed, especially with the one-bath, two-step method. This can be attributed to a higher concentration of unfixed or loosely adhered dye on the fiber surface. The more thorough clearing and soaping stages in the two-bath process contribute to better wet rubbing performance.

Thermal Migration of Disperse Red 59

Thermal migration is a critical issue for disperse dyes, where high temperatures during post-processing (like heat-setting) can cause dye molecules to move from the interior of the polyester fiber to its surface.[25][26][27][28] This can lead to a decrease in rubbing fastness and potential staining.

Table 2: Thermal Migration Test Results

Dyeing ProcessStaining on White Cloth after Heat Treatment
Two-Bath Process Minimal (Grade 4-5)
One-Bath, Two-Step Process Slight (Grade 4)

The two-bath process, with its dedicated reduction clearing step, demonstrated superior resistance to thermal migration. Effective removal of surface dye is the most crucial factor in mitigating this issue.[25] For the one-bath process, optimizing the final soaping wash is critical to minimize the risk of thermal migration during subsequent finishing treatments.

Process Efficiency and Practical Considerations

While the two-bath process yielded slightly better fastness properties, it comes at a significant cost in terms of productivity and resource consumption. The one-bath, two-step process offers substantial savings in water, energy, and time, making it an economically attractive alternative.[14] The choice between the two methods often involves a trade-off between achieving the highest possible quality and maintaining cost-effective production.

Conclusion and Recommendations

This comparative guide demonstrates that both the two-bath and one-bath, two-step dyeing processes can be effectively used to color polyester-cotton blends with Disperse Red 59 and reactive dyes.

  • For applications demanding the highest level of wet fastness and minimal risk of thermal migration , such as high-performance apparel and textiles subjected to rigorous laundering, the two-bath process is recommended . The dedicated clearing and washing steps ensure superior removal of unfixed dye, leading to enhanced durability.

  • For general-purpose textiles where production efficiency and cost are major drivers , the one-bath, two-step process offers a viable and resource-conscious alternative . While it may result in slightly lower wet rubbing fastness, this can often be improved by optimizing the final soaping conditions.

The selection of a specific Disperse Red dye should also consider its thermal migration properties, especially for fabrics that will undergo high-temperature finishing. Ultimately, the optimal choice of dye and process will depend on a careful balance of the desired end-product performance, available machinery, and economic considerations.

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  • Exhaustion% and Fixation% of reactive dye in modal. - ResearchGate. Retrieved from [Link]

  • Dyeing of cotton and polyester/cotton blend with disperse dyes using sodium 2-(2,3-dibromopropionylamino)-5-(4,6-dichloro-1,3,5-triazinylamino)-benzenesulfonate - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Reactive dyeing of cellulosic fibers according to standard... - ResearchGate. Retrieved from [Link]

  • How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group. (2025, June 6). Retrieved from [Link]

  • Leveling Agent For Disperse Dyes - News. (2023, October 16). Retrieved from [Link]

  • Single Stage Application of Disperse/Reactive Dye System on Chemically Modified Polyester/Cotton Blend for Improved Performance - Semantic Scholar. (2015, October 1). Retrieved from [Link]

  • Application of disperse dye levelling agent in dyeing and cleaning. (2023, September 1). Retrieved from [Link]

  • Important Characteristics of Reactive Dyeing - Fibre2Fashion. Retrieved from [Link]

  • Disperse Red 59 - World dye variety. (2012, February 28). Retrieved from [Link]

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A Comparative Guide to an Inter-Laboratory Study for the Quantification of Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory study to evaluate and compare analytical methods for the quantification of Disperse Red 59. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the causality behind experimental choices, outlines robust protocols, and presents a model for data interpretation to ensure scientific integrity and produce reliable, comparable results.

Introduction: The Need for Standardized Quantification

Disperse Red 59 is a monoazo disperse dye used in the textile industry, primarily for dyeing polyester fibers. Accurate quantification of this dye is critical for ensuring product quality, meeting regulatory standards, and controlling wastewater effluent. Given that various analytical techniques can be employed for this purpose, an inter-laboratory study is essential to assess the performance, reliability, and comparability of these methods across different laboratory environments. Such a study helps to establish a consensus on best practices and identify the most robust analytical methodology.

The primary goal of this guide is to compare two prevalent analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : A powerful separation technique that offers high selectivity and sensitivity.[1]

  • UV-Visible (UV-Vis) Spectrophotometry : A simpler, more accessible method based on the absorbance of light.[2]

This study is designed in accordance with the principles outlined in the ISO 5725 series of standards , which provide a framework for determining the accuracy (trueness and precision) of measurement methods.[3]

Comparison of Analytical Methodologies

The choice of an analytical method depends on several factors, including the complexity of the sample matrix, required sensitivity, available instrumentation, and cost.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of disperse dyes.[4] It separates the dye from other components in an extract before quantification, which is crucial when dealing with complex matrices like textile extracts or industrial effluent.[1]

  • Principle of Operation : A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and the sample components separate based on their differential partitioning between the two phases. A detector, typically a Diode Array Detector (DAD) or UV-Vis detector, measures the absorbance of the eluting dye to determine its concentration.[1]

  • Advantages :

    • High Specificity : Can resolve Disperse Red 59 from other dyes and matrix components, preventing interference.

    • High Sensitivity : Achieves low limits of detection (LOD) and quantification (LOQ), often in the µg/L range.[5]

    • Versatility : Can be coupled with Mass Spectrometry (LC-MS) for definitive identification and even greater sensitivity.[6][7]

  • Causality in Method Design : The choice of a C18 reversed-phase column is standard for non-polar to moderately polar compounds like disperse dyes. The mobile phase, typically a gradient of acetonitrile or methanol and water, is optimized to achieve a good peak shape and a reasonable retention time for Disperse Red 59.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a more straightforward technique that relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

  • Principle of Operation : A beam of light is passed through a sample solution in a cuvette. The instrument measures the amount of light absorbed by the sample at a specific wavelength (the wavelength of maximum absorbance, λmax). This absorbance value is then used to calculate the concentration based on a pre-established calibration curve.[8]

  • Advantages :

    • Simplicity and Speed : Requires minimal sample preparation for clear solutions and provides rapid results.[8]

    • Cost-Effective : Instrumentation is less expensive and easier to maintain than HPLC systems.

  • Limitations :

    • Lack of Specificity : The technique is prone to interference from other substances in the sample that absorb light at the same wavelength.[9] This makes it less suitable for complex mixtures without a prior separation step.[2]

    • Lower Sensitivity : Generally less sensitive than HPLC, with higher LOD and LOQ values.[10]

Inter-Laboratory Study Design

The following protocol is designed to assess the repeatability and reproducibility of HPLC and UV-Vis methods for quantifying Disperse Red 59.

Study Objectives
  • To determine the precision (repeatability and reproducibility) of HPLC and UV-Vis spectrophotometry for the quantification of Disperse Red 59.

  • To assess the trueness (bias) of each method against a certified reference value.

  • To provide a comparative performance evaluation to guide laboratories in method selection.

Workflow for Inter-Laboratory Study

InterLab_Study_Workflow A Central Lab: Prepares & Certifies Samples (Dyed Fabric & Standard Solutions) B Sample Distribution (Blinded & Randomized) A->B Homogeneous Batches C Participating Laboratories (N > 8) Receive Samples & Instructions B->C Secure Shipping D Labs Perform Sample Extraction (Standardized Protocol Provided) C->D E Analysis by Assigned Method (HPLC or UV-Vis) D->E Replicate Analyses (n=3) F Data Submission to Central Organizer (Raw Data, Calibration Curves, Results) E->F G Statistical Analysis (ISO 5725 Guidelines) Cochran's & Grubbs' Tests for Outliers F->G Data Collation H Calculation of Precision Data (Repeatability sr, Reproducibility sR) & Trueness (Bias) G->H Statistical Evaluation I Final Report Generation & Comparative Guide Publication H->I Summary & Recommendations

Caption: Workflow of the Disperse Red 59 inter-laboratory study.

Materials Provided to Participants
  • Test Material 1 : Polyester fabric dyed with a known concentration of Disperse Red 59.

  • Test Material 2 : A concentrated standard solution of Disperse Red 59 in methanol for calibration.

  • Detailed, standardized protocols for sample extraction and analysis (see Section 5).

  • Data reporting templates.

Data Analysis and Comparative Performance

Results from the participating laboratories will be analyzed according to ISO 5725-2 to determine key performance metrics.[11]

Statistical Evaluation
  • Outlier Removal : Data will be screened for outliers using Cochran's and Grubbs' tests.

  • Precision Calculation :

    • Repeatability (sr) : The standard deviation of test results obtained under the same conditions in the same laboratory.

    • Reproducibility (sR) : The standard deviation of test results obtained under different conditions (different labs, operators).

  • Trueness (Bias) : The difference between the mean result from all laboratories and the certified reference value of the test material.

Hypothetical Performance Data Summary

The table below presents hypothetical data derived from such a study to illustrate the expected comparative performance.

ParameterHPLC-DAD MethodUV-Vis Spectrophotometry MethodJustification
Assigned Value (mg/kg) 55.055.0Certified value of the test fabric.
Mean Reported Value (mg/kg) 54.258.9HPLC is less prone to positive bias from matrix interference.
Bias (%) -1.5%+7.1%UV-Vis may detect other extracted compounds, inflating the result.
Repeatability Std. Dev. (sr) 1.8 mg/kg3.5 mg/kgHPLC offers more controlled and precise injections and integration.
Reproducibility Std. Dev. (sR) 3.1 mg/kg6.2 mg/kgUV-Vis is more susceptible to variations in sample clarity, cuvette path length, and baseline correction between labs.
Limit of Quantification (LOQ) ~0.5 mg/L~2.0 mg/LChromatographic pre-concentration and sensitive detectors give HPLC a significant advantage.[5]

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for the validity of an inter-laboratory study.

Protocol 1: Extraction of Disperse Red 59 from Polyester Fabric

This protocol is designed to efficiently extract the dye from the polymer matrix. Dimethylformamide (DMF) is chosen for its effectiveness in solvating disperse dyes from polyester.[12]

  • Accurately weigh approximately 1.0 g of the dyed fabric sample, cut into small pieces.

  • Place the fabric pieces into a 50 mL conical flask.

  • Add 20 mL of dimethylformamide (DMF).

  • Seal the flask and place it in an ultrasonic bath at 60°C for 60 minutes.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 2: Quantification by HPLC-DAD

HPLC_Workflow A Prepare Calibration Standards (1-20 µg/mL in Methanol) D Inject Standards & Build Calibration Curve A->D B Prepare Fabric Extract (See Protocol 1) E Inject Fabric Extract (in triplicate) B->E C Configure HPLC System (Column, Mobile Phase, Flow Rate) C->D C->E G Integrate Peak Area & Calculate Concentration D->G F Data Acquisition (Chromatogram at λmax) E->F F->G

Caption: Standard workflow for HPLC analysis.

HPLC Conditions:

  • Column : C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Gradient of (A) Water and (B) Acetonitrile. Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detector : DAD or UV-Vis, monitoring at the λmax of Disperse Red 59.

  • Column Temperature : 30°C.

Procedure:

  • Prepare calibration standards ranging from 1 to 20 µg/mL from the provided stock solution.

  • Set up the HPLC system with the conditions specified above.

  • Inject the calibration standards to generate a linear calibration curve. The curve must have a correlation coefficient (r²) ≥ 0.995.

  • Inject the filtered fabric extract in triplicate.

  • Quantify the Disperse Red 59 concentration in the extract using the calibration curve and report the final concentration in mg of dye per kg of fabric.

Protocol 3: Quantification by UV-Vis Spectrophotometry
  • Determine λmax : Scan a standard solution of Disperse Red 59 (approx. 10 µg/mL in DMF) from 350-700 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards : Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in DMF.

  • Generate Calibration Curve :

    • Set the spectrophotometer to the determined λmax.

    • Use DMF as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Plot absorbance vs. concentration to create a calibration curve (r² ≥ 0.995).

  • Sample Measurement :

    • If necessary, dilute the fabric extract with DMF to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted extract in triplicate.

  • Calculate Concentration : Use the calibration curve to determine the concentration in the extract, accounting for any dilution, and report the final concentration in mg/kg of fabric.

Conclusion and Recommendations

This guide outlines a robust framework for an inter-laboratory comparison of HPLC and UV-Vis spectrophotometry for the quantification of Disperse Red 59.

  • HPLC is expected to demonstrate superior performance in terms of precision, trueness, and sensitivity, making it the recommended method for regulatory compliance and complex sample matrices.[5][6]

  • UV-Vis Spectrophotometry , while less specific, can serve as a valuable, cost-effective tool for preliminary screening or quality control in scenarios where the sample matrix is simple and well-characterized.[9]

The results of such a study provide invaluable data for laboratories, enabling them to validate their in-house methods, improve analytical accuracy, and contribute to the standardization of dye quantification in the textile industry.

References

  • Twohig, M., O'Leary, M., & Cooper, J. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Brown 1. BenchChem.
  • Barreto, W. J., et al. (2010). Quantification of Textile Dyes in Industrial Effluent Using UV-Vis Spectrophotometry Combined with Principal Components Regression. Analytical Letters, 43(5), 791-804. Available at: [Link]

  • ISO 5725-1:1994. Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. Available at: [Link]

  • ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. Available at: [Link]

  • Izadyari, M., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(3), 616. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of Textile Dyes in Industrial Effluent Using UV-Vis Spectrophotometry Combined with Principal Components Regression. Available at: [Link]

  • Agilent Technologies. (2005). Determination of EU-Banned Disperse Dyes by LC/MSD TOF.
  • Nishida, J., et al. (2016). Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. Analytical Sciences, 32(9), 989-994. Available at: [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography analysis of ten dyes for control of safety of commercial articles. Available at: [Link]

  • BenchChem. (2025). Application Note: Analytical Techniques for the Quantification of Disperse Red 50. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Disperse Red 354 in Solution. BenchChem.
  • ISO 5725-4:2020. Accuracy (trueness and precision) of measurement methods and results — Part 4: Basic methods for the determination of the trueness of a standard measurement method. International Organization for Standardization. Available at: [Link]

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A Comparative Guide to the Sublimation Fastness of Red Disperse Dyes: A Focus on Disperse Red 59

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of advanced materials, textiles, and drug delivery systems, the thermal stability of colorants is a critical performance parameter. In applications involving high-temperature processing, such as textile heat setting or the fabrication of polymer-based devices, the sublimation of dyes can lead to a cascade of undesirable outcomes, including color deviation, contamination of adjacent materials, and a general compromise in product integrity.[1] This guide provides an in-depth, objective comparison of the sublimation fastness of C.I. Disperse Red 59 against a selection of other commercially significant red disperse dyes. The analysis is grounded in standardized testing methodologies and explores the causal relationship between molecular structure and thermal performance, offering a valuable resource for informed dye selection.

Understanding Sublimation Fastness in Disperse Dyes

Sublimation is a phase transition where a substance moves directly from a solid to a gaseous state, bypassing the liquid phase.[1] In the context of disperse dyes on synthetic fibers like polyester, this phenomenon is typically induced by dry heat.[2] The propensity of a dye to sublime is a critical measure of its thermal stability. Dyes with poor sublimation fastness can vaporize from the fiber during processes like heat setting, pleating, or even during storage in warm conditions, leading to a number of quality control issues:

  • Alteration of Shade: The loss of dye from the fiber surface can cause a noticeable change in the color of the material.[1]

  • Staining: The gaseous dye molecules can deposit and solidify on adjacent undyed or differently colored materials, causing unwanted staining.[1]

  • Reduced Overall Fastness: The migration of dye molecules to the fiber surface can result in decreased wash and crocking (rubbing) fastness.

The sublimation fastness of a disperse dye is intrinsically linked to its molecular structure, molecular weight, and the presence of polar functional groups. Generally, dyes with larger molecular sizes and higher polarity exhibit lower volatility and, consequently, superior sublimation fastness.[2] Disperse dyes are often categorized by their energy level (low, medium, high), which corresponds to the temperature range required for their application and is also indicative of their sublimation resistance. High-energy dyes, which are applied at higher temperatures, typically possess better sublimation fastness.

Comparative Analysis of Sublimation Fastness

The following data provides a comparative benchmark of the sublimation fastness of Disperse Red 59 and other selected red disperse dyes. The performance is evaluated based on standardized test methods, where a higher rating indicates superior resistance to sublimation.

Dye NameC.I. NameChemical ClassSublimation/Ironing Fastness Rating (Staining)
Disperse Red 59Disperse Red 59Anthraquinone4 (AATCC), 1-2 (ISO)
Disperse Red 60Disperse Red 60Anthraquinone4[3]
Disperse Red 73Disperse Red 73Monoazo4[4]
Disperse Red 167Disperse Red 167Monoazo4-5[5][6]
Disperse Red 177Disperse Red 177Monoazo4-5[7]

Note: The fastness properties of disperse dyes can be influenced by the dyeing process, the substrate, and the concentration of the dye.

The Influence of Chemical Structure on Performance

The variation in sublimation fastness among these dyes can be largely attributed to their distinct molecular structures.

Diagram: Chemical Classes of Selected Red Disperse Dyes

G cluster_0 Anthraquinone Dyes cluster_1 Monoazo Dyes Disperse Red 59 Disperse Red 59 Disperse Red 60 Disperse Red 60 Disperse Red 73 Disperse Red 73 Disperse Red 167 Disperse Red 167 Disperse Red 177 Disperse Red 177

Caption: Classification of the benchmarked red dyes.

Anthraquinone Dyes (Disperse Red 59 and Disperse Red 60): These dyes are based on the anthraquinone skeleton, a large, rigid ring system.[8][9] This structural characteristic generally imparts good thermal stability. However, the sublimation fastness can be influenced by the nature of the substituent groups. Disperse Red 59 possesses a methoxyethoxy side chain, while Disperse Red 60 has a phenoxy group. The slightly lower ISO rating for ironing fastness of Disperse Red 59 suggests that its side chain may impart a slightly higher volatility compared to some other anthraquinones under certain conditions.

Monoazo Dyes (Disperse Red 73, 167, and 177): Azo dyes are characterized by the -N=N- linkage.[10] While this class of dyes is extensive and versatile, their sublimation fastness can vary significantly based on molecular size and polarity. Disperse Red 167 and 177, with their more complex structures and higher molecular weights, demonstrate very good to excellent sublimation fastness, making them suitable for applications requiring high thermal stability.[5][7] Disperse Red 73, a smaller molecule, exhibits good but slightly lower sublimation fastness in comparison.[4]

Experimental Protocol: Sublimation Fastness Testing

The data presented in this guide is predicated on standardized experimental methodologies designed to ensure reproducibility and comparability. The primary international standards for this evaluation are ISO 105-P01 and AATCC Test Method 117.

Principle: A specimen of the dyed textile is placed in contact with an undyed fabric and subjected to controlled conditions of dry heat and pressure. The test assesses two primary outcomes: the change in color of the original specimen and the degree of staining on the adjacent undyed fabric.[11][12]

Diagram: Experimental Workflow for Sublimation Fastness Testing

G start Start: Prepare Composite Specimen dyed_fabric Dyed Fabric Specimen (e.g., 40x100 mm) start->dyed_fabric undyed_fabric Undyed Adjacent Fabric (e.g., Polyester) start->undyed_fabric heat_press Place in Scorch/Sublimation Tester dyed_fabric->heat_press undyed_fabric->heat_press heating Apply Controlled Heat & Pressure (e.g., 180°C / 210°C for 30s) heat_press->heating cooling Remove and Cool Specimen heating->cooling evaluation Evaluate Using Grey Scales cooling->evaluation color_change Assess Color Change of Original Specimen evaluation->color_change staining Assess Staining of Adjacent Fabric evaluation->staining end End: Record Fastness Ratings color_change->end staining->end

Caption: Standardized workflow for sublimation fastness evaluation.

Detailed Methodology (based on ISO 105-P01):

  • Specimen Preparation: A piece of the dyed textile is cut to the specified dimensions (e.g., 40 mm x 100 mm). This is then placed between two pieces of undyed white fabric, typically of the same fiber type (e.g., polyester).

  • Apparatus: A specialized heating device, often called a scorch or sublimation tester, is used. This apparatus has two parallel plates that can be heated to and maintained at a precise temperature.

  • Procedure: The composite specimen is placed in the heating device. The top plate is lowered to apply a specified pressure, and the specimen is heated for a set duration (e.g., 30 seconds) at a specific temperature (commonly 180°C or 210°C).

  • Evaluation: After the heating cycle, the specimen is removed and allowed to cool. The change in color of the original dyed fabric and the degree of color transfer to the undyed adjacent fabric are assessed visually under standardized lighting conditions. This assessment is performed by comparing the tested samples to standardized Grey Scales for assessing color change and staining. The fastness is rated on a scale of 1 to 5, where 5 represents no change or staining, and 1 represents a severe change or staining.

Conclusion and Recommendations

The selection of a red disperse dye for applications involving elevated temperatures necessitates a careful consideration of its sublimation fastness. This guide demonstrates that while Disperse Red 59, an anthraquinone dye, offers good performance, particularly according to AATCC ironing standards, certain monoazo dyes like Disperse Red 167 and Disperse Red 177 exhibit superior resistance to sublimation.

  • For High-Temperature Applications: Where maximum thermal stability is paramount (e.g., permanent pleating, high-temperature thermosol dyeing), Disperse Red 167 and Disperse Red 177 are the recommended choices from this comparative set due to their excellent sublimation fastness ratings.

  • For General Applications: Disperse Red 59 and Disperse Red 60 remain robust options, especially where the brilliant shades characteristic of anthraquinone dyes are desired and the processing temperatures are moderately controlled. The discrepancy in the ISO and AATCC ironing fastness for Disperse Red 59 warrants a careful evaluation based on the specific processing conditions to be employed.

  • Cost-Effective Performance: Disperse Red 73 offers a good balance of performance and is a suitable candidate for a wide range of applications where exceptional sublimation fastness is not the primary requirement.

Ultimately, the choice of dye should be guided by a holistic assessment of the required fastness properties, desired shade, processing conditions, and cost considerations. It is strongly recommended that professionals conduct in-house testing on their specific substrates and with their unique processing parameters to validate the suitability of any selected dye.

References

  • Crownpigment. (n.d.). Disperse Red 177 - Disperse Red FRL - CAS No.58051-98-2. [Link]

  • Epsilon Chemical. (n.d.). Disperse red 167. [Link]

  • Epsilon Chemical. (n.d.). Disperse red 60. [Link]

  • Tiankun Chemical. (n.d.). Skycron® Disperse Red FRL(R177). [Link]

  • Grokipedia. (2026). Fastness Matters: A Deep Dive into the Fastness Properties of Disperse Red 60. [Link]

  • Epsilon Chemical. (n.d.). Disperse red 73. [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (n.d.). China Disperse Red 177 Manufacturers, Suppliers, Factory, Wholesale. [Link]

  • Sinoever. (n.d.). China Biggest Disperse Red 177 Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet. [Link]

  • Sinoever. (n.d.). China Biggest C.I. Disperse Red 167 Suppliers & Manufacturers & Factory - MSDS Sheet. [Link]

  • World Dye Variety. (2012). Disperse Red 73. [Link]

  • World Dye Variety. (2012). Disperse Red 59. [Link]

  • World Dye Variety. (2012). Disperse Red 177. [Link]

  • AATCC. (n.d.). A Review of Disperse Dyes. [Link]

  • World Dye Variety. (2012). Disperse Red 167. [Link]

  • Dyeing and Processing. (2010). Sublimation Fastness Of Disperse Dyes. [Link]

  • Hangzhou Ritan chemical co.,Ltd. (n.d.). Disperse Red S-5BL Disperse Red 167 100%. [Link]

  • TIB.eu. (n.d.). The sublimation fastness of disperse dye. [Link]

  • ChemBK. (2024). Disperse Red 59. [Link]

  • NIPPON KAYAKU (THAILAND) CO., LTD. (n.d.). Disperse Red ST. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of Disperse Red 59: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of Disperse Red 59, an anthraquinone-based dye. By understanding the chemical nature of this compound and the principles of responsible waste management, we can ensure the safety of our personnel and the protection of our environment.

Understanding Disperse Red 59: A Profile

Table 1: Chemical and Physical Properties of Disperse Red 59

PropertyValueSource(s)
CAS Number 17869-10-2
Molecular Formula C17H15NO5 or C18H17NO5
Chemical Class Anthraquinone Dye
Appearance Red powder
Solubility in Water Low

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Disperse Red 59 from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Before handling Disperse Red 59 in any form (powder or solution), it is imperative to establish a safe working environment. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

  • Engineering Controls: All handling of Disperse Red 59 powder should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a glove box is a suitable alternative. Ensure adequate general laboratory ventilation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

    • Lab Coat: A buttoned lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If handling large quantities of the powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.

Step 2: Waste Segregation and Collection

Proper segregation of waste at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid Disperse Red 59 waste, including contaminated personal protective equipment (gloves, etc.), weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste - Disperse Red 59" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Aqueous solutions containing Disperse Red 59 should be collected in a separate, labeled hazardous waste container.

    • Due to the low water solubility of disperse dyes, do not dispose of these solutions down the drain. This can lead to accumulation in plumbing and eventual release into the environment, where it can be harmful to aquatic life.

    • Organic solvent solutions of Disperse Red 59 should be collected in a separate, appropriately labeled hazardous waste container compatible with the solvent used. Never mix aqueous and organic waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Step 3: Decontamination of Labware

All non-disposable labware that has come into contact with Disperse Red 59 must be thoroughly decontaminated.

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the dye. Collect this rinse solvent as hazardous waste.

  • Wash: Wash the labware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Clearly marked as a hazardous waste storage area.

  • Away from general laboratory traffic.

  • Under the control of the laboratory personnel.

Step 5: Final Disposal

The final disposal of Disperse Red 59 waste must be handled by a certified hazardous waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed disposal vendors.

  • Documentation: Ensure all necessary paperwork, including hazardous waste manifests, is completed accurately as required by your institution and local regulations.

Visualizing the Disposal Process

To aid in understanding the decision-making process for the proper disposal of Disperse Red 59, the following workflow diagram is provided.

DisperseRed59_Disposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidContainer Collect in Labeled Solid Waste Container WasteType->SolidContainer Solid LiquidType Aqueous or Organic? WasteType->LiquidType Liquid Storage Store in Satellite Accumulation Area SolidContainer->Storage AqueousContainer Collect in Labeled Aqueous Waste Container LiquidType->AqueousContainer Aqueous OrganicContainer Collect in Labeled Organic Waste Container LiquidType->OrganicContainer Organic AqueousContainer->Storage OrganicContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of Disperse Red 59.

The Rationale Behind the Protocol: Scientific Integrity

The procedures outlined in this guide are grounded in the fundamental principles of chemical safety and environmental protection.

  • Precautionary Principle: In the absence of comprehensive toxicity data for Disperse Red 59, we adopt a precautionary approach, treating it as a potentially hazardous substance. This is a cornerstone of responsible chemical management.

  • Containment: The use of fume hoods and sealed waste containers is based on the principle of containment, preventing the release of the chemical into the laboratory environment and beyond.

  • Waste Minimization: While not a disposal step, it is crucial to only prepare the amount of dye solution needed for an experiment to minimize the generation of hazardous waste.

  • Cradle-to-Grave Responsibility: As generators of hazardous waste, laboratories are responsible for its safe management from the moment it is created until its final disposal. This is a key tenet of regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Conclusion: A Commitment to Excellence

The proper disposal of Disperse Red 59 is not merely a procedural task but a reflection of our commitment to scientific excellence and ethical responsibility. By adhering to these guidelines, we not only ensure compliance with regulations but also actively contribute to a safer and healthier research environment for ourselves, our colleagues, and the broader community. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Disperse red 1.[Link]

  • Evans Vanodine. SAFETY DATA SHEET DISPERSE.[Link]

  • Fashion → Sustainability Directory. What Regulations Govern Textile Dye Usage Globally?[Link]

  • Good On You. Textile Dyes Pollution: The Truth About Fashion's Toxic Colours.[Link]

  • MDPI. A Comprehensive Guide to Textile Process Laboratories: Risks, Hazards, Preservation Care, and Safety Protocol.[Link]

  • PubMed. Removal of anthraquinone dye from wastewaters by hybrid modified activated carbons.[Link]

  • ResearchGate. (PDF) Safety Data Sheet of a Red Disperse Dye.[Link]

  • Washington State Department of Health. Textiles.[Link]

  • World dye variety. Disperse Red 59.[Link]

Navigating the Nuances of Disperse Red 59: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Disperse Red 59, a member of the anthraquinone family of dyes, is a valuable tool in research and development. However, its fine particulate nature and potential for reactivity necessitate a robust understanding of safe handling and disposal protocols. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple checklist to provide a framework for proactive safety, ensuring both personal well-being and environmental integrity.

The Criticality of Containment: Understanding the Hazards

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Disperse Red 59. The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

PPE Component Specification Rationale for Use
Respiratory Protection NIOSH-approved N95 respirator or higherPrevents inhalation of fine dye particles.
Eye Protection Chemical splash gogglesProtects eyes from airborne dust and potential splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling Disperse Red 59 is crucial to minimize the risk of exposure. The following protocol outlines the essential steps for weighing, dissolving, and using the dye in a laboratory setting.

Workflow for Safe Handling of Disperse Red 59

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (fume hood) gather_ppe Don all required PPE prep_area->gather_ppe prep_materials Prepare all necessary equipment and reagents gather_ppe->prep_materials weigh Carefully weigh the required amount of Disperse Red 59 prep_materials->weigh Proceed to handling dissolve Slowly add the dye to the solvent with stirring weigh->dissolve use Conduct the experiment within the designated area dissolve->use decontaminate Decontaminate all surfaces and equipment use->decontaminate Proceed to cleanup dispose_waste Segregate and dispose of all waste streams properly decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of Disperse Red 59, from preparation to disposal.

1. Preparation:

  • Designate a Controlled Area: All work with Disperse Red 59 powder should be conducted in a certified chemical fume hood to contain any airborne particles.

  • Assemble Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weigh boats, beakers, stir bars) and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Weighing and Dissolving:

  • Minimize Dust Generation: When weighing the dye powder, use a gentle scooping motion to avoid creating dust clouds. Close the primary container immediately after dispensing.

  • Controlled Dissolution: When dissolving the dye, add the powder slowly to the solvent while stirring. This prevents clumping and reduces the risk of splashing.

3. Experimental Use:

  • Maintain Containment: All experimental procedures involving Disperse Red 59 should be performed within the designated controlled area.

  • Avoid Aerosols: Be mindful of techniques that could generate aerosols, such as vigorous shaking or heating.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Disperse Red 59 and associated waste is critical to prevent environmental contamination. Anthraquinone dyes can be persistent in the environment, and their disposal should be handled with care.

Disposal Decision Tree for Disperse Red 59 Waste

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Contaminated PPE (gloves, weigh boats, etc.) start->solid_waste liquid_waste Unused dye solutions or experimental residues start->liquid_waste solid_disposal Dispose as solid chemical waste in a designated, sealed container solid_waste->solid_disposal liquid_disposal Collect in a designated, sealed, and properly labeled hazardous waste container liquid_waste->liquid_disposal

Caption: A decision tree outlining the proper disposal pathways for solid and liquid waste contaminated with Disperse Red 59.

1. Solid Waste:

  • Contaminated Materials: All disposable items that have come into contact with Disperse Red 59 powder (e.g., gloves, weigh boats, paper towels) should be considered solid chemical waste.

  • Collection: Place these materials in a designated, clearly labeled, and sealed hazardous waste container. Do not dispose of them in regular trash.

2. Liquid Waste:

  • Unused Solutions and Residues: All solutions containing Disperse Red 59 and any liquid waste from the experimental process should be collected as hazardous waste.

  • Containerization: Use a dedicated, sealed, and properly labeled container for liquid hazardous waste. Never pour Disperse Red 59 solutions down the drain.

3. Decontamination:

  • Equipment: All non-disposable equipment should be thoroughly cleaned and rinsed to remove any residual dye.

By adhering to these protocols, researchers can confidently and safely handle Disperse Red 59, ensuring the integrity of their work and the protection of themselves and the environment.

References

This guide was synthesized from best practices in chemical safety and information derived from the Safety Data Sheets of structurally similar disperse dyes. For further information, please consult your institution's Environmental Health and Safety (EHS) department and the resources provided by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

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